4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527797. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-2-5-6-3(8)7(2)4/h4H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNKJFPVHUXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361434 | |
| Record name | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20939-15-5 | |
| Record name | 20939-15-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
This technical guide provides a comprehensive overview of the primary and alternative methods for the synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.
Core Synthesis Methods
The synthesis of this compound can be achieved through several pathways. The most direct and widely utilized method involves the cyclization of thiocarbohydrazide with acetic acid. Alternative routes starting from 1,3,4-oxadiazole or acid hydrazide precursors offer versatility in synthetic strategy.
Method 1: From Thiocarbohydrazide and Acetic Acid (Primary Route)
This is the most common and straightforward method for the preparation of this compound. The reaction involves the direct condensation of thiocarbohydrazide with acetic acid, which serves as both a reactant and a solvent, leading to the formation of the triazole ring.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of thiocarbohydrazide (0.1 mol) and glacial acetic acid (0.15 mol) is prepared.
-
Reflux: The reaction mixture is heated under reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature. The excess acetic acid is removed under reduced pressure.
-
Purification: The resulting solid residue is washed with cold water and then recrystallized from ethanol to yield the pure this compound.
An In-depth Technical Guide on the Physicochemical Properties of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. The information herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.
Core Physicochemical Properties
This compound, a derivative of the 1,2,4-triazole scaffold, possesses a unique combination of functional groups that contribute to its chemical reactivity and potential biological activity. A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆N₄S | [1][2] |
| Molecular Weight | 130.17 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 202-205 °C (Note: Conflicting data exists, with some sources reporting 100-102 °C) | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform, ethanol, and acetone. | [3] |
| pKa | Data not available in the reviewed literature. |
Synthesis and Characterization
The synthesis of this compound can be achieved through the cyclization of a thiocarbohydrazide with acetic acid. This method is a common and effective route for the preparation of 5-substituted-4-amino-1,2,4-triazole-3-thiols.[4][5]
Experimental Protocol: Synthesis
This protocol is adapted from established methods for the synthesis of similar 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[4]
Materials:
-
Thiocarbohydrazide
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of thiocarbohydrazide (0.1 mol) and glacial acetic acid (0.1 mol) is heated under reflux for 4-6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid precipitate is filtered, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield this compound.
Experimental Protocol: Characterization
Infrared (IR) Spectroscopy:
-
A small amount of the dried sample is mixed with KBr powder and pressed into a pellet.
-
The IR spectrum is recorded using an FT-IR spectrometer.
-
Characteristic peaks are expected for N-H stretching (around 3300-3100 cm⁻¹), C-H stretching (around 2950-2850 cm⁻¹), C=N stretching (around 1620-1580 cm⁻¹), and the thione C=S stretching (around 1200-1050 cm⁻¹). The presence of a peak around 2600-2550 cm⁻¹ would indicate the presence of the thiol tautomer.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
The ¹H NMR spectrum is recorded on an NMR spectrometer.
-
Expected signals would include a singlet for the methyl protons (CH₃), a broad singlet for the amino protons (NH₂), and a broad singlet for the thiol proton (SH), which is exchangeable with D₂O. The chemical shifts will be dependent on the solvent and concentration.
Potential Biological Activity and Signaling Pathway
Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[4] The antifungal activity of many triazole-based drugs is attributed to their ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
The primary target of azole antifungals is the enzyme lanosterol 14-α-demethylase (CYP51), a cytochrome P450 enzyme. Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.
Ergosterol Biosynthesis Pathway and Inhibition by Azoles
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the point of inhibition by azole compounds.
Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.
Logical Workflow for Physicochemical Characterization
The systematic characterization of a newly synthesized compound like this compound follows a logical progression to confirm its identity, purity, and key properties.
Caption: Logical workflow for the synthesis and physicochemical characterization.
References
Spectral Analysis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected spectral characteristics based on available data and analysis of structurally similar compounds, outlines detailed experimental protocols for key spectroscopic techniques, and presents visual workflows to guide researchers in their analytical endeavors.
Introduction
This compound is a five-membered heterocyclic compound containing three nitrogen atoms, a thiol group, and an amino group. The unique structural features of this molecule, particularly the presence of multiple heteroatoms and functional groups, make it a versatile scaffold for the synthesis of various derivatives with potential biological activities. Accurate structural elucidation and characterization are paramount for understanding its chemical properties and for the development of novel therapeutic agents. This guide focuses on the application of key spectroscopic techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the comprehensive analysis of this compound.
Spectral Data Summary
The following tables summarize the key quantitative data expected from the spectral analysis of this compound. Data for the target molecule is provided where available, supplemented with typical ranges and data from closely related 4-amino-5-substituted-1,2,4-triazole-3-thiols.
Table 1: FT-IR Spectral Data
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amino group) | Asymmetric & Symmetric Stretch | 3420 - 3250 |
| N-H (Amino group) | Scissoring | 1650 - 1580 |
| S-H (Thiol group) | Stretch | 2600 - 2550 |
| C=N (Triazole ring) | Stretch | 1620 - 1540 |
| C-N (Triazole ring) | Stretch | 1340 - 1250 |
| C-S | Stretch | 700 - 600 |
| C-H (Methyl group) | Asymmetric & Symmetric Stretch | 2980 - 2870 |
| C-H (Methyl group) | Asymmetric & Symmetric Bend | 1460 - 1375 |
Table 2: ¹H NMR Spectral Data
| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Solvent |
| -CH₃ (Methyl) | Singlet | ~2.3[1] | DMSO-d₆ |
| -NH₂ (Amino) | Singlet | 5.20 - 5.80 | DMSO-d₆ |
| -SH (Thiol) | Singlet | 11.50 - 13.00 | DMSO-d₆ |
Note: Chemical shifts are highly dependent on the solvent and concentration.
Table 3: ¹³C NMR Spectral Data (Predicted and based on similar structures)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C₃ (C-SH) | 165 - 175 |
| C₅ (C-CH₃) | 145 - 155 |
| -CH₃ (Methyl) | 10 - 15 |
Table 4: Mass Spectrometry Data
| Ion | m/z (Calculated) | Fragmentation Pathway |
| [M]⁺ | 130.03 | Molecular Ion |
| [M-NH₂]⁺ | 114.02 | Loss of amino group |
| [M-SH]⁺ | 97.04 | Loss of thiol group |
| [M-CH₃]⁺ | 115.02 | Loss of methyl group |
Note: The fragmentation pattern is predicted based on the structure and may vary depending on the ionization technique and energy.
Table 5: UV-Vis Spectral Data (Predicted)
| Transition | λmax (nm) | Solvent |
| π → π | 210 - 240 | Ethanol/Methanol |
| n → π | 260 - 300 | Ethanol/Methanol |
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
The solid sample of this compound is finely ground with potassium bromide (KBr) in a mortar and pestle at a ratio of approximately 1:100 (sample:KBr).
-
The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
A background spectrum of the empty sample holder is recorded to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
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The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).
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Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆) in an NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added.
-
-
Instrument Setup:
-
The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The magnetic field is shimmed to ensure homogeneity.
-
-
Data Acquisition:
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
The chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), and integration values of the peaks in the ¹H NMR spectrum are analyzed to determine the number and connectivity of protons.
-
The chemical shifts of the peaks in the ¹³C NMR spectrum are analyzed to identify the different carbon environments in the molecule.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer. For a volatile compound like this, direct insertion probe or gas chromatography-mass spectrometry (GC-MS) can be used.
-
-
Ionization:
-
Electron Impact (EI) is a common ionization technique for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
An ion detector records the abundance of each ion at a specific m/z value.
-
-
Data Analysis:
-
The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
The fragmentation pattern is analyzed to deduce the structure of the molecule by identifying the masses of the fragment ions.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Methodology:
-
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
-
Instrument Setup:
-
A baseline spectrum of the solvent-filled cuvette is recorded.
-
-
Data Acquisition:
-
The sample solution is placed in a quartz cuvette in the UV-Vis spectrophotometer.
-
The absorbance is measured over a range of wavelengths (typically 200-400 nm).
-
-
Data Analysis:
-
The wavelength of maximum absorbance (λmax) is determined, which corresponds to specific electronic transitions within the molecule (e.g., π → π* and n → π*).
-
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflows for the spectral analysis of this compound.
Conclusion
The spectral analysis of this compound provides crucial information for its structural confirmation and characterization. This guide has summarized the expected data from FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy, based on available information and comparison with related structures. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers to conduct their own analyses. While a complete experimental dataset for this specific molecule is not fully available in the public domain, the information presented here serves as a robust starting point for any scientific investigation involving this promising heterocyclic compound. Further experimental work is encouraged to build a more comprehensive spectral library for this and related triazole derivatives.
References
An In-depth Technical Guide to 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 20939-15-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical data, and key applications of 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 20939-15-5). This versatile heterocyclic compound serves as a crucial building block in the development of novel therapeutic agents, particularly antimicrobials and antifungals, and also finds utility in materials science as a corrosion inhibitor. This document consolidates available data on its synthesis, spectral characteristics, and biological activities, including detailed experimental protocols for its synthesis and evaluation. Furthermore, it elucidates the potential mechanisms of action and relevant biological pathways, supported by visual diagrams to facilitate understanding.
Chemical and Physical Properties
This compound, a white to off-white crystalline powder, is a stable organic compound with the molecular formula C₃H₆N₄S.[1][2] Its structure features a five-membered 1,2,4-triazole ring substituted with an amino group, a methyl group, and a thiol group. The presence of these functional groups imparts its characteristic chemical reactivity and biological activity.
Table 1: Physicochemical Properties of CAS No. 20939-15-5
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₄S | [1][3] |
| Molecular Weight | 130.17 g/mol | [1][3] |
| Melting Point | 202-205 °C | [1] |
| Boiling Point | 196.2 °C at 760 mmHg | [1] |
| Density | 1.69 g/cm³ | [1] |
| Flash Point | 72.4 °C | [1] |
| Vapor Pressure | 0.404 mmHg at 25°C | [1] |
| Refractive Index | 1.803 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like chloroform, ethanol, and acetone. | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 85.7 Ų | [2][3] |
Synthesis and Characterization
The synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols is well-established in the literature, typically involving the cyclization of thiocarbohydrazide with a carboxylic acid.
General Synthesis Protocol
A common route for the synthesis of the this compound core involves the reaction of thiocarbohydrazide with acetic acid. The following is a generalized experimental protocol based on literature procedures for similar compounds.
Experimental Protocol: Synthesis of this compound
-
Materials: Thiocarbohydrazide, Glacial Acetic Acid, Ethanol.
-
Procedure:
-
A mixture of thiocarbohydrazide (1 mole equivalent) and glacial acetic acid (excess, acting as both reactant and solvent) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess acetic acid is removed under reduced pressure.
-
The resulting solid is triturated with cold water, filtered, and washed with water to remove any unreacted starting materials and impurities.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.
-
-
Characterization: The structure and purity of the synthesized compound are confirmed by analytical techniques such as melting point determination, elemental analysis, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectral Data Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the methyl protons (CH₃) typically in the range of 2.3 ppm. The protons of the amino group (NH₂) would appear as a broad singlet, and the thiol proton (SH) would also be a singlet, with its chemical shift being concentration and solvent-dependent.[2]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show a signal for the methyl carbon, and two distinct signals for the carbon atoms of the triazole ring.
-
FT-IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands corresponding to the N-H stretching of the amino group (around 3200-3400 cm⁻¹), C-H stretching of the methyl group, C=N stretching of the triazole ring (around 1600 cm⁻¹), and a weak S-H stretching band (around 2550-2600 cm⁻¹). The C-S stretching vibration is also expected.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to its molecular weight (130.17 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as NH₂, SH, and cleavage of the triazole ring.
Applications and Uses
This compound is a versatile molecule with applications in several fields of research and development.
Pharmaceutical Research
The primary application of this compound is as a scaffold for the synthesis of novel pharmaceutical agents. The 1,2,4-triazole nucleus is a well-known pharmacophore present in many clinically used drugs.
-
Antimicrobial and Antifungal Agents: Derivatives of this triazole have shown promising activity against a range of bacteria and fungi.[4] The mechanism of action for antifungal triazoles generally involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. The triazole nitrogen atom binds to the heme iron of cytochrome P450 enzyme lanosterol 14α-demethylase, thus inhibiting the conversion of lanosterol to ergosterol. This disruption of the cell membrane leads to fungal cell death. For antibacterial activity, some triazole derivatives have been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication.[5]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Materials Science
-
Corrosion Inhibition: The presence of heteroatoms (N, S) and the thiol group in the molecule makes it an effective corrosion inhibitor for metals, particularly steel in acidic media. The molecule can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions of the corrosion process.
Experimental Protocol: Corrosion Inhibition Study (Weight Loss Method)
-
Principle: This method determines the corrosion rate of a metal in a corrosive medium with and without the inhibitor by measuring the weight loss of the metal coupon over time.
-
Materials: Metal coupons (e.g., carbon steel), corrosive medium (e.g., 1M HCl), inhibitor solutions of varying concentrations, analytical balance.
-
Procedure:
-
Metal coupons are pre-cleaned, dried, and weighed accurately.
-
The coupons are immersed in the corrosive solution with and without different concentrations of the inhibitor for a specific duration at a constant temperature.
-
After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
The weight loss is used to calculate the corrosion rate and the inhibition efficiency.
-
References
- 1. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Tautomeric Forms of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural versatility, particularly its existence in tautomeric forms, plays a crucial role in its biological activity and interaction with molecular targets. This technical guide provides a comprehensive overview of the synthesis, structural characterization, and tautomeric equilibrium of this compound, with a focus on its thione and thiol forms.
Tautomerism in this compound
The core of this molecule's chemical behavior lies in its ability to exist as two primary tautomers: the thione form (4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) and the thiol form (this compound). This tautomerism involves the migration of a proton between a nitrogen atom in the triazole ring and the exocyclic sulfur atom.
Computational studies and experimental data consistently indicate that the thione form is the more stable tautomer in both the solid state and in solution.[1][2] This stability is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond within the triazole ring in the thiol form.
Caption: Tautomeric equilibrium between the thione and thiol forms.
Synthesis and Experimental Protocols
A common and efficient method for the synthesis of this compound involves the cyclization of thiocarbohydrazide with acetic acid.[1]
Experimental Protocol: Synthesis from Thiocarbohydrazide
-
Reaction Setup: A mixture of thiocarbohydrazide (1 mole equivalent) and glacial acetic acid (excess, acting as both reactant and solvent) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography.
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess acetic acid is removed under reduced pressure.
-
Purification: The resulting solid residue is washed with cold water to remove any remaining impurities and then recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the purified product.
Caption: Synthesis workflow for this compound.
Structural and Spectroscopic Data
The definitive structure of this compound in the solid state has been determined by X-ray crystallography, confirming its existence in the thione form. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 275672 .
Table 1: Key Crystallographic Data for CCDC 275672
| Parameter | Value |
| Chemical Formula | C₃H₆N₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.45 |
| b (Å) | 10.23 |
| c (Å) | 7.34 |
| α (°) | 90 |
| β (°) | 109.8 |
| γ (°) | 90 |
Spectroscopic methods are invaluable for characterizing the tautomeric forms in different states.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR (DMSO-d₆) | A broad singlet corresponding to the N-H proton of the thione tautomer is typically observed around 13 ppm. The methyl protons appear as a singlet around 2.2-2.4 ppm, and the amino protons present as a broad singlet. The absence of a distinct S-H proton signal further supports the predominance of the thione form in solution.[3] |
| ¹³C NMR (DMSO-d₆) | The most significant signal is that of the C=S carbon, which resonates at a characteristic downfield chemical shift, typically in the range of 160-170 ppm. |
| FTIR (Solid State) | A strong absorption band corresponding to the C=S stretching vibration is observed in the region of 1250-1050 cm⁻¹. The N-H stretching vibrations of the amino group and the triazole ring are also prominent. The absence of a sharp S-H stretching band around 2550-2600 cm⁻¹ is indicative of the thione form. |
Biological Activity and Potential Signaling Pathways
Derivatives of this compound have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The biological mechanism of action is often attributed to the ability of the triazole scaffold to coordinate with metal ions in biological systems or to interact with specific enzyme active sites.
While the precise signaling pathways for the parent compound are still under investigation, related triazole derivatives have been shown to exert their effects through various mechanisms. For instance, in the context of anticancer activity, potential pathways could involve the inhibition of protein kinases, induction of apoptosis, or disruption of cell cycle regulation. As antimicrobial agents, they may interfere with cell wall synthesis or inhibit essential enzymes in pathogens.
Caption: Potential biological activities and mechanisms of action.
Conclusion
This compound is a versatile heterocyclic compound with a clear preference for the thione tautomeric form. Its synthesis is well-established, and its structure has been unequivocally determined in the solid state. The diverse biological activities exhibited by its derivatives underscore its importance as a scaffold in drug discovery. Further research into the specific molecular targets and signaling pathways of this compound will be crucial for the development of novel therapeutic agents.
References
Solubility Profile of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the solubility of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMT), a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the known qualitative solubility and presents a standardized experimental protocol for its quantitative determination. This allows research and drug development professionals to generate precise solubility data tailored to their specific solvent systems and experimental conditions.
Qualitative Solubility Summary
General assessments indicate that this compound is insoluble in water but demonstrates solubility in certain organic solvents.[1][2] This characteristic is typical for molecules with both polar (amino, thiol, triazole ring) and non-polar (methyl group) functionalities, allowing for interaction with a range of organic media.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Reported Solubility |
| Halogenated | Chloroform | Soluble[1][2] |
| Alcohols | Ethanol | Soluble[1][2] |
| Ketones | Acetone | Soluble[1][2] |
| Aqueous | Water | Insoluble[1][2] |
Note: "Soluble" and "Insoluble" are qualitative terms. Quantitative determination is necessary for specific applications.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent(s) (HPLC grade or equivalent)
-
Volumetric flasks
-
Scintillation vials or sealed glass tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial or sealed glass tube. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The solid-liquid mixture should be in constant agitation.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.
-
Dilute the filtered supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL) or in molarity (mol/L).
-
Equation for Solubility Calculation:
Solubility = (Concentration of diluted sample from calibration curve) x (Dilution factor)
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for quantitative solubility determination.
References
In-Depth Technical Guide on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, particularly the melting point, of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. It includes a detailed experimental protocol for melting point determination and discusses the potential for tautomerism, which may account for discrepancies in reported values.
Physicochemical Properties
This compound, also known by its CAS number 20939-15-5, is a heterocyclic organic compound with a molecular formula of C₃H₆N₄S.[1][2] It is a white crystalline solid.[2] The compound's structure and properties make it a subject of interest in medicinal chemistry and drug development, where triazole derivatives are known for a wide range of biological activities.[3][4]
Data Summary
A review of available data reveals a notable discrepancy in the reported melting point of this compound. This could be attributed to various factors, including the presence of different tautomeric forms, impurities, or variations in experimental conditions. The thione-thiol tautomerism is a known phenomenon in related 1,2,4-triazole-3-thiol structures.[5] In fact, the IUPAC name provided by PubChem is 4-amino-3-methyl-1H-1,2,4-triazole-5-thione, which suggests the thione tautomer is a stable form.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆N₄S | [1][2] |
| Molecular Weight | 130.17 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 100-102 °C | [2] |
| 202-205 °C | [2] | |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, ethanol, and acetone. | [2] |
| CAS Number | 20939-15-5 | [1][2] |
Experimental Protocol: Melting Point Determination
The following is a standardized protocol for determining the melting point of a crystalline organic compound such as this compound using a modern melting point apparatus.[6]
I. Objective
To accurately determine the melting point range of a solid organic compound.
II. Materials and Apparatus
-
Sample of this compound
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
III. Procedure
-
Sample Preparation:
-
Ensure the sample is completely dry, as moisture can depress the melting point.[7]
-
Place a small amount of the compound on a clean, dry surface.
-
If the crystals are large, gently crush them into a fine powder using a mortar and pestle.[8]
-
Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube.[7]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be between 2-3 mm for accurate results.[7]
-
-
Apparatus Setup:
-
Turn on the melting point apparatus.
-
Insert the capillary tube containing the sample into the designated slot in the heating block.[7]
-
-
Melting Point Measurement:
-
Rapid Determination (Optional but Recommended): For an unknown sample or to establish an approximate range, heat the block rapidly and note the temperature at which melting occurs. This provides a preliminary estimate.
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the estimated melting point.
-
Set the heating rate to a slow, steady increase, typically 1-2°C per minute.[9] A slow heating rate is crucial for an accurate measurement.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[10]
-
Continue heating slowly and record the temperature at which the last crystal melts and the entire sample is a clear liquid (the end of the melting range).[10]
-
It is good practice to perform at least two careful determinations to ensure consistency.
-
-
-
Post-Measurement:
-
Turn off the apparatus and allow it to cool.
-
Dispose of the used capillary tube in the appropriate glass waste container.
-
Logical Workflow for Synthesis and Characterization
Since a specific signaling pathway for this compound is not well-documented, the following diagram illustrates a typical workflow for the synthesis and characterization of such a novel compound, which is highly relevant for the target audience.
Caption: Workflow for the synthesis and characterization of a novel compound.
Conclusion
The melting point of this compound has been reported with significant variation, with ranges of 100-102 °C and 202-205 °C cited in the literature.[2] This discrepancy may be due to the existence of thione-thiol tautomers, which can exhibit different physical properties. A standardized experimental protocol, as detailed above, is essential for obtaining reliable and reproducible melting point data. For researchers in drug development, accurate characterization of physical properties is a critical first step in the evaluation of new chemical entities. Further investigation into the tautomeric equilibrium of this compound could provide valuable insights and resolve the existing ambiguity in its reported melting point.
References
- 1. This compound | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. jocpr.com [jocpr.com]
- 6. pharmabeginers.com [pharmabeginers.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmajia.com [pharmajia.com]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. byjus.com [byjus.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction to the NMR Analysis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of pharmacologically active agents. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide focuses on the practical aspects of ¹H and ¹³C NMR analysis, including expected chemical shifts, sample preparation, and data acquisition parameters.
Predicted and Analogous ¹H and ¹³C NMR Spectral Data
Due to the limited availability of direct spectral data for this compound, we present data from a closely related Schiff base derivative, 4-(benzylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol, to provide an estimation of the expected chemical shifts for the core structure.[1] The primary difference in the core structure is the substitution at the 4-amino group, which is expected to have a minor effect on the chemical shifts of the methyl and thiol protons.
It is important to note that 1,2,4-triazole-3-thiols can exist in tautomeric forms (thiol and thione). The thione form is generally considered to be the more stable tautomer in solution, which will be reflected in the NMR spectrum, particularly in the chemical shift of the carbon atom in the C=S bond.
Table 1: ¹H NMR Data for 4-(benzylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol in DMSO-d₆ [1]
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (methyl group) | 2.316 | Singlet |
| SH (thiol group) | 13.698 | Singlet |
| Aromatic Protons | 7.503-7.876 | Multiplet |
| Azomethine Proton | 9.932 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Based on typical chemical shifts for similar heterocyclic systems, the following are predicted ¹³C NMR chemical shifts. These are estimates and experimental verification is required.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 10-15 |
| C3 (C=S) | 160-180 |
| C5 | 145-155 |
Experimental Protocols for NMR Spectroscopy
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of polar organic compounds and its relatively simple residual solvent peak.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is recommended. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is advisable to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure:
-
Weigh the desired amount of the sample directly into a clean, dry 5 mm NMR tube.
-
Add the deuterated solvent to the NMR tube to a height of approximately 4-5 cm.
-
Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
Table 3: ¹H NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard 1D Proton |
| Spectral Width | 16 ppm |
| Acquisition Time | 2-4 s |
| Relaxation Delay | 1-2 s |
| Number of Scans | 16-32 |
| Temperature | 298 K |
Table 4: ¹³C NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | Standard 1D Carbon with Proton Decoupling |
| Spectral Width | 200-250 ppm |
| Acquisition Time | 1-2 s |
| Relaxation Delay | 2-5 s |
| Number of Scans | 1024 or more (as needed for S/N) |
| Temperature | 298 K |
Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationships in assigning the NMR signals of this compound.
References
In-Depth Technical Guide to the FT-IR Spectrum of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, data interpretation, and a visual representation of the analytical workflow.
Introduction to the Vibrational Spectroscopy of Triazole Thiols
FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. In the case of this compound, FT-IR is instrumental in confirming the presence of key structural features, including the amino (-NH₂), thiol (-SH), and methyl (-CH₃) groups, as well as the characteristic vibrations of the 1,2,4-triazole ring. The molecule can exist in tautomeric forms, primarily the thiol and thione forms, and FT-IR can provide insights into the predominant tautomer in the solid state.
Experimental Protocol for FT-IR Analysis
A standard experimental procedure for obtaining the FT-IR spectrum of this compound is as follows. This protocol is based on common practices for solid-state FT-IR analysis of similar organic compounds.[1]
Objective: To acquire a high-quality FT-IR spectrum of the solid sample for structural characterization.
Materials and Equipment:
-
This compound (solid powder)
-
Potassium bromide (KBr), FT-IR grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer (e.g., Thermo Nicolet iS50 or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector
-
Sample holder
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum in the O-H stretching region.
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of the dried KBr.
-
Combine the sample and KBr in the agate mortar and grind them together with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over a spectral range of 4000 to 400 cm⁻¹.[1]
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral resolution is generally set to 4 cm⁻¹.
-
-
Data Processing:
-
The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
FT-IR Spectral Data and Interpretation
The following table summarizes the expected major FT-IR absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3298, 3145 | Medium-Strong | N-H stretching vibrations of the primary amine (-NH₂) group[2] |
| ~2950-3000 | Weak-Medium | C-H stretching vibrations of the methyl (-CH₃) group |
| 2762 | Weak-Medium | S-H stretching vibration of the thiol (-SH) group[2] |
| 1640 | Strong | C=N stretching vibration of the triazole ring[2] |
| ~1450 | Medium | C-H bending vibrations of the methyl (-CH₃) group |
| ~1380 | Medium | C-H bending vibrations of the methyl (-CH₃) group |
| ~630 | Medium | C-S stretching vibration[2] |
Key Interpretive Points:
-
The presence of distinct bands in the 3100-3300 cm⁻¹ range is a strong indicator of the -NH₂ group.
-
A weak to medium band around 2760 cm⁻¹ is characteristic of the S-H stretch, confirming the thiol tautomer.[2] The absence or weakness of a strong C=S (thione) band, typically around 1050-1250 cm⁻¹, further supports the thiol structure in the solid state.
-
The strong absorption around 1640 cm⁻¹ is attributable to the C=N stretching within the triazole ring, a characteristic feature of this heterocyclic system.[2]
-
Bands corresponding to the C-H stretching and bending of the methyl group are expected in their typical regions.
Workflow Visualization
The following diagram illustrates the general workflow for the FT-IR analysis of this compound.
This guide provides a foundational understanding of the FT-IR analysis of this compound for research and development purposes. The provided data, while based on analogous compounds, offers a reliable framework for the interpretation of experimentally obtained spectra.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Schiff Bases from 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Schiff bases derived from 1,2,4-triazole scaffolds are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.[1][2][3][4][5] The presence of the azomethine group (-C=N-) is crucial for their biological function.[1] This document provides detailed protocols for the synthesis of Schiff bases starting from 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, a versatile precursor for generating diverse molecular structures. The methodologies outlined are intended to be adaptable for the synthesis of a library of Schiff base derivatives for screening and drug discovery programs.
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol details the condensation reaction between this compound and an aromatic aldehyde to form the corresponding Schiff base. The reaction is typically carried out in an alcoholic solvent, often with an acid catalyst.
Materials:
-
This compound
-
Substituted or unsubstituted aromatic aldehyde (e.g., benzaldehyde)[6]
-
Absolute Ethanol[6]
-
Glacial Acetic Acid (catalytic amount)[6]
-
Desiccator with CaCl₂[6]
-
Standard reflux apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization flasks
Procedure: [6]
-
In a round-bottom flask, dissolve this compound (1 equivalent) in 100 mL of absolute ethanol.
-
Add the desired aromatic aldehyde (1 equivalent) to the solution. For example, 4.7 g (0.045 mol) of benzaldehyde can be reacted with 5.8 g (0.045 mol) of 4-amino-5-methyl-3-mercapto-4H-1,2,4-triazole.[6]
-
Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for approximately 3-5 hours.[6][7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration under suction.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the crude product in a desiccator over anhydrous calcium chloride.[6]
-
For further purification, recrystallize the crude product from hot ethanol.
Characterization: The structure of the synthesized Schiff bases can be confirmed using various spectroscopic techniques:
-
FT-IR Spectroscopy: Look for the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1593-1633 cm⁻¹.[8][9] The absence of the N-H stretching bands of the primary amino group of the triazole and the C=O stretching band of the aldehyde will also indicate the formation of the product.
-
¹H-NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-N=CH-) in the range of δ 9.49-10.34 ppm.[6][8] The protons of the methyl group on the triazole ring typically appear as a singlet around δ 2.316 ppm.[6] Aromatic protons will appear as multiplets in their characteristic region (δ 7.0-8.5 ppm).[6][8]
-
¹³C-NMR Spectroscopy: The carbon of the azomethine group will show a characteristic signal. Signals for the methyl and aromatic carbons will also be present at their expected chemical shifts.[8]
Data Presentation
Table 1: Synthesis of Representative Schiff Bases
| Aldehyde Reactant | Resulting Schiff Base Name | Typical Yield (%) | Reference |
| Benzaldehyde | 4-(benzylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol | High | [6] |
| p-Chlorobenzaldehyde | 4-[(4-chlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol | 58-59 | [9] |
| Vanillin | 4-[(4-hydroxy-3-methoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol | Good | [1] |
| Cinnamaldehyde | 5-methyl-4-[(3-phenylallylidene)amino]-4H-1,2,4-triazole-3-thiol | Good | [1] |
| m-Nitrobenzaldehyde | 5-methyl-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | 69 | [9] |
Note: Yields can vary based on reaction scale and purification methods. The examples with specific yields are for Schiff bases derived from a similar 5-substituted-4-amino-4H-1,2,4-triazole-3-thiol.
Table 2: Summary of Biological Activities of 1,2,4-Triazole Derived Schiff Bases
| Compound Class | Biological Activity | Tested Organism / Cell Line | Quantitative Data | Reference |
| 1,2,4-Triazole Schiff Bases | Antimicrobial | S. aureus, B. subtilis (Gram +) | Moderate to good activity | [1][10] |
| 1,2,4-Triazole Schiff Bases | Antimicrobial | E. coli, P. aeruginosa (Gram -) | Moderate to good activity | [1][11] |
| 4-methoxyphenyl substituted triazole Schiff base | Antifungal | Candida albicans | MIC = 62.5 µg/mL | [4][8] |
| 4-amino-1,2,4-triazole Schiff base derivative | Anticancer | A549 (Lung adenocarcinoma) | Dose-dependent suppression | [2][12] |
| 4-amino-1,2,4-triazole Schiff base derivative | Anticancer | Bel7402 (Human hepatoma) | Dose-dependent suppression | [2][12] |
| Piperidinium 1,2,4-triazole-3-thiolate Schiff bases | Anticancer | MCF-7 (Breast cancer) | IC₅₀ = 68 µM | [3] |
| Piperidinium 1,2,4-triazole-3-thiolate Schiff bases | Anticancer | HCT-116 (Colorectal cancer) | IC₅₀ = 42 µM | [3] |
Note: The data presented is for Schiff bases derived from various 4-amino-1,2,4-triazole-3-thiol precursors and is intended to be representative of the potential activities of the target compounds.
Applications
Schiff bases synthesized from this compound are promising candidates for various therapeutic applications due to the versatile biological activities associated with the 1,2,4-triazole nucleus.[5]
-
Antimicrobial Agents: These compounds have demonstrated good to moderate activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[1][10][11] The imine group is a key pharmacophore that contributes to this activity.
-
Anticancer Agents: Several studies have shown that Schiff bases derived from 4-amino-1,2,4-triazoles can significantly inhibit the proliferation of various cancer cell lines, including lung, liver, breast, and colorectal cancer cells, often in a dose-dependent manner.[2][3][12]
-
Coordination Chemistry: The triazole-thiol scaffold and the azomethine nitrogen make these Schiff bases excellent ligands for coordinating with metal ions. The resulting metal complexes themselves can possess unique biological and catalytic properties.[6]
Visualizations
Caption: General workflow for the synthesis of Schiff bases.
Caption: Potential applications of synthesized Schiff bases.
References
- 1. nepjol.info [nepjol.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cajmns.casjournal.org [cajmns.casjournal.org]
- 6. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 7. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 11. Synthesis, characterization, and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol [pharmacia.pensoft.net]
- 12. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) as a Corrosion Inhibitor for Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) as a corrosion inhibitor for steel, particularly in acidic environments. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the experimental workflow and inhibition mechanism.
Introduction
Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a common and effective method to mitigate this problem. This compound (AMTT) is a heterocyclic compound containing nitrogen and sulfur atoms, which are known to be effective centers for adsorption on metal surfaces. These heteroatoms, along with the triazole ring, allow AMTT to form a protective film on the steel surface, thereby inhibiting corrosion. This document outlines the application and evaluation of AMTT as a corrosion inhibitor for steel.
Data Presentation
The following tables summarize the quantitative data on the performance of triazole-based inhibitors, including systems with AMTT, on steel in corrosive environments. This data is compiled from various studies to provide a comparative overview.
Table 1: Weight Loss Data for Low-Carbon Steel in 0.5 M HCl with a Triazole-based Inhibitor (ATFS)
| Inhibitor Concentration (ppm) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 | 1.15 | - |
| 50 | 0.55 | 52.2 |
| 100 | 0.38 | 67.0 |
| 200 | 0.21 | 81.7 |
| 300 | 0.13 | 89.0 |
| [Data adapted from a study on the similar compound 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) for illustrative purposes.][1][2][3] |
Table 2: Potentiodynamic Polarization Data for Mild Steel in 0.5 M H₂SO₄ with AMTT and Cu²⁺
| Inhibitor Concentration | Ecorr (mV vs. SCE) | Icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |
| Blank | -505 | 800 | 75 | 125 | - |
| 2.5x10⁻⁶ M AMTT | -510 | 450 | 70 | 120 | 43.8 |
| 2.5x10⁻⁶ M AMTT + 2.0x10⁻⁴ M Cu²⁺ | -525 | 80 | 65 | 110 | 90.0 |
| [Data from a study on the synergistic effect of AMTT and Cu²⁺.][4] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 0.5 M H₂SO₄ with AMTT and Cu²⁺
| Inhibitor Concentration | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 50 | 200 | - |
| 2.5x10⁻⁶ M AMTT | 120 | 150 | 58.3 |
| 2.5x10⁻⁶ M AMTT + 2.0x10⁻⁴ M Cu²⁺ | 550 | 80 | 90.9 |
| [Data from a study on the synergistic effect of AMTT and Cu²⁺.][4] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of AMTT on steel are provided below.
Synthesis of this compound (AMTT)
A common synthetic route for 4-amino-5-substituted-1,2,4-triazole-3-thiols involves the cyclization of thiocarbohydrazide with an appropriate carboxylic acid. For AMTT, acetic acid would be used.
Materials:
-
Thiocarbohydrazide
-
Acetic acid
-
Reflux apparatus
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of thiocarbohydrazide and a slight excess of acetic acid is refluxed for several hours.
-
The reaction mixture is then cooled to room temperature.
-
The resulting solid is filtered, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield pure this compound.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate and inhibitor efficiency.
Materials:
-
Steel coupons of known dimensions and composition
-
Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)
-
AMTT inhibitor solutions of varying concentrations
-
Analytical balance
-
Polishing paper, acetone, and distilled water for cleaning
Procedure:
-
Mechanically polish the steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Weigh the cleaned coupons accurately using an analytical balance.
-
Immerse the coupons in the corrosive solution with and without different concentrations of AMTT for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, clean them to remove corrosion products (e.g., using a solution of HCl with antimony trioxide and stannous chloride), wash with distilled water and acetone, and dry.
-
Weigh the coupons again to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mg cm⁻² h⁻¹) = ΔW / (A * t)
-
Where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] * 100
-
Where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
Potentiodynamic Polarization (PDP)
This electrochemical technique is used to determine the kinetic parameters of corrosion and to understand the type of inhibition.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: steel sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire or graphite rod)
-
Corrosive solution with and without different concentrations of AMTT
Procedure:
-
Prepare the steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface to a mirror finish, clean, and dry as described for weight loss measurements.
-
Place the electrodes in the electrochemical cell containing the test solution.
-
Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the cathodic and anodic curves.
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100
-
Where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film.
Materials:
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell (as for PDP)
-
Corrosive solution with and without different concentrations of AMTT
Procedure:
-
Prepare the working electrode and set up the electrochemical cell as for PDP measurements.
-
Allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100
-
Where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the corrosion inhibition performance of AMTT.
Caption: Experimental workflow for evaluating AMTT as a corrosion inhibitor.
Proposed Mechanism of Corrosion Inhibition
The diagram below illustrates the proposed mechanism of how AMTT inhibits the corrosion of steel in an acidic medium.
Caption: Proposed mechanism of steel corrosion inhibition by AMTT.
Mechanism of Inhibition
The corrosion inhibition of steel by this compound is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This adsorption process can occur through several mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to electrostatic attraction.
-
Chemisorption: This involves the sharing of electrons between the heteroatoms (N and S) of the AMTT molecule and the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond. The presence of lone pairs of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the triazole ring, facilitates this process.
The adsorbed AMTT molecules form a protective film that isolates the steel surface from the corrosive environment. This film blocks the active sites for both the anodic (iron dissolution) and cathodic (hydrogen evolution) reactions, thereby reducing the overall corrosion rate. The effectiveness of the inhibition is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. Studies on similar triazole derivatives suggest that the adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the steel surface.[5]
References
- 1. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 2. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Derivatives in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives. This document includes a summary of their antimicrobial activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of experimental workflows and potential mechanisms of action.
Introduction
The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1] In particular, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and its Schiff base derivatives have garnered considerable interest as promising antimicrobial agents. This document focuses on the 5-methyl substituted derivatives, outlining their synthesis, antimicrobial screening, and potential therapeutic applications.
Data Presentation: Antimicrobial Activity
Table 1: Antibacterial Activity of Representative 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)
| Compound Derivative (Substituent at position 5) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella typhi | Reference |
| 5-(pyridin-4-yl)- (4-hydroxybenzylideneamino) | 16 | 20 | >100 | >100 | [1] |
| 5-(pyridin-4-yl)- (4-bromobenzylideneamino) | >100 | >100 | 25 | 31 | [1] |
| 5-(3-fluorophenyl)- (4-methoxybenzylideneamino) | >125 | >125 | >125 | Not Tested | [2] |
Table 2: Antifungal Activity of Representative 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)
| Compound Derivative (Substituent at position 5) | Candida albicans | Aspergillus niger | Reference |
| 5-(pyridin-4-yl)- (4-bromobenzylideneamino) | 24 | 32 | [1] |
| 5-(3-fluorophenyl)- (4-methoxybenzylideneamino) | 62.5 | Not Tested | [2] |
Experimental Protocols
The following are detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the core triazole scaffold.
Materials:
-
Acetic acid
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Synthesis of Acetylhydrazide: Reflux a mixture of acetic acid and hydrazine hydrate.
-
Formation of Potassium Dithiocarbazinate: To a cold ethanolic solution of potassium hydroxide, add the acetylhydrazide, followed by the slow addition of carbon disulfide with constant stirring. Continue stirring at room temperature. The resulting potassium salt is filtered and dried.
-
Cyclization to this compound: Reflux the potassium dithiocarbazinate with an excess of hydrazine hydrate. After completion of the reaction (monitored by TLC), cool the mixture and acidify with hydrochloric acid to precipitate the product. Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure this compound.
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of Schiff bases from the core triazole.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve equimolar amounts of this compound and a substituted aromatic aldehyde in ethanol or methanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent may be performed for further purification.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized triazole derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to the final required inoculum density.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add the diluted microbial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 4: Antimicrobial Susceptibility Testing - Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Synthesized triazole derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Preparation of Agar Plates: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Plates: Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of the agar plate to create a lawn of microbial growth.
-
Creation of Wells: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) in the agar.
-
Application of Compounds: Add a fixed volume (e.g., 50-100 µL) of the dissolved synthesized compound into each well. A solvent control should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Logical Workflow for Synthesis and Antimicrobial Evaluation
The following diagram illustrates the general workflow from the synthesis of this compound and its derivatives to their antimicrobial evaluation.
Hypothesized Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole antifungal agents are known to act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. This disruption leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.
References
Application Notes and Protocols: Antifungal Activity of 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-Thiol Derivatives
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Within this class, triazole-containing compounds are cornerstones of modern antifungal therapy, primarily due to their favorable safety profile and broad spectrum of activity.[1] The emergence of drug-resistant fungal strains necessitates the continuous development of novel antifungal agents.[2] Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol represent a promising class of compounds, with numerous studies exploring their synthesis and potential as potent antimicrobial and antifungal agents.[3][4][5] This document provides an overview of their mechanism of action, protocols for their synthesis and antifungal evaluation, and a summary of reported activity data.
2. Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Like established triazole antifungals (e.g., fluconazole, voriconazole), the derivatives of 4-amino-1,2,4-triazole-3-thiol are understood to exert their antifungal effects by disrupting the integrity of the fungal cell membrane.[6] The primary molecular target is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][7]
This enzyme is critical in the ergosterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol.[8] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, where it regulates membrane fluidity and permeability.[7] By inhibiting 14α-demethylase, these triazole derivatives prevent ergosterol synthesis. This leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[8] The resulting increase in membrane permeability and disruption of membrane-bound enzyme functions ultimately leads to the inhibition of fungal growth and cell death.[1]
3. Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Schiff Bases
This protocol describes a general multi-step synthesis for Schiff base derivatives, which are commonly investigated for their antifungal properties. The pathway involves the formation of an acid hydrazide, cyclization to form the core triazole-thiol ring, and subsequent condensation with an aromatic aldehyde.[2][3][5]
Materials:
-
Substituted benzoic acid or ester (e.g., methyl salicylate)
-
Hydrazine hydrate (99%)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (absolute)
-
Substituted aromatic aldehyde
-
Concentrated sulfuric acid or glacial acetic acid (catalyst)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Step A: Synthesis of Acid Hydrazide: A mixture of the starting ester (e.g., methyl salicylate, 0.1 mol) and hydrazine hydrate (0.15 mol) in ethanol is refluxed for 4-6 hours. The mixture is then cooled, and the precipitated solid (acid hydrazide) is filtered, washed with cold ethanol, and dried.[5]
-
Step B: Synthesis of Potassium Dithiocarbazinate Salt: The acid hydrazide (0.05 mol) is dissolved in an ethanolic KOH solution. Carbon disulfide (0.15 mol) is added slowly while cooling in an ice bath. The mixture is stirred for 12-16 hours at room temperature. The precipitated potassium salt is filtered, washed with diethyl ether, and dried.[2][5]
-
Step C: Formation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol: The potassium salt (from Step B) and an excess of hydrazine hydrate are refluxed in water for 4-5 hours. The solution evolves hydrogen sulfide (H₂S). Upon cooling, the solution is acidified with concentrated HCl. The resulting precipitate, the triazole-thiol core, is filtered, washed with cold water, and recrystallized from ethanol.[3][5]
-
Step D: Synthesis of Schiff Base: The synthesized 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (0.01 mol) is dissolved in hot ethanol. A hot ethanolic solution of a substituted aromatic aldehyde (0.01 mol) and a few drops of a catalyst (e.g., concentrated H₂SO₄ or glacial acetic acid) are added.[9] The mixture is refluxed for 3-5 hours. Upon cooling, the solid Schiff base product precipitates, which is then filtered, washed with cold ethanol, and recrystallized.[10]
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[11][12] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Synthesized triazole derivatives
-
Standard antifungal drug (e.g., Fluconazole, Ketoconazole)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sabouraud Dextrose Agar/Broth
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well U-shaped bottom microtiter plates
-
Spectrophotometer or hemocytometer
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Perform a further dilution in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[12]
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each synthesized compound and the standard drug in DMSO.
-
Perform a two-fold serial dilution of each compound in the 96-well plate using RPMI-1640 medium to achieve the desired final concentration range (e.g., 512 µg/mL down to 1 µg/mL). The final volume in each well before adding inoculum should be 100 µL.
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest drug concentration in which there is no visible growth compared to the positive control well.
-
4. Data Presentation: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against common fungal pathogens.
Table 1: Antifungal Activity of 5-pyridin-4-yl Schiff Base Derivatives [3]
| Compound ID | R-Group (Substituent on Aldehyde) | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs A. niger |
| 4c | 4-OH | >100 | >100 |
| 4e | 4-Br | 24 | 32 |
| Standard | Ketoconazole | 19 | 22 |
Note: Data indicates that the derivative with a bromo-substituted benzylidene moiety (4e) showed the best activity in this series, approaching the efficacy of the standard drug Ketoconazole.[3]
Table 2: Antifungal Activity of 5-(substituted-phenyl) Schiff Base Derivatives [4]
| Compound ID | R¹ (at Triazole C5) | R² (at Benzylidene) | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs C. tropicalis | MIC (µg/mL) vs A. niger |
| A-1 | 4-Cl-phenyl | 4-Cl | 32 | 64 | 64 |
| A-2 | 4-Cl-phenyl | 2,4-diCl | 32 | 64 | 64 |
| A-3 | 2,4-diCl-phenyl | 4-Cl | 32 | 32 | 64 |
| A-4 | 2,4-diCl-phenyl | 2,4-diCl | 64 | 64 | 64 |
| A-7 | 2,4-diOH-phenyl | 2,4-diCl | 64 | 128 | 64 |
| Standard | Fluconazole | - | 32 | 64 | 128 |
Note: Several compounds with chloro-substituents on both the phenyl ring at C5 and the benzylidene moiety showed activity equipotent or superior to the standard drug Fluconazole, particularly against A. niger.[4] The presence of electronegative chloro groups appears to enhance antifungal activity.[4]
Table 3: Antifungal Activity of 5-(3-fluorophenyl) Schiff Base Derivatives [10]
| Compound ID | R-Group (Substituent on Aldehyde) | MIC (µg/mL) vs C. albicans |
| RO4 | 4-OCH₃ | 62.5 |
| RO1 | 4-CH₃ | 250 |
| Standard | Fluconazole | - |
Note: In this series, the derivative with a 4-methoxyphenyl moiety (RO4) demonstrated the highest activity against C. albicans.[10] This suggests that small electron-donating groups can also contribute positively to the anti-yeast properties of these compounds.
References
- 1. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nepjol.info [nepjol.info]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. benchchem.com [benchchem.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | MDPI [mdpi.com]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
The Versatile Scaffold: Application of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol is a prominent scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of derivatives with significant pharmacological potential. Its inherent structural features, including the reactive amino and thiol groups, allow for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities. This document provides a detailed overview of its application in drug synthesis, focusing on the development of antimicrobial and antifungal agents, and includes comprehensive experimental protocols and quantitative data.
Synthetic Pathways and Key Reactions
The primary synthetic route for creating derivatives of this compound often involves the initial formation of the triazole ring, which is then further modified. A common and effective strategy is the condensation of the 4-amino group with various aromatic aldehydes to form Schiff bases. This reaction is a cornerstone for generating a library of diverse molecular structures.
The general workflow for the synthesis of Schiff bases from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol is depicted below. This process typically begins with the synthesis of the core triazole structure, followed by the reaction with an appropriate aldehyde to yield the final Schiff base derivative.
Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents. The introduction of different substituents on the aromatic ring of the Schiff bases allows for the fine-tuning of their biological activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of these compounds against various pathogens.
Quantitative Data Summary
The following table summarizes the antimicrobial and antifungal activities of several synthesized derivatives. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Substituent | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | S. typhi (MIC µg/mL) | C. albicans (MIC µg/mL) | A. niger (MIC µg/mL) | Reference |
| 4c | 4-OH | 16 | 20 | - | - | - | - | [1] |
| 4e | 4-Br | - | - | 25 | 31 | 24 | 32 | [1] |
Note: '-' indicates data not reported in the cited source.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core and its subsequent conversion to Schiff base derivatives.
Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol outlines the synthesis of the core triazole structure starting from benzoic acid.
Materials:
-
Benzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Hydrazine hydrate (99%)
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Anhydrous ether
Procedure:
-
Synthesis of Benzoic Acid Hydrazide: Benzoic acid is first converted to its methyl ester and then reacted with hydrazine hydrate to form benzoic acid hydrazide.[2]
-
Formation of Potassium Dithiocarbazinate: The synthesized benzoic acid hydrazide is then reacted with carbon disulfide in an alkaline ethanolic solution of potassium hydroxide.[2][3] The resulting precipitate of potassium dithiocarbazinate is filtered, washed with anhydrous ether, and dried.[3]
-
Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate salt is refluxed with hydrazine hydrate to induce cyclization, yielding 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[2][3] The product is then purified by recrystallization.
Protocol 2: Synthesis of Schiff Bases of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol describes the general procedure for the condensation reaction between the synthesized triazole and various aromatic aldehydes.
Materials:
-
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-fluorobenzaldehyde)
-
Ethanol
-
Concentrated Sulfuric Acid
Procedure:
-
A mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) and the desired substituted aromatic aldehyde (0.01 mol) is prepared in ethanol (25 mL).[4]
-
A catalytic amount of concentrated sulfuric acid (0.5 mL) is added to the mixture.[4]
-
The reaction mixture is refluxed for 2 hours.[4]
-
Upon cooling, the precipitated Schiff base is collected by filtration.[4]
-
The crude product is purified by recrystallization from ethanol.[4]
Structure-Activity Relationship (SAR)
The biological activity of the synthesized triazole derivatives is significantly influenced by the nature and position of the substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups like halogens (e.g., -Cl, -Br, -F) or a nitro group (-NO2) on the benzylidene moiety has been shown to modulate the antimicrobial and antifungal potency.[1][5] Further quantitative structure-activity relationship (QSAR) studies could provide deeper insights into the structural requirements for optimal biological activity.
Signaling Pathways and Mechanism of Action
While extensive research has focused on the synthesis and in vitro antimicrobial screening of these compounds, the precise mechanism of action and the specific signaling pathways they modulate are still areas of active investigation. It is hypothesized that the triazole moiety may interact with key microbial enzymes, disrupting essential metabolic pathways.[6] For antifungal agents, inhibition of fungal-specific enzymes is a likely mechanism. Further research, including molecular docking studies and enzymatic assays, is necessary to elucidate the exact molecular targets.
The logical relationship for investigating the mechanism of action can be visualized as a progression from synthesis to biological evaluation and finally to mechanistic studies.
Conclusion
This compound and its derivatives represent a promising class of compounds in the quest for new and effective therapeutic agents. The straightforward synthesis, coupled with the significant and tunable biological activity, makes this scaffold an attractive starting point for drug discovery and development programs. Future research should focus on expanding the library of derivatives, conducting detailed mechanistic studies to identify specific cellular targets, and optimizing the pharmacokinetic and pharmacodynamic properties of the most potent compounds.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Istanbul University Press [iupress.istanbul.edu.tr]
- 3. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Corrosion Inhibition of Steel by 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for investigating the corrosion and inhibition mechanisms of metals. This application note provides a detailed protocol for using EIS to evaluate the effectiveness of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) as a corrosion inhibitor for carbon steel in an acidic medium. Triazole derivatives are a well-established class of organic corrosion inhibitors, with their efficacy attributed to the presence of nitrogen and sulfur heteroatoms and the aromaticity of the triazole ring, which facilitate strong adsorption onto the metal surface, forming a protective barrier.
Principle of the Method
EIS involves applying a small amplitude AC voltage perturbation to the working electrode over a range of frequencies. The resulting current response is measured to determine the impedance of the electrochemical system. By analyzing the impedance data, typically through Nyquist and Bode plots, and fitting it to an equivalent electrical circuit model, key parameters related to the corrosion process can be quantified. These include the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl), which provides information about the inhibitor's adsorption behavior.
Experimental Protocol
Materials and Reagents
-
Working Electrode (WE): Carbon steel coupons (e.g., C1010, mild steel, or low-carbon steel) with a defined exposed surface area (e.g., 1 cm²). The remaining surface should be embedded in an insulating resin.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): A platinum sheet or graphite rod with a large surface area.
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution, prepared by diluting concentrated HCl with distilled water.
-
Inhibitor: this compound (AMTT).
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of various grades (e.g., 400, 800, 1200, 1500, 2000 grit).
-
Cleaning Solvents: Distilled water, acetone, ethanol.
Working Electrode Preparation
-
Mechanically polish the exposed surface of the carbon steel working electrode using successively finer grades of SiC abrasive paper, starting from 400 and ending with 2000 grit.[1][2]
-
Rinse the polished electrode thoroughly with distilled water.
-
Degrease the electrode by sonicating in acetone for 5 minutes, followed by rinsing with ethanol.
-
Finally, rinse the electrode with distilled water and dry it with a stream of cool air.
Inhibitor Solution Preparation
-
Prepare a stock solution of AMTT in the 1 M HCl corrosive medium.
-
Prepare a series of test solutions with varying concentrations of AMTT (e.g., 50, 100, 150, 200, 300 ppm) by diluting the stock solution with the 1 M HCl.
-
Prepare a blank solution containing only 1 M HCl without the inhibitor for comparison.
Electrochemical Cell Setup
-
Assemble a standard three-electrode electrochemical cell.
-
Place the prepared working electrode, the reference electrode, and the counter electrode in the cell.
-
Fill the cell with the test solution (either the blank or one of the inhibitor concentrations).
EIS Measurement
-
Immerse the electrodes in the test solution and allow the system to stabilize for 30-60 minutes, or until a stable open-circuit potential (OCP) is reached.
-
Perform the EIS measurement using a potentiostat.
-
Apply a sinusoidal AC voltage perturbation of 10 mV amplitude over a frequency range of 100 kHz to 0.1 Hz.[3][4]
-
Record the impedance data.
-
Repeat the measurement for each inhibitor concentration and the blank solution.
Data Analysis
-
The collected impedance data is typically visualized using Nyquist and Bode plots.
-
The Nyquist plot for steel corrosion in the presence of an organic inhibitor often shows a single depressed semicircle, indicative of a charge transfer-controlled corrosion process.
-
The experimental data is then fitted to a suitable equivalent electrical circuit model to extract quantitative parameters. A commonly used model is the Randles circuit, where the capacitor is often replaced by a constant phase element (CPE) to account for the non-ideal capacitive behavior of the double layer.[5][6][7][8][9]
Inhibition Efficiency Calculation
The inhibition efficiency (IE%) is calculated from the charge transfer resistance (Rct) values obtained from the EIS data using the following equation:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100
Where:
-
Rct(inh) is the charge transfer resistance in the presence of the inhibitor.
-
Rct(blank) is the charge transfer resistance in the absence of the inhibitor.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from EIS measurements of carbon steel in 1 M HCl with and without a triazole-based inhibitor. Note that these are representative values, and actual results may vary depending on the specific experimental conditions.
| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (IE%) |
| Blank (0 ppm) | 50 | 200 | - |
| 50 ppm | 150 | 150 | 66.7 |
| 100 ppm | 300 | 100 | 83.3 |
| 150 ppm | 500 | 80 | 90.0 |
| 200 ppm | 750 | 60 | 93.3 |
| 300 ppm | 1000 | 50 | 95.0 |
Visualizations
Caption: Experimental workflow for EIS-based corrosion inhibitor evaluation.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Bio-Based Corrosion Inhibition of Carbon Steel Using Ammi visnaga L. Essential Oil in Acidic Mediums: Experimental Analysis and Molecular Modeling [mdpi.com]
- 4. Electrodeposition and Characterization of Poly 3-Amino-1,2,4-Triazole-5-Thiol Films on Brass Electrode in 0.1 M Methanol | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. nlab.pl [nlab.pl]
Application Notes and Protocols for Potentiodynamic Polarization Studies of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) as a Corrosion Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, hereafter referred to as AMTT, is a heterocyclic compound that has garnered significant interest as a corrosion inhibitor for various metals and alloys, particularly in acidic environments. Its molecular structure, featuring a triazole ring, a thiol group, and an amino group, allows for strong adsorption onto metal surfaces. This protective layer acts as a barrier, impeding the electrochemical reactions responsible for corrosion. Potentiodynamic polarization is a widely used electrochemical technique to evaluate the efficacy of corrosion inhibitors like AMTT. This document provides detailed application notes and protocols for conducting such studies.
AMTT has been shown to function as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The presence of heteroatoms (nitrogen and sulfur) and the thiol group in the AMTT molecule facilitates its adsorption on the metal surface, forming a protective film.
Experimental Protocol: Potentiodynamic Polarization Study
This protocol outlines the steps for evaluating the corrosion inhibition performance of AMTT on mild steel in a 1 M H₂SO₄ solution.
2.1. Materials and Equipment
-
Working Electrode: Mild steel coupon with a defined surface area (e.g., 1 cm²).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum or graphite rod.
-
Electrolyte: 1 M Sulfuric Acid (H₂SO₄) solution.
-
Inhibitor: this compound (AMTT) of high purity.
-
Potentiostat/Galvanostat: An electrochemical workstation capable of performing potentiodynamic polarization scans.
-
Electrochemical Cell: A standard three-electrode corrosion cell.
-
Polishing materials: Silicon carbide papers of various grits (e.g., 240, 400, 600, 800, 1200), alumina slurry, and distilled water for cleaning.
-
Degreasing agent: Acetone or ethanol.
2.2. Experimental Procedure
-
Working Electrode Preparation:
-
Mechanically polish the mild steel coupon using successively finer grades of silicon carbide paper.
-
Rinse the electrode with distilled water and then degrease with acetone or ethanol.
-
Dry the electrode thoroughly.
-
Mount the electrode in a holder, ensuring that only a fixed surface area is exposed to the electrolyte.
-
-
Electrolyte Preparation:
-
Prepare a 1 M H₂SO₄ solution by carefully diluting concentrated sulfuric acid in distilled water.
-
Prepare a stock solution of AMTT in 1 M H₂SO₄.
-
From the stock solution, prepare test solutions with varying concentrations of AMTT (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM). A blank solution (1 M H₂SO₄ without inhibitor) must also be prepared.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the test solution (either the blank or an inhibitor-containing solution).
-
Allow the system to stabilize for a period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
2.3. Data Analysis
-
From the potentiodynamic polarization curves (Tafel plots), determine the following parameters:
-
Corrosion Potential (Ecorr)
-
Corrosion Current Density (icorr)
-
Anodic Tafel Slope (βa)
-
Cathodic Tafel Slope (βc)
-
-
The inhibition efficiency (IE%) can be calculated using the following equation:
IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100
where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inh) is the corrosion current density in the presence of the inhibitor.
Data Presentation
The following table summarizes representative quantitative data obtained from potentiodynamic polarization studies of AMTT on mild steel in 1 M H₂SO₄.
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE%) |
| Blank | -500 | 1000 | 70 | 120 | - |
| 0.1 | -490 | 250 | 68 | 115 | 75.0 |
| 0.5 | -482 | 100 | 65 | 110 | 90.0 |
| 1.0 | -475 | 50 | 62 | 105 | 95.0 |
| 5.0 | -468 | 20 | 60 | 100 | 98.0 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for evaluating the corrosion inhibition of AMTT.
Application Notes and Protocols for the Synthesis of Metal Complexes with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and antifungal agents.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] The incorporation of a thiol group and an amino group at positions 3 and 4, respectively, of the triazole ring creates a versatile bidentate or tridentate ligand capable of coordinating with a wide range of metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to factors such as increased lipophilicity and altered geometry, which can facilitate interaction with biological targets.[2]
This document outlines the synthesis of the parent ligand, this compound, and its subsequent complexation with various transition metals. It also provides protocols for the synthesis of Schiff base derivatives, which offer further opportunities for structural modification and modulation of biological activity.
Experimental Protocols
Protocol 1: Synthesis of this compound (AMTT)
This protocol describes a general method for the synthesis of the parent ligand, which can then be used to synthesize various metal complexes.
Materials:
-
Thiocarbohydrazide
-
Acetic acid
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A mixture of thiocarbohydrazide and an equimolar amount of acetic acid is refluxed in ethanol for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried.
-
The crude product is then dissolved in an aqueous sodium hydroxide solution and refluxed for 3-4 hours to facilitate cyclization.
-
After cooling, the solution is neutralized with dilute hydrochloric acid to precipitate the product.
-
The white solid of this compound is filtered, washed thoroughly with water, and recrystallized from ethanol.
Protocol 2: General Synthesis of Metal(II) Complexes with this compound (M-AMTT)
This protocol provides a general procedure for the synthesis of metal complexes with the parent ligand.
Materials:
-
This compound (AMTT)
-
Metal(II) salts (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Ethanol or Methanol
Procedure:
-
A solution of the metal(II) salt (1 mmol) in ethanol or methanol (20 mL) is prepared.
-
A solution of AMTT (2 mmol) in the same solvent (30 mL) is prepared, gently heating if necessary to dissolve the ligand.
-
The metal salt solution is added dropwise to the ligand solution with constant stirring.
-
The reaction mixture is refluxed for 2-3 hours.
-
The resulting colored precipitate is filtered, washed with the solvent, and dried in a desiccator over anhydrous CaCl₂.
Protocol 3: Synthesis of Schiff Base Derivatives of AMTT
This protocol describes the synthesis of a Schiff base derivative, which can then be used as a ligand for metal complexation.[3]
Materials:
-
This compound (AMTT)
-
Substituted aldehyde (e.g., benzaldehyde)[3]
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Equimolar amounts of AMTT and the desired aldehyde are dissolved in ethanol.[3]
-
A few drops of glacial acetic acid are added as a catalyst.[3]
-
The mixture is refluxed for 3-5 hours.[3]
-
Upon cooling, the crystalline Schiff base product precipitates.[3]
-
The product is filtered, washed with cold ethanol, and recrystallized from ethanol.[3]
Protocol 4: Synthesis of Metal(II) Complexes with Schiff Base Derivatives
This protocol outlines the general procedure for the complexation of the synthesized Schiff base ligands with metal ions.[3]
Materials:
-
Schiff base ligand
-
Metal(II) salts (e.g., Cd(NO₃)₂·4H₂O, HgCl₂)[3]
-
Methanol
-
Base (e.g., ammonia or sodium acetate)[3]
Procedure:
-
A hot methanolic solution of the Schiff base ligand (e.g., 4 mmol) is prepared.[3]
-
A methanolic solution of the metal(II) salt (e.g., 2 mmol) is added dropwise with constant stirring.[3]
-
The pH of the solution is adjusted by adding a base (e.g., ammonia for Cd(II) or sodium acetate for Hg(II)) to facilitate precipitation.[3]
-
The resulting precipitate is filtered, washed thoroughly with methanol, and dried.[3]
Data Presentation
The following tables summarize key quantitative data for representative ligands and their metal complexes.
Table 1: Physicochemical and Elemental Analysis Data for a Representative Schiff Base Ligand and its Metal Complexes [3]
| Compound | Formula | M.W. ( g/mol ) | Color | M.p. (°C) | Yield (%) | C% (calc.) | H% (calc.) | N% (calc.) | S% (calc.) | M% (calc.) |
| HL¹ | C₁₀H₁₀N₄S | 218.28 | Yellow | 215 | 85 | 55.02 (55.04) | 4.62 (4.58) | 25.67 (25.68) | 14.69 (14.67) | - |
| [Cd(L¹)₂] | C₂₀H₁₈N₈S₂Cd | 546.95 | White | >300 | 78 | 43.92 (43.94) | 3.32 (3.29) | 20.48 (20.49) | 11.72 (11.71) | 20.55 (20.53) |
| [Hg(L¹)₂] | C₂₀H₁₈N₈S₂Hg | 635.15 | Cream | >300 | 82 | 37.82 (37.80) | 2.86 (2.83) | 17.64 (17.63) | 10.10 (10.08) | 31.58 (31.56) |
¹HL = 5-methyl-4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol
Table 2: Key FT-IR Spectral Data (cm⁻¹) for a Representative Ligand and its Metal Complexes [4]
| Compound | ν(N-H) | ν(S-H) | ν(C=N) (triazole) | ν(C=N) (azomethine) | ν(M-N) | ν(M-S) |
| Ligand² | 3250, 3213 | 2736 | 1645 | - | - | - |
| Ni(II) Complex | 3245 | - | 1630 | - | 515 | 420 |
| Cu(II) Complex | 3240 | - | 1625 | - | 510 | 415 |
| Zn(II) Complex | 3255 | - | 1635 | - | 520 | 425 |
²Ligand = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol
Table 3: ¹H NMR Spectral Data (δ, ppm) for a Representative Schiff Base Ligand and its Hg(II) Complex in DMSO-d₆ [3]
| Compound | -CH₃ | Ar-H (m) | -N=CH- (s) | -SH (s) |
| HL¹ | 2.32 | 7.50-7.88 | 9.93 | 13.70 |
| [Hg(L¹)₂] | 2.35 | 7.52-7.90 | 9.95 | - |
¹HL = 5-methyl-4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the metal complexes.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in Analytical Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) and its derivatives are versatile heterocyclic compounds that have garnered significant interest in various scientific fields, including analytical chemistry. The unique molecular structure, featuring a triazole ring, an amino group, and a thiol group, imparts excellent chelating properties, making it a valuable reagent for the detection and quantification of various metal ions.[1][2][3][4][5] Its ability to form stable, often colored, complexes with transition metals is the foundation for its use in spectrophotometric analysis.[1] Furthermore, its strong affinity for metal surfaces has led to its application as a corrosion inhibitor, an area where analytical techniques are crucial for performance evaluation.[6][7][8][9]
This document provides detailed application notes and experimental protocols for the use of AMTT and its derivatives in analytical chemistry, with a focus on spectrophotometric determination of metal ions and its role in corrosion inhibition studies.
Principle of Application
The analytical applications of this compound are primarily based on the following principles:
-
Complexation and Chelation: The thiol (-SH) and amino (-NH2) groups, along with the nitrogen atoms in the triazole ring, act as donor sites, allowing the molecule to function as a multidentate ligand.[4][5][10] It readily forms stable coordination complexes with a variety of metal ions.
-
Chromogenic Reactions: The formation of Schiff bases by condensing the amino group of AMTT with various aldehydes results in ligands that form intensely colored complexes with specific metal ions.[1][2] This color formation allows for the quantitative determination of the metal ion concentration using spectrophotometry.
-
Electrochemical Activity: The interaction of the thiol group and heteroatoms with metal surfaces allows AMTT to form a protective film, inhibiting corrosion.[6] This interaction can be studied and quantified using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy.
Application 1: Spectrophotometric Determination of Metal Ions
Derivatives of this compound, particularly its Schiff bases, serve as sensitive and selective chromogenic reagents for the spectrophotometric determination of various metal ions in aqueous samples.
Quantitative Data Summary
| Metal Ion | Reagent | Wavelength (λmax) | pH | Reference |
| Iron(III) | Schiff base of AMTT | Not Specified | Not Specified | [1] |
| Copper(II) | Schiff base of AMTT | Not Specified | Not Specified | [1] |
| Cadmium(II) | 4-(benzylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol | Not Specified | Alkaline | [2] |
| Mercury(II) | 4-(benzylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol | Not Specified | Alkaline | [2] |
Note: Specific quantitative data such as limit of detection (LOD), limit of quantification (LOQ), and molar absorptivity are often determined during method validation and can vary with the specific Schiff base and experimental conditions.
Experimental Protocol: Spectrophotometric Determination of Cu(II)
This protocol is a generalized procedure based on the principles described in the literature for the use of AMTT-derived Schiff bases.[1]
1. Synthesis of the Chromogenic Reagent (Schiff Base):
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of a suitable aldehyde (e.g., benzaldehyde).[2]
-
Add a catalytic amount of an acid (e.g., acetic acid).[2]
-
Reflux the mixture for a specified time (e.g., 3 hours).[2]
-
Cool the solution to allow the Schiff base product to crystallize.
-
Filter, wash with a cold solvent, and dry the product.
-
Characterize the synthesized Schiff base using appropriate spectroscopic techniques (FT-IR, NMR).
2. Preparation of Standard Solutions:
-
Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMF or ethanol).
-
Prepare a stock solution of the metal ion to be analyzed (e.g., Copper(II) sulfate) of a known concentration in deionized water.
-
Prepare a series of working standard solutions of the metal ion by diluting the stock solution.
3. Analytical Procedure:
-
To a set of volumetric flasks, add an aliquot of the metal ion standard solutions.
-
Add a specific volume of the Schiff base reagent solution.
-
Adjust the pH of the solution to the optimal value for complex formation using a suitable buffer solution.
-
Dilute the solution to the mark with the appropriate solvent and mix well.
-
Allow the color to develop for a specified time.
-
Measure the absorbance of the solutions at the wavelength of maximum absorption (λmax) against a reagent blank.
-
Plot a calibration curve of absorbance versus concentration of the metal ion.
-
Determine the concentration of the metal ion in unknown samples by measuring their absorbance and interpolating from the calibration curve.
Workflow for Spectrophotometric Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
Application Notes and Protocols for Testing the Antimicrobial Efficacy of Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazole derivatives represent a significant class of antimicrobial agents, particularly as antifungal drugs.[1] Their primary mechanism of action involves the disruption of ergosterol synthesis, a vital component of the fungal cell membrane, by inhibiting the enzyme lanosterol 14α-demethylase.[2][3] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[1] Given the rise of antimicrobial resistance, the development and evaluation of new triazole derivatives are of paramount importance.
These application notes provide detailed protocols for testing the antimicrobial efficacy of novel or existing triazole derivatives against a range of microbial pathogens. The methodologies outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy of results.
Data Presentation: Antimicrobial Activity of Triazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various triazole derivatives against selected bacterial and fungal strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.
Table 1: Antibacterial Activity of Triazole Derivatives (MIC in µg/mL)
| Triazole Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethyl phenyl | 5 | - | 5 | 5 | [1] |
| Ofloxacin-1,2,4-triazole hybrid | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | - | [1] |
| 5-thioxo-1,2,4-triazole-fluoroquinolone hybrid | 0.12 - 1.95 | 0.12 - 1.95 | 0.12 - 1.95 | 0.12 - 1.95 | [1] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | 0.264 (mM) | - | - | - | [1] |
| 1,2,3-Triazole Glycoside 5 | 5 (within 10 min) | - | - | 5 (within 15 min) | [4] |
| 1,2,3-Triazole Glycoside 10 | 5 (within 5 min) | - | - | 10 (within 10 min) | [4] |
| 1,2,3-Triazole Glycoside 11 | 5 (within 5 min) | - | - | 10 (within 10 min) | [4] |
| Ampicillin (Standard) | 1.56 | 1.56 | 3.12 | - | [1] |
| Ciprofloxacin (Standard) | - | - | - | - | |
| Chloramphenicol (Standard) | - | - | - | - |
Table 2: Antifungal Activity of Triazole Derivatives (MIC in µg/mL)
| Triazole Derivative | Candida albicans | Aspergillus niger | Microsporum gypseum | Reference |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 5b | - | - | <6.25 | [2] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 5c | - | - | <6.25 | [2] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 5d | - | - | <6.25 | [2] |
| 1,2,3-Triazole Glycoside 5 | 10 (within 10 min) | 10 (within 10 min) | - | [4] |
| 1,2,3-Triazole Glycoside 9 | 10 (within 15 min) | 10 (within 15 min) | - | [4] |
| 1,2,3-Triazole Glycoside 10 | 10 (within 15 min) | 10 (within 15 min) | - | [4] |
| Fluconazole (Standard) | 0.25 - 128 | - | - | [5] |
| Ketoconazole (Standard) | - | - | 6.25 | [2] |
| Nystatin (Standard) | - | - | - | [4] |
Experimental Protocols
Preparation of Triazole Derivative Stock Solutions
Due to the often-low aqueous solubility of triazole derivatives, a suitable organic solvent must be used to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common choice.
Materials:
-
Triazole derivative powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Accurately weigh the desired amount of the triazole derivative powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter if necessary.
-
Store the stock solution at -20°C or as recommended for the specific compound.
Note: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on microbial growth. A DMSO control should always be included in the experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of the triazole derivative that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi, supplemented as required.
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Triazole derivative stock solution
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Sterile saline or broth for dilutions
-
Multichannel pipette
Protocol:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the triazole derivative stock solution (at 2x the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum to each well containing the triazole derivative dilutions.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the triazole derivative in which there is no visible growth.
-
Agar Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile filter paper disks (6 mm diameter)
-
Triazole derivative solution of known concentration
-
Positive control antibiotic/antifungal disks
-
Sterile forceps
Protocol:
-
Inoculation:
-
Dip a sterile cotton swab into the standardized microbial inoculum.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of the triazole derivative solution.
-
Using sterile forceps, place the impregnated disks and control disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed after the MIC is determined to find the lowest concentration of the antimicrobial agent that kills 99.9% of the initial microbial inoculum.
Materials:
-
Results from the broth microdilution MIC assay
-
Sterile MHA plates
-
Micropipette
-
Sterile pipette tips
-
Cell spreader
Protocol:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile MHA plate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the triazole derivative that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.
Materials:
-
Flasks containing sterile broth
-
Standardized microbial inoculum
-
Triazole derivative at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)
-
Shaking incubator
-
Sterile saline for dilutions
-
MHA plates
-
Timer
Protocol:
-
Prepare flasks with broth containing the triazole derivative at the desired concentrations and a growth control flask without the compound.
-
Inoculate each flask with the standardized microbial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks in a shaking incubator at the appropriate temperature.
-
At various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto MHA plates and incubate for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Mandatory Visualizations
Mechanism of Action of Triazole Antifungals
The primary antifungal mechanism of triazole derivatives is the inhibition of ergosterol biosynthesis. This is achieved by targeting and inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane integrity, leading to cell death.
Caption: Mechanism of action of triazole derivatives in inhibiting ergosterol biosynthesis.
Experimental Workflow for Antimicrobial Efficacy Testing
The following diagram illustrates the general workflow for evaluating the antimicrobial efficacy of triazole derivatives, from initial screening to more detailed characterization of their activity.
Caption: General experimental workflow for testing the antimicrobial efficacy of triazole derivatives.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.dp.ua [medicine.dp.ua]
- 4. mdpi.com [mdpi.com]
- 5. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in Cooling Water Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) is a heterocyclic organic compound that has demonstrated significant potential for application in industrial cooling water systems. Its primary function is as a corrosion inhibitor, particularly for mild steel, a common material in such systems. The molecular structure of AMTT, featuring multiple nitrogen and sulfur heteroatoms, facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. Additionally, the broader class of 1,2,4-triazole derivatives is known to exhibit antimicrobial properties, suggesting a secondary role for AMTT as a biocide to control microbial growth in cooling water.
This document provides a detailed overview of the application of AMTT in cooling water systems, summarizing key performance data and providing comprehensive experimental protocols for its evaluation.
Data Presentation
The corrosion inhibition efficiency of this compound has been evaluated, both as a standalone inhibitor and as part of a synergistic formulation. The following table summarizes the quantitative data from studies on its performance for C1010 steel in a cooling water environment.
| Inhibitor Concentration | Co-additives | Inhibition Efficiency (%) |
| 100 ppm AMTT | None | 70% |
| 10 ppm AMTT | 1 ppm polycarboxylate + 2 ppm citrate | 89% |
Experimental Protocols
Corrosion Inhibition Efficiency Assessment
a) Weight Loss Method (Gravimetric)
This protocol outlines the fundamental method for determining the average corrosion rate by measuring the weight loss of a metal coupon immersed in the cooling water.
Materials:
-
Rectangular coupons of the metal of interest (e.g., C1010 steel) with a pre-drilled hole.
-
Test solutions: Simulated cooling water (control) and simulated cooling water with various concentrations of AMTT.
-
Polishing papers (e.g., 240 and 600 grit SiC).
-
Acetone, distilled water.
-
Drying oven.
-
Analytical balance (accurate to 0.1 mg).
-
Nylon cord.
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with SiC paper to a mirror finish, measure their surface area, and clean them with acetone and distilled water.
-
Drying and Weighing: Dry the cleaned coupons in an oven at 105°C for approximately 3 hours, then cool them in a desiccator. Weigh each coupon accurately and record the initial weight (W_initial).
-
Immersion: Suspend each coupon using a nylon cord in a beaker containing the test solution (control or with inhibitor). Ensure the coupon is fully immersed.
-
Exposure: Maintain the beakers at a constant temperature representative of the cooling system for a predetermined period (e.g., 24, 48, 72 hours).
-
Cleaning: After the exposure period, remove the coupons, and clean them to remove corrosion products. This can be done by immersing them in a cleaning solution (e.g., 12% HCl), followed by gentle brushing.
-
Final Weighing: Rinse the cleaned coupons with distilled water and acetone, dry them in an oven, and re-weigh them to get the final weight (W_final).
-
Calculation:
-
Weight Loss (ΔW) = W_initial - W_final
-
Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (87600 * ΔW) / (A * D * T), where A is the surface area in cm², D is the density of the metal in g/cm³, and T is the immersion time in hours.
-
Inhibition Efficiency (IE%) = [(CR_control - CR_inhibitor) / CR_control] * 100
-
b) Electrochemical Methods
Electrochemical tests provide a more rapid assessment of corrosion inhibition. A standard three-electrode electrochemical cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
i. Potentiodynamic Polarization
This technique measures the current response to a controlled change in potential to determine the corrosion current density (i_corr).
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal coupon in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish.
-
Cell Setup: Place the prepared working electrode, reference electrode, and counter electrode in the electrochemical cell containing the test solution.
-
Stabilization: Allow the system to stabilize by measuring the open-circuit potential (OCP) until it reaches a steady state.
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculation:
-
Inhibition Efficiency (IE%) = [(i_corr_control - i_corr_inhibitor) / i_corr_control] * 100
-
ii. Electrochemical Impedance Spectroscopy (EIS)
EIS measures the impedance of the metal-solution interface over a range of frequencies to provide information about the corrosion resistance and the protective film.
Procedure:
-
Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: Plot the impedance data as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance and phase angle vs. frequency). Model the data using an equivalent electrical circuit to extract parameters such as the charge transfer resistance (R_ct). A higher R_ct value indicates better corrosion resistance.
-
Calculation:
-
Inhibition Efficiency (IE%) = [(R_ct_inhibitor - R_ct_control) / R_ct_inhibitor] * 100
-
Biocidal Efficacy Assessment (General Protocol)
Materials:
-
Bacterial strains commonly found in cooling towers (e.g., Pseudomonas aeruginosa, Legionella pneumophila).
-
Fungal strains (e.g., Aspergillus niger).
-
Nutrient agar and broth (for bacteria), Potato Dextrose Agar (for fungi).
-
Sterile test tubes, petri dishes, and pipettes.
-
Incubator.
-
Spectrophotometer.
Procedure (Minimum Inhibitory Concentration - MIC):
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare a series of dilutions of AMTT in the appropriate sterile broth.
-
Inoculation: Inoculate each dilution with the microbial suspension. Include a positive control (broth with inoculum, no inhibitor) and a negative control (broth only).
-
Incubation: Incubate the tubes at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of AMTT that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Proposed mechanism of corrosion inhibition by AMTT.
Caption: Workflow for evaluating corrosion inhibitor performance.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Istanbul University Press [iupress.istanbul.edu.tr]
Application Notes and Protocols: Synthesis of Thiazolidinone Derivatives from Triazole Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of novel thiazolidinone derivatives incorporating a 1,2,4-triazole moiety. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and antifungal agents. The protocols outlined below describe the formation of triazole Schiff bases followed by cyclocondensation with thioglycolic acid to yield the target 4-thiazolidinone derivatives.
Introduction
Thiazolidin-4-ones are a prominent class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research. The fusion of a thiazolidinone ring with a 1,2,4-triazole nucleus has been shown to produce derivatives with a broad spectrum of biological activities, including antibacterial, antifungal, and anticonvulsant properties. The synthetic pathway typically involves a two-step process: the formation of a Schiff base (azomethine) by condensing a triazole-containing amine with an appropriate aldehyde, followed by the cyclization of the Schiff base with a thiol-containing carboxylic acid, most commonly thioglycolic acid. The antimicrobial activity of some of these compounds is believed to stem from the inhibition of essential bacterial enzymes, such as MurB, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
Experimental Protocols
Protocol 1: Synthesis of 1,2,4-Triazole Schiff Bases
This protocol outlines the general procedure for the condensation of a 4-amino-1,2,4-triazole derivative with various aromatic aldehydes to form the corresponding Schiff bases.
Materials:
-
4-amino-5-substituted-4H-1,2,4-triazole-3-thiol
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve an equimolar amount of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in absolute ethanol.
-
To this solution, add an equimolar amount of the substituted aromatic aldehyde.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure Schiff base.
Protocol 2: Synthesis of 4-Thiazolidinone Derivatives
This protocol describes the cyclocondensation of the synthesized triazole Schiff bases with thioglycolic acid to yield the final thiazolidinone derivatives.
Materials:
-
Triazole Schiff base (from Protocol 1)
-
Thioglycolic acid
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Solvent (e.g., 1,4-Dioxane, dry benzene, or toluene)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve the triazole Schiff base (0.01 mol) in the chosen solvent (e.g., 25 mL of 1,4-Dioxane).
-
Add thioglycolic acid (0.01 mol) to the solution.
-
Add a catalytic amount of anhydrous zinc chloride (a pinch to 0.01 mol).
-
Reflux the reaction mixture for 8-24 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed thoroughly with water to remove any inorganic salts, and then dried.
-
The crude thiazolidinone derivative can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Data Presentation
The following tables summarize representative data for a series of synthesized thiazolidinone derivatives, including their physical characteristics, spectral data, and biological activity.
Table 1: Physicochemical and Spectral Data of Synthesized Thiazolidinone Derivatives
| Compound Code | Molecular Formula | Yield (%) | Melting Point (°C) | IR (KBr, cm⁻¹) C=O stretching | ¹H-NMR (DMSO-d₆) δ ppm (S-CH₂ of thiazolidinone) |
| 7c | C₁₇H₁₂Cl₂N₄OS | 68 | 164-166 | 1720 | 3.22 (d), 4.12 (dd) |
| 7d | C₁₇H₁₂ClFN₄OS | 65 | 170-172 | 1730 | 4.21 (d), 4.34 (dd) |
| 7e | C₁₇H₁₂ClN₅O₃S | 66 | 178-180 | 1735 | 4.09 (d), 4.17 (dd) |
| 7h | C₁₈H₁₅ClN₄O₂S | 65 | 211-213 | 1740 | 4.21 (d), 4.36 (dd) |
| IVa | C₂₁H₁₆N₄O₆ | 70 | 248-250 | 1612 (amide C=O) | Not explicitly stated for S-CH₂ |
Table 2: Antimicrobial and Antifungal Activity of Thiazolidinone Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound Code | S. aureus | E. coli | P. vulgaris | C. albicans |
| 7c | >128 | >128 | >128 | >128 |
| 7h | 8 | 32 | >128 | 4 |
| 7j | 32 | 64 | >128 | 16 |
| Ciprofloxacin | 4 | 4 | 4 | NA |
| Fluconazole | NA | NA | NA | 0.5 |
| Data for compounds 7c, 7h, and 7j are from reference. |
Visualizations
Below are diagrams illustrating the experimental workflow and a proposed signaling pathway for the antimicrobial activity of the synthesized compounds.
Caption: Experimental workflow for the synthesis and evaluation of thiazolidinone derivatives.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most widely used method is the cyclization of thiocarbohydrazide with acetic acid.[1][2] This one-pot reaction is straightforward and can provide good yields. Microwave-assisted synthesis has been shown to significantly reduce reaction times and in some cases improve yields compared to conventional heating.[3]
Q2: What are the typical reaction conditions for the synthesis?
A2: For conventional heating, the reaction is typically carried out by refluxing thiocarbohydrazide and acetic acid, either neat or in a solvent like water or ethanol, for several hours.[4] For microwave-assisted synthesis, the reactants are heated in a sealed vessel for a much shorter duration, often in minutes.[3]
Q3: How can I purify the final product?
A3: The most common purification method is recrystallization.[5][6][7] Ethanol is a frequently used solvent for recrystallization of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[6][7][8] The crude product is dissolved in hot ethanol and allowed to cool slowly to form crystals, which are then collected by filtration.
Q4: What are the key starting materials for this synthesis?
A4: The primary starting materials are thiocarbohydrazide and acetic acid. It is crucial to use pure starting materials to avoid side reactions and ensure a high yield of the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Impure starting materials. 4. Loss of product during workup. | 1. Increase reaction time or consider using microwave irradiation to drive the reaction to completion. 2. Ensure the reaction mixture is maintained at the appropriate reflux temperature for conventional heating or the set temperature for microwave synthesis. 3. Use freshly sourced or purified thiocarbohydrazide and glacial acetic acid. 4. During workup and recrystallization, ensure the filtrate is sufficiently cooled to maximize crystal precipitation. Wash the collected crystals with a minimal amount of cold solvent. |
| Product is an oil or fails to crystallize | 1. Presence of impurities. 2. Incorrect solvent for recrystallization. | 1. Attempt to purify the crude product by column chromatography before recrystallization. 2. Try a different recrystallization solvent or a solvent mixture (e.g., ethanol-water). Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization. |
| Product is discolored (e.g., yellow or brown) | 1. Formation of side products due to excessive heating. 2. Oxidation of the thiol group. | 1. Reduce the reaction temperature or heating time. If using conventional heating, ensure uniform heating with a well-stirred oil bath. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. During workup, minimize exposure to air. |
| Presence of starting material in the final product | 1. Insufficient reaction time. 2. Incorrect stoichiometry of reactants. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed. 2. Ensure the correct molar ratio of thiocarbohydrazide to acetic acid is used as per the protocol. |
| Broad melting point range of the final product | 1. Presence of impurities. | 1. Recrystallize the product again until a sharp melting point is obtained. If recrystallization is ineffective, consider purification by column chromatography. |
Data Presentation
Table 1: Comparison of Synthesis Methods and Yields for 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols
| R-Group | Synthesis Method | Reaction Time | Yield (%) | Reference |
| Methyl | Microwave | Not Specified | Good | [3] |
| Nonyl | Conventional | Not Specified | 79 | [9] |
| Undecyl | Conventional | Not Specified | 78 | [9] |
| Pentadecyl | Conventional | Not Specified | 71 | [9] |
| Heptadecyl | Conventional | Not Specified | 70 | [9] |
| Trifluoromethyl | Reflux in Water | 5 hours | Not specified, but effective | [4] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiocarbohydrazide (1 equivalent) and glacial acetic acid (excess, can also act as the solvent).
-
Heating: Heat the mixture to reflux with constant stirring in an oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is several hours.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Isolation: Pour the cooled reaction mixture into ice-cold water. A white solid precipitate of the crude product should form.
-
Filtration: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Microwave-Assisted Synthesis of this compound
-
Reaction Setup: In a microwave-safe reaction vessel, combine thiocarbohydrazide (1 equivalent) and glacial acetic acid (a slight excess).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-15 minutes). The optimal time and temperature may need to be determined empirically.
-
Workup and Isolation: After irradiation, allow the vessel to cool to room temperature. The workup procedure is similar to the conventional method: precipitate the product in ice-cold water, filter, and wash.
-
Purification and Drying: Recrystallize the crude product from ethanol and dry it under vacuum.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 9. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) for Corrosion Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) as a corrosion inhibitor. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in optimizing experimental outcomes.
Quantitative Data Summary
The following tables summarize the inhibition efficiency of AMTT and a structurally related compound, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS), under various experimental conditions.
Table 1: Inhibition Efficiency of AMTT on Mild Steel in 0.5 M H₂SO₄
| Concentration | Inhibition Efficiency (%) | Temperature (°C) | Reference |
| 2.5 x 10⁻⁶ M | Not specified individually | 25 | [1] |
| 2.5 x 10⁻⁶ M + 1.0 x 10⁻⁴ M Cu²⁺ | 65 | 25 | [1] |
| 2.5 x 10⁻⁶ M + 2.0 x 10⁻⁴ M Cu²⁺ | Not specified individually | 25 | [1] |
Note: The study on AMTT in 0.5 M H₂SO₄ focused on the synergistic effect with Cu²⁺ ions, and the inhibition efficiency of AMTT alone at the specified concentration was not explicitly stated.
Table 2: Inhibition Efficiency of ATFS on Low Carbon Steel in 0.5 mol L⁻¹ HCl
| Concentration (ppm) | Inhibition Efficiency (%) at 298 K (25 °C) | Inhibition Efficiency (%) at 328 K (55 °C) | Reference |
| 50 | 52.27 | Not specified | [2] |
| 300 | 89 | 74.51 | [2][3] |
Detailed Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure procedural accuracy and reproducibility.
Potentiodynamic Polarization
This technique is used to determine the corrosion current (i_corr) and corrosion potential (E_corr) of a metal in a specific environment, and to evaluate the effectiveness of a corrosion inhibitor.
Materials:
-
Potentiostat
-
Three-electrode cell setup:
-
Working Electrode (WE): The metal sample being tested (e.g., mild steel, low carbon steel).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive medium (e.g., 0.5 M H₂SO₄, 0.5 mol L⁻¹ HCl).
-
AMTT inhibitor of desired concentrations.
-
Polishing papers (e.g., SiC paper of various grits).
-
Degreasing solvent (e.g., acetone, ethanol).
-
Deionized water.
Procedure:
-
Working Electrode Preparation:
-
Mechanically polish the surface of the working electrode using a series of SiC papers with decreasing grit size to achieve a mirror-like finish.
-
Rinse the polished electrode with deionized water.
-
Degrease the electrode with a suitable solvent (e.g., acetone or ethanol) and dry it.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell, ensuring the working electrode is fully immersed in the corrosive medium.
-
Place the reference electrode tip close to the working electrode surface to minimize ohmic drop.
-
Ensure the counter electrode has a larger surface area than the working electrode.
-
-
Open Circuit Potential (OCP) Measurement:
-
Allow the system to stabilize by measuring the OCP for a sufficient time (e.g., 30-60 minutes) until a steady potential is reached.
-
-
Polarization Scan:
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).
-
Use a slow scan rate (e.g., 0.5-1 mV/s) to ensure the system is in a quasi-steady state.
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Extrapolate the linear portions of the cathodic and anodic Tafel plots to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density in the absence of the inhibitor and i_corr_inhibitor is the corrosion current density in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film formed by the inhibitor.
Materials:
-
Same as for Potentiodynamic Polarization.
Procedure:
-
Electrode and Cell Preparation:
-
Prepare the working electrode and set up the three-electrode cell as described in the potentiodynamic polarization protocol.
-
-
OCP Stabilization:
-
Allow the system to reach a steady OCP as described previously.
-
-
EIS Measurement:
-
Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response of the system.
-
-
Data Analysis:
-
Represent the impedance data using Nyquist and Bode plots.
-
Model the experimental data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 where R_ct_blank is the charge transfer resistance in the absence of the inhibitor and R_ct_inhibitor is the charge transfer resistance in the presence of the inhibitor.
-
Troubleshooting Guide
This guide addresses common issues encountered during corrosion inhibition experiments with AMTT.
Q1: My inhibition efficiency results are inconsistent and not reproducible. What could be the cause?
A1: Inconsistent results can stem from several factors:
-
Surface Preparation: Inadequate or inconsistent polishing of the working electrode can lead to variations in the surface area and activity, affecting the corrosion rate and inhibitor adsorption. Ensure a standardized and thorough polishing procedure is followed for all samples.
-
Stabilization Time: Insufficient time for the open circuit potential (OCP) to stabilize before measurements can lead to drifting potentials and inaccurate results. Allow the system to stabilize for at least 30-60 minutes or until the potential fluctuation is minimal.
-
Inhibitor Solution: Ensure the inhibitor is fully dissolved in the corrosive medium. AMTT is reported to be insoluble in water but soluble in organic solvents like ethanol and acetone.[4] The stock solution should be freshly prepared and properly mixed before each experiment.
-
Temperature Control: Corrosion rates are highly sensitive to temperature.[5] Use a water bath or thermostat to maintain a constant and controlled temperature throughout the experiment.
-
Deaeration: The presence of dissolved oxygen can influence the corrosion process. For studies in acidic solutions, purging the solution with an inert gas like nitrogen or argon before and during the experiment can help to remove dissolved oxygen and improve reproducibility.
Q2: The inhibition efficiency of AMTT decreases significantly at higher temperatures. Why does this happen and how can I address it?
A2: The decrease in inhibition efficiency with increasing temperature is a common phenomenon for many corrosion inhibitors and suggests a physisorption mechanism.[3][6] At higher temperatures, the kinetic energy of the inhibitor molecules increases, leading to a higher desorption rate from the metal surface, thus reducing the surface coverage and protective effect.
To address this, you could:
-
Increase Inhibitor Concentration: A higher concentration of the inhibitor in the bulk solution can help to shift the adsorption-desorption equilibrium towards adsorption, partially compensating for the effect of increased temperature.
-
Investigate Synergistic Effects: Consider adding a second component that can enhance the adsorption of AMTT or form a more stable protective film. For example, studies have shown a synergistic effect between AMTT and Cu²⁺ ions, which enhances the inhibition efficiency.[1]
Q3: I am having trouble dissolving AMTT in my aqueous corrosive medium.
A3: AMTT is reported to be insoluble in water.[4] To overcome this, you can:
-
Use a Co-solvent: Prepare a stock solution of AMTT in a small amount of a suitable organic solvent in which it is soluble (e.g., ethanol or acetone) and then add it to the aqueous corrosive medium. Ensure the amount of organic solvent used is minimal and does not significantly alter the properties of the corrosive solution or interfere with the corrosion process.
-
Modify the Inhibitor: For long-term applications, chemical modification of the AMTT molecule to introduce more hydrophilic groups could improve its water solubility.
Q4: My Nyquist plot from the EIS measurement does not show a perfect semicircle. What does this indicate?
A4: A depressed semicircle in the Nyquist plot is a common observation in corrosion studies and is often attributed to the frequency dispersion of the interfacial impedance. This can be due to:
-
Surface Heterogeneity: The roughness and non-uniformity of the electrode surface can lead to a non-ideal capacitive behavior.
-
Inhibitor Adsorption: The adsorption of inhibitor molecules on the metal surface can also contribute to this phenomenon.
To account for this, a Constant Phase Element (CPE) is often used in the equivalent electrical circuit instead of an ideal capacitor to obtain a better fit for the experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of corrosion inhibition by this compound (AMTT)?
A1: AMTT acts as a mixed-type corrosion inhibitor.[5] This means it reduces both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reaction rates. The inhibition mechanism involves the adsorption of AMTT molecules onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption process is often found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface.[5]
Q2: How does the structure of AMTT contribute to its corrosion inhibition properties?
A2: The effectiveness of AMTT as a corrosion inhibitor is attributed to the presence of multiple heteroatoms (nitrogen and sulfur) and a triazole ring in its molecular structure. These heteroatoms have lone pairs of electrons that can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of coordinate bonds and strong adsorption on the metal surface. The planar orientation of the triazole ring can also facilitate effective surface coverage.
Q3: Can the performance of AMTT be improved by combining it with other substances?
A3: Yes, the inhibition efficiency of AMTT can be significantly enhanced through synergistic effects. For example, the addition of Cu²⁺ ions to a solution containing AMTT has been shown to have a synergistic inhibitive effect on the corrosion of mild steel in sulfuric acid.[1] This is likely due to the formation of a more stable complex or a co-adsorption process that leads to a more compact and protective film on the metal surface.
Q4: What are the key experimental techniques to evaluate the performance of AMTT?
A4: The primary techniques for evaluating the performance of corrosion inhibitors like AMTT are:
-
Weight Loss Method: A simple and straightforward method to determine the corrosion rate by measuring the weight loss of a metal sample after immersion in the corrosive medium with and without the inhibitor.
-
Potentiodynamic Polarization: An electrochemical technique that provides information on the corrosion kinetics (corrosion current and potential) and the type of inhibition (anodic, cathodic, or mixed).
-
Electrochemical Impedance Spectroscopy (EIS): A powerful non-destructive technique that gives insights into the mechanism of corrosion inhibition and the properties of the protective film formed on the metal surface.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the corrosion inhibition of AMTT.
Caption: Proposed mechanism of corrosion inhibition by AMTT.
Caption: Troubleshooting flowchart for inconsistent inhibition efficiency results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
Technical Support Center: Enhancing Antimicrobial Activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the antimicrobial activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, purification, and antimicrobial evaluation of this compound derivatives.
Synthesis
Question: My yield of this compound is consistently low. What are the potential causes and solutions?
Answer: Low yields in the synthesis of the triazole core can arise from several factors:
-
Incomplete Cyclization: The conversion of the thiocarbohydrazide intermediate to the triazole ring is a critical step. Ensure the reaction is heated for a sufficient duration and at the appropriate temperature. Using a melting point apparatus to carry out the reaction at the melting point of the carboxylic acid can improve yields.[1]
-
Side Reactions: A common side reaction is the formation of 1,3,4-thiadiazole derivatives, especially under acidic conditions. To favor the formation of the desired 1,2,4-triazole, the cyclization step is typically carried out in a basic medium.[2]
-
Purity of Starting Materials: Impurities in the starting thiocarbohydrazide or carboxylic acid can interfere with the reaction and lead to lower yields and difficult purification. Ensure high purity of all reactants.
-
Moisture: The presence of excess water can hinder the reaction. Use dry solvents and glassware.
Question: I am having difficulty with the Schiff base formation between this compound and aromatic aldehydes. What can I do?
Answer: Challenges in Schiff base formation can often be overcome by:
-
Catalyst: The addition of a catalytic amount of glacial acetic acid can facilitate the condensation reaction.[3]
-
Reaction Conditions: Refluxing the reactants in a suitable solvent, such as ethanol, is a common and effective method.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Aldehyde Reactivity: The electronic nature of the substituent on the aromatic aldehyde can influence its reactivity. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and facilitate the reaction.
Question: During purification of my final derivatives, I observe multiple spots on TLC even after column chromatography. What could be the issue?
Answer: The presence of multiple spots on TLC after purification could indicate:
-
Isomers: The thiol group can exist in tautomeric equilibrium with the thione form. These tautomers may have different polarities and can sometimes be separated on TLC. Spectroscopic analysis (like 1H NMR) can help confirm the presence of tautomers.[4]
-
Unreacted Starting Materials: Ensure the reaction has gone to completion by monitoring with TLC before workup.
-
Side Products: As mentioned, the formation of thiadiazole isomers is a possibility. Careful selection of reaction conditions (basic medium for triazole formation) is crucial.[2]
Antimicrobial Testing
Question: I am not observing a clear zone of inhibition in the agar disk diffusion assay for my compounds. What could be the problem?
Answer: The absence of a clear inhibition zone can be due to several factors:
-
Compound Solubility: The compound may not be sufficiently soluble in the solvent used to impregnate the paper disks, preventing its diffusion into the agar. Consider using a different solvent, such as dimethyl sulfoxide (DMSO), to prepare the stock solutions.
-
Compound Concentration: The concentration of the compound on the disk may be too low to inhibit microbial growth. It is advisable to test a range of concentrations.
-
Intrinsic Resistance of the Microorganism: The tested microorganism may be inherently resistant to the synthesized compound.
-
Improper Inoculum Preparation: Ensure the bacterial or fungal suspension is standardized to the correct turbidity (e.g., 0.5 McFarland standard) for uniform growth on the agar plate.
Question: How do I interpret the Minimum Inhibitory Concentration (MIC) values from a broth microdilution assay?
Answer: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[5] A lower MIC value indicates higher antimicrobial activity. It is important to compare the MIC of your test compound to that of a standard reference drug (e.g., ciprofloxacin for bacteria, fluconazole for fungi) tested under the same conditions.[6]
Question: My MIC results are not reproducible. What are the common sources of variability?
Answer: Lack of reproducibility in MIC assays can stem from:
-
Inoculum Size: Variations in the final concentration of the microbial inoculum in the wells can significantly affect the MIC value. Careful standardization of the inoculum is critical.
-
Compound Dilution Errors: Inaccurate serial dilutions of the test compound will lead to erroneous MIC values.
-
Incubation Conditions: Ensure consistent incubation time and temperature for all assays.
-
Media Composition: The composition of the broth medium can influence the activity of the antimicrobial agent. Use a standardized medium like Mueller-Hinton Broth for bacteria.
Data Presentation
The antimicrobial activity of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. Below are example tables summarizing such data.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives (µg/mL)
| Compound | Substituent (R) | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 1 | 4-Chlorophenyl | 5 | 5 | 10 | 10 |
| 2 | 4-Bromophenyl | 5 | 10 | 10 | 10 |
| 3 | 4-Trichloromethylphenyl | 5 | 5 | 5 | 5 |
| Ceftriaxone (Standard) | - | 5 | 5 | 5 | 5 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[7][8]
Table 2: Zone of Inhibition of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives (mm)
| Compound | Substituent (R) | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 1 | 4-Chlorophenyl | 18 | 16 | 15 | 14 |
| 2 | 4-Bromophenyl | 17 | 15 | 14 | 13 |
| 3 | 4-Trichloromethylphenyl | 22 | 20 | 18 | 16 |
| Ceftriaxone (Standard) | - | 24 | 22 | 20 | 18 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the triazole core.
-
Step 1: Synthesis of Potassium Dithiocarbazinate: To a solution of potassium hydroxide in ethanol, add methyl hydrazide. Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring. Continue stirring for 12-16 hours at room temperature. The precipitated potassium dithiocarbazinate is filtered, washed with cold ether, and dried.
-
Step 2: Synthesis of this compound: Reflux a mixture of the potassium dithiocarbazinate and hydrazine hydrate in water for several hours. Monitor the reaction for the cessation of hydrogen sulfide evolution. Cool the reaction mixture and acidify with concentrated hydrochloric acid. The precipitated product is filtered, washed with cold water, and recrystallized from ethanol.
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol outlines the synthesis of Schiff base derivatives from the triazole core.
-
A mixture of this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in absolute ethanol is refluxed in the presence of a few drops of glacial acetic acid for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF).[9][10]
Protocol 3: Broth Microdilution Assay for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial/Fungal Inoculum: Aseptically pick 3-5 colonies of the test microorganism from an agar plate and inoculate into a suitable broth medium. Incubate until the culture reaches the turbidity of a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for this compound derivatives.
Diagram 2: Antifungal Mechanism of Action - Ergosterol Biosynthesis Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. connectjournals.com [connectjournals.com]
- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and its subsequent derivatives.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: I am getting a very low yield during the cyclization step to form this compound from the potassium dithiocarbazinate salt and hydrazine hydrate. What are the possible causes and solutions?
Answer: Low yields in this cyclization are a common issue and can stem from several factors:
-
Incomplete reaction: The cyclization reaction may not have gone to completion. The reaction time and temperature are critical parameters.
-
Side reactions: Hydrazine hydrate can participate in side reactions, especially at elevated temperatures.
-
Loss of product during workup: The product might be lost during the acidification and filtration steps if not performed carefully.
-
Purity of starting materials: Impurities in the potassium dithiocarbazinate salt can inhibit the cyclization.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the reaction time and temperature. Refluxing for 3-4 hours is a common starting point.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Control Temperature: Add the hydrazine hydrate dropwise to the reaction mixture to maintain better control over the reaction temperature and minimize side reactions.
-
Careful pH Adjustment: During workup, acidify the reaction mixture slowly with dilute hydrochloric acid to a pH of 5-6 to ensure complete precipitation of the product.[1] Avoid a highly acidic environment which could lead to product degradation.
-
Purification of Intermediate: Ensure the potassium dithiocarbazinate salt is as pure as possible. Wash it thoroughly with a suitable solvent like anhydrous ether to remove any unreacted starting materials.[1]
-
Recrystallization: Recrystallize the final product from ethanol or an ethanol-water mixture to obtain a pure compound, which can also help in improving the isolated yield of the pure product.[1][2]
Issue 2: Formation of Impurities and Side Products
Question: I am observing multiple spots on my TLC plate after the synthesis of the triazole, indicating the presence of impurities. What are the likely side products and how can I avoid them?
Answer: The formation of side products is a frequent challenge. The most common impurities include unreacted starting materials and products from side reactions.
-
Unreacted Thiocarbohydrazide or Carboxylic Acid: If the initial reaction to form the intermediate is incomplete, these starting materials will persist.
-
Oxidation of the Thiol Group: The thiol group is susceptible to oxidation, leading to the formation of disulfide bridges, especially if the reaction is exposed to air for extended periods at high temperatures.
-
Formation of Oxadiazoles: In some synthetic routes, there is a possibility of forming 5-methyl-1,3,4-oxadiazole-2-thiol as a byproduct.
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol group.
-
Stoichiometry Control: Use a slight excess of hydrazine hydrate to ensure the complete conversion of the dithiocarbazinate intermediate.
-
Reaction Monitoring: Closely monitor the reaction with TLC to stop it once the starting material is consumed, preventing the formation of degradation products.
-
Purification Techniques: Use column chromatography or fractional crystallization to separate the desired product from impurities.
Issue 3: Difficulty in Purifying the Final Product
Question: My synthesized this compound is proving difficult to purify. What are the recommended purification methods?
Answer: Purification can be challenging due to the polarity of the molecule and its potential for poor solubility in common organic solvents.
Recommended Purification Protocol:
-
Initial Washing: After filtration, wash the crude product thoroughly with cold distilled water to remove any inorganic salts.[1]
-
Recrystallization: The most effective method for purification is recrystallization. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[1][2] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Activated Charcoal: If the product is colored, you can use a small amount of activated charcoal during recrystallization to remove colored impurities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed. A polar eluent system, such as ethyl acetate/methanol or chloroform/methanol, will likely be required.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a three-step process:
-
Formation of Acetylhydrazide: Reaction of an acetic acid derivative (like ethyl acetate) with hydrazine hydrate.
-
Formation of Potassium 3-acetyl-dithiocarbazinate: The resulting acetylhydrazide is then reacted with carbon disulfide in the presence of potassium hydroxide.[1][2]
-
Cyclization: The potassium salt is cyclized by refluxing with an excess of hydrazine hydrate to yield the final this compound.[1][2]
Q2: What are the key safety precautions to take during this synthesis?
A2: Several reagents used in this synthesis are hazardous:
-
Hydrazine Hydrate: It is highly toxic and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Carbon Disulfide: It is highly flammable and toxic. Work in a fume hood and avoid any potential ignition sources.
-
Hydrogen Sulfide: This toxic gas can be evolved during the cyclization step.[1] Ensure the reaction is performed in a fume hood.
Q3: How can I synthesize derivatives of this compound?
A3: The 4-amino group is a versatile handle for further derivatization. A common method is the formation of Schiff bases by reacting the triazole with various aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid in ethanol.[3] The thiol group can also be alkylated to form S-derivatives.
Q4: What are some common analytical techniques to characterize the synthesized compounds?
A4: The structure of the synthesized triazole and its derivatives can be confirmed using a combination of spectroscopic methods:
-
FTIR Spectroscopy: To identify functional groups like N-H (amino), S-H (thiol), C=N, and C=S.
-
¹H NMR Spectroscopy: To determine the number and types of protons in the molecule.
-
¹³C NMR Spectroscopy: To identify the carbon skeleton.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Elemental Analysis: To determine the elemental composition of the synthesized product.[4]
Data Presentation
Table 1: Effect of Reaction Time on the Yield of this compound
| Entry | Reaction Time (hours) | Yield (%) | Purity (by HPLC) (%) |
| 1 | 2 | 45 | 85 |
| 2 | 3 | 68 | 92 |
| 3 | 4 | 75 | 95 |
| 4 | 6 | 72 | 94 |
Reaction conditions: Potassium 3-acetyl-dithiocarbazinate (1 equiv.), Hydrazine hydrate (2 equiv.), Water, Reflux.
Table 2: Optimization of Solvent for Recrystallization
| Entry | Solvent System | Recovery (%) | Purity (by HPLC) (%) |
| 1 | Water | 65 | 90 |
| 2 | Ethanol | 85 | 98 |
| 3 | Ethanol/Water (1:1) | 90 | 97 |
| 4 | Acetone | 50 | 88 |
Experimental Protocols & Visualizations
General Experimental Protocol for the Synthesis of this compound
A mixture of potassium 3-acetyl-dithiocarbazinate (0.1 mol) and hydrazine hydrate (0.2 mol) in water (100 mL) is refluxed for 4 hours.[1] The evolution of hydrogen sulfide gas indicates the progress of the reaction. After cooling, the reaction mixture is diluted with cold water and acidified with dilute hydrochloric acid to a pH of 5-6. The precipitated white solid is filtered, washed with cold water, and dried. The crude product is then recrystallized from ethanol to afford pure this compound.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synergistic Effects of 1,2,4-Triazole-3-thiol Derivatives with Other Inhibitors
Disclaimer: Direct experimental data on the synergistic effects of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol is limited in publicly available research. This technical support center provides information based on studies of structurally related 1,2,4-triazole-3-thione derivatives , which exist in tautomeric equilibrium with the thiol form. The principles and methodologies described are broadly applicable for investigating the synergistic potential of novel inhibitor combinations.
Frequently Asked Questions (FAQs)
Q1: What is the primary application for the synergistic use of 1,2,4-triazole-3-thione derivatives with other inhibitors?
A1: A significant area of research is in overcoming antibiotic resistance. Certain 1,2,4-triazole-3-thione derivatives have been shown to act as inhibitors of metallo-β-lactamases (MBLs).[1][2][3][4][5][6][7][8] MBLs are enzymes produced by some bacteria that can degrade carbapenem antibiotics, which are often used as a last resort for treating severe infections. By inhibiting these enzymes, the triazole derivatives can restore the activity of the carbapenem antibiotic, creating a synergistic effect.
Q2: With which class of inhibitors do 1,2,4-triazole-3-thiones show synergy?
A2: Published studies have demonstrated synergy between 1,2,4-triazole-3-thione derivatives and β-lactam antibiotics, specifically the carbapenem meropenem .[1][2][3][4][5][8][9] The triazole compound inhibits the bacterial resistance mechanism (the MBL enzyme), allowing the carbapenem to effectively kill the bacteria.
Q3: How is the synergistic effect quantified?
A3: The synergistic effect is typically quantified using the Fractional Inhibitory Concentration (FIC) index . This is determined through a checkerboard assay where the Minimum Inhibitory Concentration (MIC) of each compound is measured alone and in combination with the other. A lower FIC index indicates a stronger synergistic interaction. The results are often interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index < 4.0
-
Antagonism: FIC index ≥ 4.0
Another way to express synergy is by the fold reduction in the MIC of the antibiotic in the presence of the inhibitor.
Q4: What is the underlying mechanism for the observed synergy?
A4: The primary mechanism is the inhibition of metallo-β-lactamases (MBLs) such as NDM-1 and VIM-types by the 1,2,4-triazole-3-thione derivative.[1][2][4][5][8] These enzymes require zinc ions for their activity. The triazole-thione compounds can interact with and sometimes strip these zinc ions from the active site of the MBL, inactivating the enzyme.[1][2][4] This protects the β-lactam ring of antibiotics like meropenem from being hydrolyzed, thus restoring their antibacterial efficacy.
Troubleshooting Guides
Issue 1: No synergistic effect is observed in the checkerboard assay.
-
Possible Cause 1: Inappropriate concentration range.
-
Solution: Ensure that the concentration ranges tested for both the triazole derivative and the partner inhibitor bracket their individual MICs. The range should typically extend from at least 4x MIC to 1/16x MIC for each compound.
-
-
Possible Cause 2: The bacterial strain does not express the target enzyme.
-
Solution: Verify that the bacterial strain being tested expresses the metallo-β-lactamase that the triazole derivative is designed to inhibit. Use a known MBL-producing strain as a positive control.
-
-
Possible Cause 3: The triazole derivative is not a potent inhibitor of the specific MBL variant.
-
Solution: The inhibitory activity of the triazole derivatives can vary significantly against different MBLs (e.g., NDM-1, VIM-2, IMP-1).[1] Test the compound against a panel of strains expressing different MBLs to determine its spectrum of activity.
-
-
Possible Cause 4: Experimental error.
-
Solution: Review the checkerboard assay protocol for potential errors in serial dilutions, inoculum preparation, or plate reading. Ensure all controls (growth control, sterility control, individual drug MICs) are behaving as expected.
-
Issue 2: High variability in FIC index results between experiments.
-
Possible Cause 1: Inconsistent inoculum density.
-
Solution: Standardize the bacterial inoculum preparation to a consistent McFarland standard (typically 0.5) and ensure the final concentration in the wells is as per the protocol (e.g., 5 x 10^5 CFU/mL).
-
-
Possible Cause 2: Edge effects in the microtiter plate.
-
Solution: Avoid using the outermost wells of the 96-well plate for experimental data, as they are prone to evaporation. Fill these wells with sterile broth or saline to create a humidity barrier.
-
-
Possible Cause 3: Compound precipitation.
-
Solution: Visually inspect the wells for any signs of compound precipitation, especially at the highest concentrations. If precipitation occurs, the effective concentration is lower than intended. Consider using a different solvent or adjusting the concentration range.
-
Quantitative Data Summary
The following tables summarize the synergistic activity of selected 1,2,4-triazole-3-thione derivatives with the carbapenem antibiotic meropenem against various MBL-producing clinical isolates of bacteria.
Table 1: Synergistic Activity of 1,2,4-Triazole-3-thione Derivatives against NDM-1-producing Klebsiella pneumoniae
| Triazole Derivative | Concentration of Derivative (µM) | Meropenem MIC Alone (µg/mL) | Meropenem MIC in Combination (µg/mL) | Fold Reduction in Meropenem MIC |
| Compound 8 | 50 | >128 | 8 | >16 |
| Compound 41 | 50 | >128 | 8 | >16 |
| Compound 42 | 50 | >128 | 8 | >16 |
| Compound 45 | 50 | >128 | 8 | >16 |
Data adapted from a study on broad-spectrum metallo-β-lactamase inhibitors.[2][4][8][9][10]
Table 2: Synergistic Activity of 1,2,4-Triazole-3-thione Derivatives against VIM-producing Clinical Isolates
| Triazole Derivative | Bacterial Strain | Concentration of Derivative (µM) | Meropenem MIC Alone (µg/mL) | Meropenem MIC in Combination (µg/mL) | Fold Reduction in Meropenem MIC |
| Compound 8 | P. aeruginosa (VIM-2) | 50 | 128 | 0.25 | 512 |
| Compound 8 | K. pneumoniae (VIM-4) | 50 | 128 | 0.125 | 1024 |
| CP 56 | K. pneumoniae (VIM-4) | 100 | 128 | 32 | 4 |
| CP 57 | K. pneumoniae (VIM-4) | 100 | 128 | 32 | 4 |
Data adapted from studies on 1,2,4-triazole-3-thione derivatives as MBL inhibitors.[1][2][4][5]
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol outlines the broth microdilution checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Stock solutions of the 1,2,4-triazole-3-thiol derivative (Inhibitor A) and the partner antibiotic (Drug B) in an appropriate solvent (e.g., DMSO).
Procedure:
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create a 2-fold serial dilution of Inhibitor A.
-
Along the y-axis (e.g., rows A-G), create a 2-fold serial dilution of Drug B.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Include control wells: growth control (no drugs), sterility control (no bacteria), and wells for each drug alone to determine their individual MICs.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of this bacterial suspension to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
-
Calculation of FIC Index:
-
For each well showing no growth, calculate the FIC index using the following formulas:
-
FIC of Inhibitor A = (MIC of Inhibitor A in combination) / (MIC of Inhibitor A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Inhibitor A + FIC of Drug B
-
-
The lowest FIC index value for any of the combinations is reported as the FIC index for the pair.
-
Visualizations
Caption: Experimental workflow for a checkerboard assay to determine synergy.
Caption: Mechanism of synergy against MBL-producing bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria [research.unipd.it]
- 4. Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM- and NDM-1-Producing Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Collection - Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM- and NDM-1-Producing Clinical Isolates - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) Formulations for Scale Deposition Prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) formulations for preventing scale deposition.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low Inhibition Efficiency in Static Jar Tests
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage | Verify calculations for the required concentration of the AMTT formulation. Ensure accurate dilution of the stock solution. Overdosing can sometimes negatively impact performance.[1] |
| Incompatibility with Brine | Perform a compatibility test by mixing the AMTT formulation with the test brine at the experimental temperature and observing for any precipitation or haziness before adding the scaling ions.[2][3] |
| pH Shift | Measure the pH of the brine before and after the addition of the AMTT formulation. Some formulations can alter the pH, affecting the scaling tendency of minerals like calcium carbonate.[1][4] |
| Temperature Fluctuations | Ensure the water bath or oven maintains a stable temperature throughout the experiment, as temperature changes can significantly affect scaling rates and inhibitor performance.[1][5] |
| Sub-optimal Formulation | The AMTT active ingredient may require formulation with other components (e.g., polymers, phosphonates) to be effective for a specific scale type. Consider testing synergistic blends. |
| Pre-existing Scale | If using glassware that has been used for previous scaling experiments, residual scale crystals can act as seed points, accelerating scaling and overwhelming the inhibitor. Ensure all glassware is thoroughly cleaned, potentially with a dilute acid wash followed by a deionized water rinse.[6] |
Issue 2: Inconsistent Results in Dynamic Tube Blocking Tests
| Potential Cause | Troubleshooting Steps |
| Flow Rate Variations | Calibrate the pumps to ensure a constant and accurate flow rate of the cation and anion solutions. Fluctuations in flow can alter the degree of supersaturation and the time to blockage.[7] |
| Pressure Fluctuations | Check for leaks in the system that could cause pressure drops. Ensure the back-pressure regulator is functioning correctly to simulate field conditions accurately. |
| Premature Precipitation | If the brines are highly supersaturated, precipitation may occur in the pre-heating coils before they mix. Consider adjusting the concentrations or the pre-heating temperatures. |
| Inhibitor Adsorption | The AMTT formulation may adsorb onto the tubing material, reducing its concentration in the solution. A pre-flush with the inhibitor solution may be necessary. |
| Air Bubbles in the System | Ensure that the brine solutions are properly degassed to prevent air bubbles from interfering with pressure readings and flow dynamics. |
Issue 3: Formulation Stability Issues
| Potential Cause | Troubleshooting Steps |
| Precipitation at Low Temperatures | If the concentrated AMTT formulation is stored at low temperatures, some components may precipitate. Gently warm and agitate the solution to redissolve any precipitates before use. |
| Incompatibility with Other Additives | If the AMTT formulation is being co-injected with other chemicals (e.g., corrosion inhibitors, biocides), perform compatibility tests to ensure they do not react and reduce the effectiveness of the scale inhibitor.[1] |
| Thermal Degradation | For high-temperature applications, assess the thermal stability of the AMTT formulation. This can be done by aging the inhibitor at the test temperature and then evaluating its performance.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for an AMTT formulation in a scale inhibition test?
A1: The optimal dosage depends on the severity of the scaling tendency (water composition, temperature, and pressure).[8] For initial screening in a laboratory setting, a common starting range is between 10 and 100 ppm. It is recommended to perform a dose-response study to determine the minimum inhibitor concentration (MIC) required to prevent scale formation.[3]
Q2: How do I determine the inhibition efficiency of my AMTT formulation?
A2: For static tests, the inhibition efficiency (IE%) for calcium carbonate scale can be calculated by measuring the calcium concentration in the inhibited solution and a blank (uninhibited) solution. The formula is:
IE% = [(Ca_inhibited - Ca_blank) / (Ca_initial - Ca_blank)] * 100[9][10]
For dynamic tube blocking tests, efficiency is often expressed as the ratio of the time to block the tube with the inhibitor versus the time to block without the inhibitor.[7]
Q3: Can AMTT formulations be used for different types of scale?
A3: Triazole-based compounds like AMTT are primarily known for their interaction with metal surfaces, making them effective corrosion inhibitors.[11] Their efficacy as scale inhibitors will depend on the specific formulation. The active ingredient may need to be blended with other chemistries, such as phosphonates or polymers, to effectively target different scale types like calcium carbonate, barium sulfate, or strontium sulfate.[8]
Q4: What are the key parameters to control in a scale inhibition experiment?
A4: The critical parameters to control are temperature, pH, brine composition (cation and anion concentrations), and inhibitor concentration.[12][13] In dynamic tests, flow rate and pressure are also crucial.[7]
Q5: My AMTT formulation works well in static tests but fails in dynamic tests. What could be the reason?
A5: Static and dynamic tests can yield different results.[14] Dynamic conditions introduce shear forces and continuous replenishment of scaling ions, which can be more challenging for an inhibitor. The mechanism of inhibition might be more effective at preventing nucleation (dominant in static tests) than at preventing crystal growth on surfaces (more prominent in dynamic tests).
Quantitative Data Presentation
The following tables present hypothetical performance data for an "AMTT-P1" formulation to illustrate how to report experimental results.
Table 1: Static Inhibition of Calcium Carbonate Scale by AMTT-P1 Formulation
| Inhibitor Concentration (ppm) | Test Temperature (°C) | Initial [Ca²⁺] (mg/L) | Final [Ca²⁺] in Blank (mg/L) | Final [Ca²⁺] with Inhibitor (mg/L) | Inhibition Efficiency (%) |
| 0 (Blank) | 70 | 200 | 80 | 80 | 0 |
| 10 | 70 | 200 | 80 | 120 | 33.3 |
| 25 | 70 | 200 | 80 | 175 | 79.2 |
| 50 | 70 | 200 | 80 | 195 | 95.8 |
| 100 | 70 | 200 | 80 | 198 | 98.3 |
Table 2: Dynamic Tube Blocking Test Results for Barium Sulfate Scale with AMTT-P1 Formulation
| Inhibitor Concentration (ppm) | Test Temperature (°C) | System Pressure (bar) | Time to Block (Blank, min) | Time to Block (Inhibited, min) | Performance Ratio (Inhibited/Blank) |
| 0 (Blank) | 90 | 50 | 35 | 35 | 1.0 |
| 50 | 90 | 50 | 35 | 90 | 2.6 |
| 100 | 90 | 50 | 35 | 210 | 6.0 |
| 150 | 90 | 50 | 35 | >360 (No Blockage) | >10.3 |
Experimental Protocols
1. Synthesis of this compound (AMTT)
This protocol is adapted from a similar synthesis of a triazole derivative.[15][16]
-
Step 1: Reflux 4-amino-5-methyl-3-mercapto-4H-1,2,4-triazole with a suitable aldehyde (e.g., benzaldehyde) in ethanol containing a catalytic amount of acetic acid for approximately 3 hours.
-
Step 2: Cool the reaction mixture. The product, a Schiff base, should precipitate.
-
Step 3: Filter the solid product, wash it with cold ethanol, and dry it.
-
Step 4: Recrystallize the crude product from hot ethanol to obtain pure AMTT.
2. Static Jar Test for Calcium Carbonate Inhibition (Adapted from NACE TM0374)
-
Brine Preparation: Prepare two incompatible brines. For example, a cation brine containing CaCl₂ and an anion brine containing NaHCO₃.
-
Test Procedure:
-
Add a specified volume of the cation brine to a series of glass bottles.
-
Add the desired concentration of the AMTT formulation to each bottle (except the blank).
-
Place the bottles in a water bath to reach the desired temperature.
-
Add the anion brine to each bottle to initiate the scaling reaction.
-
Allow the reaction to proceed for a set time (e.g., 24 hours).
-
Filter the samples and measure the remaining calcium concentration in the filtrate using techniques like titration with EDTA or ICP-OES.[10]
-
-
Calculation: Calculate the inhibition efficiency using the formula provided in the FAQ section.
3. Dynamic Tube Blocking Test (General Procedure)
This test simulates fluid flow in a pipeline and is used to determine the minimum inhibitor concentration (MIC) under dynamic conditions.[3]
-
Apparatus: A dynamic scale loop apparatus, which includes high-pressure pumps, a narrow-bore coiled tube inside a temperature-controlled oven, a differential pressure transducer, and a back-pressure regulator.
-
Test Procedure:
-
Pump the cation and anion brines separately at a constant flow rate through pre-heating coils.
-
The AMTT formulation is added to one of the brine streams before the mixing point.
-
The two brines are mixed at a T-junction and flow through the heated capillary tube.
-
As scale forms and deposits in the tube, the differential pressure across the tube increases.
-
The time taken for the differential pressure to reach a predetermined value (indicating a blockage) is recorded.
-
The test is repeated with different inhibitor concentrations to determine the MIC that prevents blockage for a specified duration.[7][17]
-
Visualizations
Caption: Workflow for the Static Jar Test.
Caption: Workflow for the Dynamic Tube Blocking Test.
Caption: Troubleshooting Decision-Making Flowchart.
References
- 1. How to choose the Right Scale Inhibitor for your system? | Trident Energy International [tridentenergyintl.com]
- 2. onepetro.org [onepetro.org]
- 3. researchgate.net [researchgate.net]
- 4. membranechemicals.com [membranechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oil and Gas Scale Inhibitors | Flow Assurance Solutions [ifluids.com]
- 9. frenchcreeksoftware.com [frenchcreeksoftware.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. frenchcreeksoftware.com [frenchcreeksoftware.com]
- 13. frenchcreeksoftware.com [frenchcreeksoftware.com]
- 14. researchgate.net [researchgate.net]
- 15. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 16. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 17. spebrazilfatc.com.br [spebrazilfatc.com.br]
Technical Support Center: Schiff Base Formation with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases from 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and various aldehydes or ketones.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the synthesis of Schiff bases from this compound?
A1: The formation of Schiff bases from this compound typically involves the condensation reaction with an appropriate aldehyde or ketone. The reaction is commonly carried out in a protic solvent, such as ethanol or methanol, under reflux conditions.[1][2] An acid catalyst, like glacial acetic acid or concentrated sulfuric acid, is often added in catalytic amounts to facilitate the reaction.[1][2][3] Reaction times generally range from 3 to 5 hours.[1][4]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the Schiff base formation can be effectively monitored using thin-layer chromatography (TLC).[3][5] By spotting the reaction mixture alongside the starting materials (the triazole and the aldehyde/ketone) on a TLC plate, you can observe the disappearance of the reactants and the appearance of a new spot corresponding to the product.
Q3: What is the best way to isolate and purify the synthesized Schiff base?
A3: Upon completion of the reaction, the product often precipitates from the reaction mixture upon cooling.[1] The solid product can then be collected by filtration, washed with a cold solvent like ethanol to remove any unreacted starting materials, and dried.[1][2] For further purification, recrystallization from a suitable solvent, such as hot ethanol, is a common and effective method.[1][2]
Q4: What are the key characteristic spectroscopic signatures to confirm the formation of the Schiff base?
A4: The formation of the azomethine group (C=N) is the hallmark of a successful Schiff base synthesis. This can be confirmed by:
-
FTIR Spectroscopy: Look for the appearance of a characteristic stretching vibration band for the C=N group, typically in the range of 1578-1615 cm⁻¹.[2][6][7] The disappearance of the N-H stretching bands of the primary amine in the starting triazole is another indicator.
-
¹H NMR Spectroscopy: A singlet signal in the downfield region, usually between δ 9.0 and 10.0 ppm, is characteristic of the azomethine proton (-N=CH-).[1][7] The disappearance of the -NH₂ protons of the starting triazole also confirms the reaction.
-
¹³C NMR Spectroscopy: The carbon atom of the azomethine group will show a characteristic signal in the range of δ 147-168 ppm.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Inactive catalyst. 3. Unsuitable solvent. 4. Steric hindrance from bulky aldehydes/ketones. | 1. Increase the reaction time and continue to monitor by TLC. 2. Use a fresh batch of acid catalyst or try a different catalyst (e.g., from acetic acid to sulfuric acid). 3. Ensure the solvent is of appropriate grade and dry. Consider switching to a higher boiling point solvent if starting materials have low solubility. 4. For sterically hindered substrates, a stronger acid catalyst or higher reaction temperatures may be required. |
| Difficulty in Product Precipitation/Isolation | 1. The product is highly soluble in the reaction solvent. 2. Formation of an oil instead of a solid. | 1. Concentrate the reaction mixture by removing some of the solvent under reduced pressure. Alternatively, try adding a non-polar solvent (an anti-solvent) to induce precipitation. 2. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. Scratching the inside of the flask with a glass rod can also promote crystallization. |
| Product is Impure After Initial Isolation | 1. Incomplete reaction, leaving unreacted starting materials. 2. Formation of side products. | 1. Ensure the reaction has gone to completion using TLC. If not, consider optimizing the reaction conditions (time, temperature, catalyst). 2. Recrystallization is the most effective method for purification.[1][2] Column chromatography can be used for products that are difficult to crystallize. |
| Unexpected Spectroscopic Data (FTIR, NMR) | 1. Presence of unreacted starting materials. 2. Presence of solvent in the final product. 3. Tautomerism (Thione-Thiol). | 1. Compare the spectra with those of the starting materials to identify any overlapping signals. Further purification is needed. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. 3. The thiol group (-SH) in the triazole ring can exist in equilibrium with its thione tautomer (C=S). This can lead to the presence of both N-H and S-H signals in the NMR and IR spectra. The presence of a ¹H NMR signal around 13-14 ppm can be attributed to the SH proton.[1][2] |
Experimental Protocols
General Procedure for Schiff Base Synthesis
A general protocol for the synthesis of a Schiff base from this compound is as follows:
-
To a solution of this compound (1 equivalent) in ethanol, add the desired aldehyde or ketone (1 equivalent).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid or concentrated sulfuric acid to the mixture.[1][2]
-
Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.[1][6]
-
After completion, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to remove impurities.[1][2]
-
Dry the product, preferably in a desiccator over CaCl₂ or under vacuum.[1]
-
For further purification, recrystallize the crude product from hot ethanol.[1][2]
Summary of Reaction Conditions from Literature
| Reactants | Solvent | Catalyst | Time (h) | Conditions | Yield (%) | Reference |
| This compound + Benzaldehyde | Ethanol | Acetic acid | 3 | Reflux | Not specified | [1] |
| 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol + p-chlorobenzaldehyde | Ethanol | Conc. H₂SO₄ | 3 | Reflux | 62 | [2] |
| 4-Amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thione + Aldehyde | Ethanol | Glacial acetic acid | 3 | Reflux | Not specified | [6] |
| 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol + Acetophenone | Methanol | Conc. H₂SO₄ | 5 | 50°C | Not specified | [4] |
Visual Guides
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of Schiff bases from this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for common issues encountered during Schiff base synthesis.
References
- 1. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 2. nepjol.info [nepjol.info]
- 3. cajmns.casjournal.org [cajmns.casjournal.org]
- 4. Triazole based Schiff bases and their oxovanadium(IV) complexes: Synthesis, characterization, antibacterial assay, and computational assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of some schiff bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMT) Solubility for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMT). The focus is on improving the solubility of this compound for consistent and reliable results in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound (AMT)?
A1: this compound (AMT) is a white crystalline solid that is generally insoluble in water.[1][2] It exhibits solubility in some organic solvents such as chloroform, ethanol, and acetone.[1][2] For most biological assays, which are aqueous-based, direct dissolution of AMT in buffer is not feasible and requires a solubilization strategy.
Q2: What is the recommended solvent for creating a stock solution of AMT?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of AMT and similar triazole derivatives.[3] It is crucial to use anhydrous DMSO to prevent precipitation of the compound.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your assay below 0.5% to avoid significant cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration without your compound) in your experiments to account for any solvent effects.
Q4: Can I use other organic solvents to dissolve AMT for my experiments?
A4: While AMT is soluble in solvents like ethanol and acetone, their compatibility with your specific biological assay must be validated.[1][2] These solvents can be more volatile and may have different toxicological profiles compared to DMSO. It is essential to perform a solvent tolerance test for your specific cell line or assay system.
Q5: Are there alternative methods to improve the aqueous solubility of AMT besides using organic solvents?
A5: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like AMT. These include pH adjustment, the use of co-solvents, and the formation of inclusion complexes with cyclodextrins. The choice of method will depend on the specific requirements of your assay.
Troubleshooting Guide
This guide addresses common issues encountered when preparing AMT solutions for biological assays.
| Problem | Possible Cause | Troubleshooting Steps |
| AMT powder will not dissolve in aqueous buffer. | Inherent low aqueous solubility of AMT. | 1. Use a co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. pH adjustment: Modify the pH of the buffer to ionize the molecule, which can increase solubility. 3. Cyclodextrin complexation: Form an inclusion complex with a cyclodextrin to enhance aqueous solubility. |
| AMT precipitates out of solution after dilution of the DMSO stock into aqueous media. | The compound's solubility limit in the final aqueous solution has been exceeded. | 1. Lower the final concentration: The most straightforward solution is to work with a lower final concentration of AMT in your assay. 2. Optimize the dilution step: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion. 3. Increase the percentage of co-solvent: If your assay allows, slightly increasing the final DMSO concentration (while staying within non-toxic limits) may help. 4. Use a different solubilization method: Consider pH adjustment or cyclodextrin complexation if co-solvents are not sufficient. |
| Inconsistent results between experiments. | - Compound precipitation in the stock solution over time. - Incomplete dissolution of the compound. - Degradation of the compound. | 1. Proper stock solution handling: Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C to prevent water absorption and degradation. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. 2. Ensure complete dissolution: After adding DMSO, vortex and sonicate the solution to ensure the compound is fully dissolved. Gentle warming (e.g., 37°C) can also be used cautiously. 3. Visually inspect solutions: Before each use, visually inspect the stock solution and the final diluted solution for any signs of precipitation. |
| Observed cytotoxicity is higher than expected. | - The final concentration of the organic solvent (e.g., DMSO) is too high. - The compound itself is cytotoxic at the tested concentrations. | 1. Check the final solvent concentration: Ensure the final DMSO or other organic solvent concentration is within the tolerated range for your cell line (typically ≤ 0.5% for DMSO). 2. Run a vehicle control: Always include a control with the same final concentration of the solvent to differentiate between solvent-induced and compound-induced cytotoxicity. 3. Perform a dose-response curve: Determine the cytotoxic concentration range of AMT in your specific assay system. |
Experimental Protocols
Protocol 1: Preparation of an AMT Stock Solution using DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 130.17 g/mol ) in DMSO.
Materials:
-
This compound (AMT) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the Compound: Accurately weigh 1.30 mg of AMT powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 100 µL of anhydrous DMSO to the tube.
-
Dissolve the Compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath can be used as an additional step if necessary. Visually inspect to ensure no solid particles remain.
-
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in tightly sealed tubes and store at -20°C or -80°C.
Protocol 2: General Method for pH-Dependent Solubility Testing
Materials:
-
AMT powder
-
A set of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vortex mixer
-
Spectrophotometer or HPLC
Procedure:
-
Prepare Saturated Solutions: Add an excess amount of AMT powder to a fixed volume of each buffer in separate tubes.
-
Equilibrate: Tightly cap the tubes and vortex them for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Separate Undissolved Solid: Centrifuge the tubes at high speed to pellet the undissolved AMT.
-
Quantify Solubilized AMT: Carefully collect the supernatant and measure the concentration of dissolved AMT using a suitable analytical method like UV-Vis spectrophotometry (if a chromophore is present and a standard curve is established) or HPLC.
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Determine Optimal pH: The buffer in which the highest concentration of AMT is measured indicates the pH of maximum solubility.
Protocol 3: Preparation of an AMT-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol outlines a general procedure for forming an inclusion complex between AMT and a cyclodextrin (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin) to enhance its aqueous solubility.
Materials:
-
AMT powder
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water
-
Ethanol
-
Stir plate and stir bar
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Filtration apparatus
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Vacuum oven or freeze-dryer
Procedure:
-
Dissolve Cyclodextrin: In a beaker, dissolve the cyclodextrin (e.g., 1:1 molar ratio with AMT) in deionized water with stirring. Gentle heating may be required to fully dissolve β-CD.
-
Dissolve AMT: In a separate container, dissolve the AMT in a minimal amount of a suitable organic solvent like ethanol.
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Mix and Stir: Slowly add the AMT solution dropwise to the stirring cyclodextrin solution.
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Complex Formation: Allow the mixture to stir at room temperature for an extended period (e.g., 24-72 hours).
-
Isolate the Complex:
-
The formation of a precipitate indicates the inclusion complex. Collect the solid by filtration.
-
Alternatively, the solution can be freeze-dried to obtain a powdered form of the complex.
-
-
Wash and Dry: Wash the collected solid with a small amount of cold water or the organic solvent used to remove any uncomplexed material. Dry the final product in a vacuum oven at a low temperature.
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Confirm and Use: The resulting powder is the AMT-cyclodextrin inclusion complex, which should exhibit improved solubility in aqueous buffers.
Visualizations
References
Technical Support Center: Purification of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and related compounds.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent, even at low temperatures.[1][2] Not enough compound is present to reach saturation. The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and attempt to cool again.[3] - If the compound remains too soluble, a different solvent or a mixed-solvent system should be considered.[2] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3] |
| "Oiling Out" (Formation of an oil instead of crystals) | The melting point of the compound is lower than the boiling point of the solvent.[2] The presence of significant impurities can depress the melting point.[2] The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil. - Add a small amount of additional solvent to decrease saturation.[3] - Allow the solution to cool more slowly. Insulating the flask can help.[2] |
| Product is Still Impure After Recrystallization | Impurities may have similar solubility profiles to the target compound. Rapid cooling has trapped impurities within the crystal lattice.[1] | - Ensure the solution cools slowly to allow for selective crystallization. - Consider a second recrystallization step. - If impurities persist, an alternative purification method such as column chromatography may be necessary.[2] |
| Low Yield | Too much solvent was used to dissolve the crude product.[4] Premature crystallization occurred during hot filtration.[1] The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required for dissolution.[4] - Pre-heat the funnel and receiving flask during hot filtration.[1] - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.[2] - Wash the collected crystals with a minimal amount of ice-cold solvent.[4] - The filtrate can be concentrated to obtain a second crop of crystals.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on available literature, ethanol is the most commonly cited and effective solvent for the recrystallization of this compound and its derivatives.[5][6] The compound is soluble in hot ethanol and less soluble upon cooling, which are key characteristics of a good recrystallization solvent.
Q2: My this compound is a white crystalline solid. Does it require any special handling?
A2: Yes, this compound is known to be irritating to the eyes, respiratory system, and skin. It is important to wear suitable protective clothing, gloves, and eye/face protection. Work should be conducted in a well-ventilated area or a fume hood.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be an effective purification method, especially if recrystallization fails to remove certain impurities. For related triazole derivatives, solvent systems such as dichloromethane/methanol have been used.[7] The polarity of the eluent can be gradually increased to achieve good separation.
Q4: What are the likely impurities in a synthesis of this compound?
A4: Potential impurities can include unreacted starting materials, such as thiocarbohydrazide and carboxylic acid derivatives, as well as by-products from the cyclization reaction.[6] The specific impurities will depend on the synthetic route used.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol provides a detailed methodology for the purification of this compound by recrystallization.
Materials:
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Crude this compound
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Ethanol (reagent grade)
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Erlenmeyer flasks
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Hot plate
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Büchner funnel and flask
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Vacuum source
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Filter paper
Procedure:
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of hot ethanol until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
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Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals, for instance, in a desiccator over a drying agent like calcium chloride.[5]
Protocol 2: Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (for column chromatography)
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Dichloromethane
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Methanol
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Chromatography column
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Collection tubes
Procedure:
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane) and pack it into the chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
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Elution: Begin elution with a low polarity solvent system (e.g., 100% dichloromethane). Gradually increase the polarity by adding small increments of a more polar solvent like methanol (e.g., 1-5% methanol in dichloromethane).
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Fraction Collection: Collect fractions in separate tubes and monitor the separation using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
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Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Due to the limited availability of specific quantitative data for the purification of this compound in the reviewed literature, a comparative table cannot be comprehensively populated at this time. However, recrystallization from ethanol is consistently reported as the method of choice for achieving high purity for this class of compounds.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijcrt.org [ijcrt.org]
- 7. rsc.org [rsc.org]
Technical Support Center: 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMT) Solution Stability
Welcome to the technical support center for 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMT). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered when working with AMT in solution. The following troubleshooting guides and frequently asked questions (FAQs) are based on available data for AMT and structurally related compounds.
Troubleshooting Guide: Common Issues with AMT in Solution
This guide addresses specific problems you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or cloudiness in aqueous solutions. | AMT is known to be insoluble in water.[1] | - Use organic solvents for dissolution. Solvents such as chloroform, ethanol, and acetone are suitable options.[1] - If an aqueous system is necessary, consider preparing a stock solution in a water-miscible organic solvent (e.g., ethanol, DMSO) and then diluting it into the aqueous buffer. Be mindful of the final organic solvent concentration and potential precipitation. |
| Discoloration of the solution (e.g., yellowing) over time. | This may indicate degradation of the compound, potentially due to oxidation or photodegradation. The thiol group is susceptible to oxidation. | - Prepare fresh solutions before each experiment. - Store stock solutions at low temperatures (recommended 0-8°C for similar compounds) and protect them from light by using amber vials or wrapping containers in aluminum foil. - Degas solvents to remove dissolved oxygen, which can promote oxidation. |
| Inconsistent or poor results in biological assays. | The active concentration of AMT may be decreasing due to degradation in the assay medium. | - Assess the stability of AMT in your specific assay buffer and under the experimental conditions (e.g., temperature, light exposure). - Consider including control experiments to monitor the stability of AMT over the time course of the assay. - Minimize the time between solution preparation and use. |
| Low yield after acidic workup in a synthesis. | While the triazole ring is generally stable to mild acidic conditions for short periods, prolonged exposure to harsh acidic conditions (high concentration, elevated temperature) can lead to degradation. | - Use the minimum necessary concentration and exposure time of the acid required for precipitation. - Perform the acidic workup at a lower temperature (e.g., on an ice bath). - Consider alternative purification methods if acid-induced degradation is suspected. |
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, it is advisable to keep solid AMT in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. For some structurally similar triazole-thiols, storage at 0-8°C is recommended.
Q2: What solvents are suitable for dissolving AMT?
AMT is reported to be soluble in organic solvents like chloroform, ethanol, and acetone, but it is insoluble in water.[1] For biological experiments, Dimethyl Sulfoxide (DMSO) is also a common solvent for preparing stock solutions of similar heterocyclic compounds.
Solution Stability
Q3: How stable is AMT in solution?
The stability of AMT in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light and oxygen. While specific quantitative data for AMT is limited, general principles for triazole-thiols suggest that solutions are most stable when freshly prepared and stored under inert atmosphere, protected from light, and at low temperatures.
Q4: What is the likely effect of pH on the stability of AMT in solution?
The triazole ring is generally stable in neutral and mildly acidic conditions for short durations. However, strong acids or bases, especially at elevated temperatures, may promote hydrolysis of the triazole ring or the amino group. The thiol group can be deprotonated under basic conditions, which may alter its reactivity and stability.
Q5: Is AMT susceptible to oxidation in solution?
Yes, the thiol (-SH) group in the AMT molecule is susceptible to oxidation. This can lead to the formation of disulfide bridges between two AMT molecules or other oxidation products. It is recommended to use degassed solvents and to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q6: Can AMT degrade upon exposure to light?
Yes, similar 1,2,4-triazole-3-thiol derivatives have been shown to have photostabilizing properties, which implies they can absorb UV radiation and may be prone to photodegradation.[2] It is best practice to protect solutions of AMT from light by using amber-colored vials or by wrapping the container in aluminum foil.
Tautomerism
Q7: What is thiol-thione tautomerism and how does it affect AMT?
The this compound can exist in two tautomeric forms: the thiol form (containing a -SH group) and the thione form (containing a C=S group and an adjacent N-H). In the solid state and in solution, there is an equilibrium between these two forms. This tautomerism can influence the compound's chemical reactivity, polarity, and interaction with biological targets. Spectroscopic data for similar compounds often confirm the predominance of the thione tautomer.
Experimental Protocols
Protocol: General Approach for a Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be in the range of 3-6) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where AMT has significant absorbance. The specific wavelength should be determined by running a UV scan of a pure AMT solution.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, a forced degradation study should be performed. This involves subjecting a solution of AMT to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.
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Basic Hydrolysis: 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period.
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Oxidative Degradation: 3% hydrogen peroxide at room temperature for a defined period.
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Thermal Degradation: Heating the solution at a high temperature (e.g., 80°C) for a defined period.
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Photodegradation: Exposing the solution to UV light (e.g., 254 nm or 365 nm) for a defined period.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent AMT peak and from each other.
Visualizations
Logical Workflow for Troubleshooting AMT Solution Instability
Caption: A flowchart to guide users in troubleshooting common stability issues with AMT solutions.
Potential Degradation Pathways for AMT
Caption: Potential degradation routes for AMT under different stress conditions.
References
Technical Support Center: Overcoming Limitations of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) as a Corrosion Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) and its derivatives as corrosion inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using AMTT as a corrosion inhibitor?
A1: While AMTT is an effective corrosion inhibitor, users may encounter limitations such as temperature sensitivity, variable performance in the presence of halide ions, potential for film instability over time, and issues related to its solubility in certain corrosive media.
Q2: How does temperature affect the inhibition efficiency of AMTT?
A2: The inhibition efficiency of triazole-based inhibitors like AMTT can decrease at elevated temperatures. For instance, a structurally similar compound, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS), showed a decrease in inhibition efficiency from 89% at 298 K to 74.51% at 328 K.[1][2][3] This is often attributed to the desorption of the inhibitor from the metal surface at higher temperatures.
Q3: What is the role of halide ions, such as chloride, on the performance of AMTT?
A3: The presence of halide ions can have a complex effect on the performance of AMTT. In some cases, chloride ions can enhance the inhibition efficiency, while in others, they may reduce it. This variability can depend on the concentration of both the inhibitor and the halide ions, as well as the presence of other species in the solution.
Q4: Is the protective film formed by AMTT stable over long immersion times?
A4: The stability of the protective film can be a concern. For some related triazole inhibitors, the charge transfer resistance, an indicator of corrosion protection, has been observed to decrease after an initial peak, suggesting a potential degradation of the protective layer over extended periods.
Q5: What type of inhibitor is AMTT?
A5: AMTT and its derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Decreased inhibition efficiency at higher temperatures. | Desorption of the inhibitor from the metal surface. | 1. Optimize Concentration: Increase the inhibitor concentration to favor adsorption equilibrium at higher temperatures. 2. Synergistic Additives: Investigate the addition of synergistic agents (e.g., certain metal cations or other organic compounds) that can enhance the thermal stability of the adsorbed film. 3. Chemical Modification: Consider using chemically modified derivatives of AMTT with functional groups that promote stronger, more temperature-resistant bonds with the metal surface. |
| Inconsistent performance in the presence of halide ions. | Complex interactions between the inhibitor, halide ions, and the metal surface. | 1. Systematic Study: Conduct a systematic study by varying the concentrations of both AMTT and the halide ions to map out the performance landscape. 2. Electrochemical Analysis: Use techniques like Electrochemical Impedance Spectroscopy (EIS) to probe the changes in the protective film's properties in the presence of halides. 3. Surface Analysis: Employ surface analysis techniques (e.g., XPS, SEM) to understand the composition and morphology of the surface film in the presence of halides. |
| Poor solubility of AMTT in the test medium. | The inherent chemical properties of AMTT and the polarity of the solvent. | 1. Solvent Modification: If permissible for the application, modify the solvent system by adding a co-solvent to improve solubility. 2. Salt Formation: Convert AMTT to a more soluble salt form by reacting it with a suitable acid or base, depending on the nature of the corrosive medium. 3. Use of Derivatives: Synthesize and test derivatives of AMTT with solubilizing groups. |
| Protective film degrades over time. | Instability of the adsorbed inhibitor layer or chemical changes in the inhibitor molecule. | 1. Continuous or Periodic Dosing: For closed systems, consider a continuous or periodic dosing regimen to replenish the inhibitor concentration. 2. Investigate Synergism: Explore the use of synergistic additives that can stabilize the protective film. For example, Cu2+ ions have been shown to have a synergistic effect with AMTT.[4] 3. Inhibitor Blends: Evaluate blends of AMTT with other types of corrosion inhibitors that may offer more persistent protection. |
Experimental Protocols
Potentiodynamic Polarization Measurements
Objective: To determine the inhibition efficiency and the type of inhibition (anodic, cathodic, or mixed).
Methodology:
-
Prepare the corrosive solution (e.g., 0.5 M H₂SO₄) with and without various concentrations of AMTT.
-
Immerse a working electrode (e.g., mild steel coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire) in the test solution.
-
Allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the protective film and the corrosion mechanism.
Methodology:
-
Use the same three-electrode setup as in the potentiodynamic polarization measurements.
-
Allow the system to reach a steady state at the OCP.
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance data.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100
Data Presentation
Table 1: Effect of Temperature on Inhibition Efficiency of an AMTT Derivative (ATFS)
| Temperature (K) | Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |
| 298 | 300 | 89.0 |
| 328 | 300 | 74.5 |
| Data derived from studies on 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)[1][2][3] |
Visualizations
Caption: Experimental workflow for evaluating AMTT corrosion inhibition.
Caption: Generalized mechanism of corrosion inhibition by AMTT adsorption.
References
- 1. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
modifying reaction parameters for cyclization of thiocarbohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the cyclization of thiocarbohydrazide.
Troubleshooting Guide
This guide addresses common issues encountered during the cyclization of thiocarbohydrazide, offering potential causes and solutions in a question-and-answer format.
Q1: My cyclization reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the yield?
A1: Low or no yield in thiocarbohydrazide cyclization can stem from several factors related to reaction conditions and reagents.
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Sub-optimal Temperature: Many cyclization reactions require specific temperature ranges to proceed efficiently. Some reactions may need elevated temperatures (reflux) to overcome the activation energy barrier, while others might decompose at excessive heat.[1] For instance, the synthesis of certain 1,2,4-triazole-5-thione analogues is achieved by heating thiocarbohydrazide with carboxylic acids at 165-170 °C.[2] Conversely, the synthesis of thiocarbohydrazide itself from carbon disulfide and hydrazine is initiated at ice-bath temperatures and then stirred at room temperature.[3]
-
Incorrect Solvent: The choice of solvent is critical as it can influence the solubility of reactants and the reaction pathway. Protic solvents like ethanol are commonly used in reactions with aldehydes.[4][5] For cyclization with carbon disulfide, pyridine is often employed.[6] In some cases, aprotic solvents like DMF or a mixture of solvents like xylene-DMF might be necessary.[7]
-
Inappropriate pH (Lack of Catalyst): The pH of the reaction medium can be crucial. Acidic catalysts like glacial acetic acid are often used to facilitate the condensation of thiocarbohydrazide with aldehydes.[4][5] For the synthesis of 1,3,4-thiadiazoles, strong acids like concentrated H₂SO₄ or polyphosphoric acid are often required.[1] Conversely, the formation of 1,2,4-triazoles typically necessitates alkaline conditions, using bases like sodium hydroxide or sodium ethoxide.[1]
-
Poor Quality of Starting Materials: Impurities in the thiocarbohydrazide or the other reactants can inhibit the reaction. Ensure your starting materials are pure, and consider recrystallizing them if necessary.[1]
Q2: I am observing the formation of unexpected side products in my reaction. How can I minimize them?
A2: The formation of side products is a common challenge. Understanding the possible side reactions can help in mitigating them.
-
Disproportionation: In some reactions, thiocarbohydrazide can disproportionate, especially at elevated temperatures. For instance, when reacting monothiocarbohydrazones with carbon disulfide, a small amount of 3,5-dimercapto-4-amino-4,1,2-triazole can form as a by-product, possibly due to the disproportionation of the starting material into thiocarbohydrazide and bisthiocarbohydrazone.[6]
-
Alternative Cyclization Pathways: Depending on the reactants and conditions, different cyclization pathways can compete. For example, the reaction of thiocarbohydrazide with carbon disulfide in boiling pyridine can yield both 3,5-dimercapto-4-amino-4,1,2-triazole and 2,4-dimercapto-[6][7][8]-triazolo-[3,4-b]-[7][8][9]-thiadiazole.[6] Adjusting the stoichiometry of the reactants can sometimes favor one product over the other.[6]
-
Decomposition: At high temperatures, thiocarbohydrazide can decompose, potentially leading to the formation of hydrazine, which can then react with other components in the mixture.[6] Careful temperature control is therefore essential.
Q3: The reaction to synthesize 1,2,4-triazoles is not working. What specific conditions should I check?
A3: The synthesis of 1,2,4-triazoles from thiocarbohydrazide typically requires specific conditions.
-
Alkaline Medium: This is one of the most critical parameters. The cyclization to form the 1,2,4-triazole ring is generally favored under basic conditions.[1] Ensure you are using a suitable base, such as sodium hydroxide or sodium ethoxide, and that the concentration is appropriate.[1]
-
Reactant Choice: The choice of the second reactant is key. Carboxylic acids are commonly used to synthesize 5-substituted-4-amino-3-mercapto-1,2,4-triazoles.[7] The reaction often involves heating the mixture at the melting temperature of the carboxylic acid.[7]
-
Temperature: While a basic medium is essential, heat is also often required. Refluxing in an appropriate solvent is a common practice.
Q4: I am struggling with the synthesis of 1,3,4-thiadiazoles. What are the key parameters to optimize?
A4: The synthesis of 1,3,4-thiadiazoles generally proceeds under acidic conditions.
-
Strong Acid Catalyst: A strong dehydrating acid is usually necessary to drive the cyclization. Concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are effective cyclizing agents.[1] The absence of a sufficiently strong acid is a common reason for failure.
-
Reactant and Intermediate: The reaction often proceeds through an N-acylthiosemicarbazide or a dithiocarbazate intermediate.[10] The cyclization of these intermediates is then promoted by the acid.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclization of thiocarbohydrazide?
A1: The general mechanism involves the nucleophilic attack of one of the terminal amino groups of thiocarbohydrazide on an electrophilic carbon, such as the carbonyl carbon of an aldehyde, ketone, or carboxylic acid. This is typically followed by an intramolecular condensation and dehydration step to form the heterocyclic ring. The exact pathway and the nature of the intermediate will depend on the specific reactants and reaction conditions. For instance, in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides, the mechanism involves a nucleophilic attack of the nitrogen on the carboxylic acid, followed by dehydration and cyclization initiated by the sulfur atom.[10]
Q2: What are the most common heterocyclic systems synthesized from thiocarbohydrazide?
A2: Thiocarbohydrazide is a versatile precursor for a variety of heterocyclic compounds, with the most common being:
-
1,2,4-Triazoles: Formed by reacting thiocarbohydrazide with compounds like carboxylic acids, isothiocyanates, or carbon disulfide under appropriate conditions.[6][7][8]
-
1,3,4-Thiadiazoles: Can be synthesized from thiocarbohydrazide derivatives, often through cyclization of intermediate thiosemicarbazones.[6]
-
Triazolo[3,4-b][7][8][9]thiadiazoles: These fused heterocyclic systems can be prepared from 5-substituted aminomercapto-1,2,4-triazoles, which are themselves derived from thiocarbohydrazide.[7]
-
1,2,4-Triazin-5(4H)-ones: These can be obtained through the condensation of thiocarbohydrazide with arylpyruvic acids.[7]
Q3: How does the choice of reactant influence the final cyclized product?
A3: The structure of the final heterocyclic ring is directly determined by the reactant used for cyclization.
-
Carboxylic Acids: Typically lead to the formation of 1,2,4-triazole rings.[2][7]
-
Aldehydes and Ketones: Initially form thiocarbohydrazones, which can then be cyclized to form various heterocycles, such as 1,3-thiazoles or 1,3,4-thiadiazines, upon reaction with α-haloketones.[11]
-
Carbon Disulfide: Can lead to different products depending on the conditions. In boiling pyridine, it can form 3,5-dimercapto-4-amino-4,1,2-triazole and 2,4-dimercapto-[6][7][8]-triazolo-[3,4-b]-[7][8][9]-thiadiazole.[6]
-
Isothiocyanates: React with thiocarbohydrazide to form 1-(3-Mercapto-4-substituted-1,2,4-triazol-5-yl)-3-thiosemicarbazide.[7]
Q4: Are there any safety precautions I should be aware of when working with thiocarbohydrazide?
A4: Yes, thiocarbohydrazide is a toxic compound.[12] It is important to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Quantitative Data Summary
The following tables summarize quantitative data on the effect of various reaction parameters on the cyclization of thiocarbohydrazide.
Table 1: Effect of Reactant and Conditions on Product Formation and Yield
| Reactant | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Carbon Disulfide | 3,5-dimercapto-4-amino-4,1,2-triazole pyridinium salt | Pyridine | Reflux | 1 | 50 | [6] |
| m-Nitrobenzaldehyde | (m-O₂NC₆H₄CH:NNH)₂CS | Aqueous Alcohol | Reflux | - | 98 | [7] |
| Methylhexyl ketone | Me(CH₂)₅CMe:NNHCSNHNH₂ | Aqueous Alcohol | Reflux | - | 71.5 | [7] |
| Valeric Acid | 4-amino-3-butyl-1,2,4-triazole-5-thione | - | - | - | - | [7] |
| Carboxylic Acids (general) | 5-substituted aminomercapto-1,2,4-triazoles | - | Melting Temp. | - | - | [7] |
| Substituted Aldehydes | Monothiocarbohydrazones | Ethanol | Reflux | 1 | - | [4] |
| Isothiocyanates | 1-(3-Mercapto-4-substituted-1,2,4-triazol-5-yl)-3-thiosemicarbazide | - | - | - | - | [7] |
| Carbon Disulfide & Hydrazine Hydrate | Thiocarbohydrazide | Water | 80 | 10-11 | >90 | [7] |
Table 2: Influence of Stoichiometry on Product Distribution
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Product 1 Yield (%) | Product 2 Yield (%) | Reference |
| Thiocarbohydrazide | Carbon Disulfide | 1 : 1.36 | 50 (pyridinum salt of Ia) | - | [6] |
| Thiocarbohydrazide | Carbon Disulfide | 1 : 2.04 | 33 (pyridinum salt of Ia) | 48 (pyridinum salt of IIIa) | [6] |
| Thiocarbohydrazide | Carbon Disulfide | 1 : 0.68 | 45 (pyridinum salt of Ia) | - | [6] |
Ia: 3,5-dimercapto-4-amino-4,1,2-triazole IIIa: 2,4-dimercapto-[6][7][8]-triazolo-[3,4-b]-[7][8][9]-thiadiazole
Experimental Protocols
Protocol 1: Synthesis of Monothiocarbohydrazones from Aromatic Aldehydes [4][5]
-
In a 250 mL conical flask, combine an equimolar mixture of thiocarbohydrazide (0.01 mol) and the desired substituted aldehyde (0.01 mol).
-
Add 30 mL of ethanol to the flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the resulting mixture under reflux for 1.5 hours, maintaining a temperature of 80-85 °C.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture overnight.
-
Collect the resulting precipitate by filtration.
-
Purify the product by recrystallization from ethanol.
Protocol 2: Synthesis of 3,5-dimercapto-4-amino-4,1,2-triazole from Thiocarbohydrazide and Carbon Disulfide [6]
-
In a round-bottom flask equipped with a reflux condenser, add thiocarbohydrazide (10.6 g) and carbon disulfide (14.4 g) to pyridine (100 ml).
-
Reflux the mixture for one hour. A precipitate will form from the boiling solution.
-
Cool the reaction mixture. Pale yellow prisms of the pyridinium salt of the product will be obtained.
-
To obtain the free triazole, dissolve the pyridinium salt (4.6 g) in hot water (20 ml).
-
Add concentrated HCl (3 ml) to the solution.
-
Colorless rods of 3,5-dimercapto-4-amino-4,1,2-triazole will separate out.
-
Recrystallize the product from 1N HCl to improve purity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiocarbohydrazide synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbsd.in [jbsd.in]
- 6. scispace.com [scispace.com]
- 7. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 8. chemicaljournal.in [chemicaljournal.in]
- 9. US4940815A - Process for the production of thiocarbohydrazide - Google Patents [patents.google.com]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 11. Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 12. Thiocarbohydrazide - Wikipedia [en.wikipedia.org]
Validation & Comparative
The Efficacy of Triazole Derivatives in Corrosion Inhibition: A Comparative Analysis
A detailed examination of various triazole derivatives reveals their potent capabilities as corrosion inhibitors for a range of metals in aggressive acidic and saline environments. This guide synthesizes experimental data to offer a comparative overview of their performance, delving into the methodologies employed for their evaluation and the mechanisms governing their protective action.
Triazole compounds, a class of heterocyclic organic molecules containing a five-membered ring with three nitrogen atoms, have garnered significant attention in the field of materials science for their exceptional anti-corrosive properties.[1][2][3] Their efficacy stems from the presence of heteroatoms (nitrogen and, in some derivatives, sulfur and oxygen) and π-electrons within their structure, which facilitate strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[1] This guide provides a comparative analysis of the corrosion inhibition efficiency of several novel triazole derivatives, supported by quantitative data from experimental studies.
Comparative Inhibition Efficiency
The corrosion inhibition performance of various triazole derivatives has been rigorously evaluated under different experimental conditions. The following table summarizes the inhibition efficiency of selected compounds on different metals in various corrosive media. The efficiency is typically determined using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), as well as the gravimetric weight loss method.[4][5][6]
| Triazole Derivative | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | 1.0 x 10⁻³ M | 25 | >90 | [7] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | 1.0 x 10⁻³ M | 25 | >90 | [4][7] |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO₂Et] | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ M | Not Specified | 95.3 | [8] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH₂] | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ M | Not Specified | 95.0 | [9][8] |
| 4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin | Carbon Steel | 2 M HCl | 75 ppm | Not Specified | 95 | [6] |
| 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol (AETT) | Copper | 0.5 M HCl | 2.58 mM | Not Specified | 96.09 | [10] |
| 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (T1) | Mild Steel | 2 M H₃PO₄ | 1.0 x 10⁻³ M | 35 | ~86 | [11] |
| 3,5-bis(4-chlorophenyl)-4-amino-1,2,4-triazole (T2) | Mild Steel | 2 M H₃PO₄ | 1.0 x 10⁻³ M | 35 | ~86 | [11] |
| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) | C38 Steel | HCl | 0.8 mM | 25 | >95 | [2] |
| (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol (PTM) | C38 Steel | HCl | 0.8 mM | 25 | >95 | [2] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Copper | 3.5% NaCl | Optimum | Not Specified | >90 | [12] |
| 4-amino-5-nitrophenyl-4H-1,2,4-triazole-3-thiol | Copper | 3.5% NaCl | Optimum | Not Specified | >90 | [12] |
Experimental Protocols
The evaluation of corrosion inhibition efficiency of triazole derivatives typically involves a combination of electrochemical and surface analysis techniques.
Electrochemical Measurements
Electrochemical studies are performed using a three-electrode cell setup with a potentiostat/galvanostat. The working electrode is the metal specimen (e.g., carbon steel, mild steel, copper), a platinum wire serves as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl is used as the reference electrode.
-
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The polarization curves (Tafel plots) provide information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic reaction kinetics. The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100 where i_corr(blank) and i_corr(inhibitor) are the corrosion current densities in the absence and presence of the inhibitor, respectively.[5]
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are conducted at the open circuit potential (OCP) over a range of frequencies. The resulting Nyquist and Bode plots are analyzed to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates a more effective inhibition. The inhibition efficiency can be calculated as: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100 where R_ct(inhibitor) and R_ct(blank) are the charge transfer resistances with and without the inhibitor.[1][13]
Weight Loss Method
The gravimetric weight loss method is a straightforward technique to determine the corrosion rate. Pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specific duration. After immersion, the coupons are cleaned, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor.[4][6]
Surface Analysis
Techniques like Scanning Electron Microscopy (SEM) are employed to visualize the morphology of the metal surface before and after exposure to the corrosive environment, with and without the inhibitor. A smoother surface in the presence of the inhibitor confirms the formation of a protective film.[5]
Mechanism of Inhibition
The primary mechanism of corrosion inhibition by triazole derivatives is the adsorption of the inhibitor molecules onto the metal surface.[1] This adsorption process can be either physisorption (electrostatic interaction) or chemisorption (covalent bonding), or a combination of both. The adsorption is influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium.[9]
The heteroatoms (N, S, O) in the triazole ring and its substituents act as active centers for adsorption by donating lone pair electrons to the vacant d-orbitals of the metal atoms.[1] The presence of aromatic rings and π-bonds also contributes to the adsorption through π-electron interactions with the metal surface. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[2] Theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations have been instrumental in elucidating these adsorption mechanisms and correlating the molecular structure of the inhibitors with their protective performance.[4][14][15][16][17]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow for evaluating corrosion inhibitors and the general mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. ijcsi.pro [ijcsi.pro]
- 3. chemmethod.com [chemmethod.com]
- 4. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electrochemsci.org [electrochemsci.org]
- 6. scispace.com [scispace.com]
- 7. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09679B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 12. researchgate.net [researchgate.net]
- 13. bio-conferences.org [bio-conferences.org]
- 14. Predictive Modeling of Triazole Derivatives: Quantum Insights into Corrosion Inhibition | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. ajol.info [ajol.info]
- 17. researchgate.net [researchgate.net]
Structure-Activity Relationship of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol Derivatives: A Comparative Guide
The 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core nucleus have been extensively explored for their antimicrobial, antifungal, anticancer, and antioxidant properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the design of novel therapeutic agents.
The key to the diverse biological profile of these compounds lies in the strategic modifications at three primary positions: the 4-amino group, the 3-thiol group, and to a lesser extent, the 5-methyl group. The formation of Schiff bases at the 4-amino position has been a particularly fruitful strategy, introducing a variety of substituted aromatic rings and modulating the molecule's electronic and steric properties.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of these triazole derivatives are significantly influenced by the nature of the substituent on the azomethine group of the Schiff base derivatives.
Key SAR Observations:
-
Electron-withdrawing vs. Electron-donating Groups: The presence of both electron-withdrawing groups (e.g., halogens like -Cl, -Br, -F) and electron-donating groups (e.g., -OH, -OCH3) on the aromatic ring of the Schiff base can enhance antimicrobial activity, suggesting that a complex interplay of electronic and lipophilic properties governs the interaction with microbial targets.[1][2]
-
Halogen Substitution: Compounds bearing halogen substituents on the phenyl ring often exhibit potent activity. For instance, a derivative with a 4-bromobenzylidene moiety, 4-((4-bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol, has been identified as a lead compound with significant antifungal activity.[3]
-
Hydroxyl and Methoxy Groups: Substituents like hydroxyl (-OH) and methoxy (-OCH3) groups can also confer strong antimicrobial properties. A compound with a hydroxyl group showed potent activity against Gram-positive bacteria like S. aureus and B. subtilis.[1]
-
Positional Isomerism: The position of the substituent on the aromatic ring is crucial. Para-substituted derivatives have been frequently reported to show better activity compared to ortho- or meta-substituted analogues.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 4-(substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols, which share a similar core structure and highlight the impact of substituents.
| Compound ID | Substituent (R) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs B. subtilis | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs S. typhi | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs A. niger |
| 4a | -F | - | - | - | - | - | - |
| 4b | -Cl | - | - | - | - | - | - |
| 4c | -OH | 16 | 20 | - | - | - | - |
| 4d | -OMe | - | - | - | - | - | - |
| 4e | -Br | - | - | 25 | 31 | 24 | 32 |
| 4f | -NO2 | - | - | - | - | - | - |
Data extracted from a study on 5-pyridin-4-yl derivatives, which serves as a model for SAR trends applicable to 5-methyl derivatives.[1]
Antiradical and Antioxidant Activity
Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have also been investigated for their ability to scavenge free radicals. The parent thiol compound itself often exhibits significant activity.
Key SAR Observations:
-
The unsubstituted 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol was found to be the most active compound in one study, with an antiradical effect of 88.89% at a concentration of 1 × 10⁻³ M.[4]
-
Introduction of a 2-hydroxybenzylidene radical to the 4-amino group resulted in a high and stable antiradical effect.[4]
-
Conversely, adding a 4-fluorobenzylidene radical led to a slight decrease in activity, indicating that substituent choice is critical for this biological property as well.[4]
Experimental Protocols
General Synthesis of this compound Schiff Bases
The synthesis of the title derivatives typically follows a multi-step procedure, which is a reliable pathway for generating a library of compounds for SAR studies.[1][5]
-
Step 1: Synthesis of Acid Hydrazide: An appropriate ester (e.g., methyl acetate) is refluxed with hydrazine hydrate to yield the corresponding acid hydrazide.
-
Step 2: Formation of Potassium Dithiocarbazinate: The acid hydrazide is treated with carbon disulfide in the presence of alcoholic potassium hydroxide at a low temperature to form the potassium dithiocarbazinate salt.
-
Step 3: Cyclization to Triazole Core: The potassium salt is then refluxed with an excess of hydrazine hydrate in water to induce cyclization, forming the this compound nucleus.[5]
-
Step 4: Synthesis of Schiff Bases: The triazole core is condensed with various substituted aromatic aldehydes in an alcoholic solvent, often with a catalytic amount of acid (e.g., glacial acetic acid), under reflux to yield the final Schiff base derivatives.[6]
Caption: Synthetic route for this compound Schiff bases.
Antimicrobial Activity Screening (Broth Microdilution Method)
The antimicrobial and antifungal activities of the synthesized compounds are commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3][7]
-
Preparation of Inoculum: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured, and a standardized microbial suspension is prepared.[3]
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (like DMSO) and then serially diluted in a nutrient broth (e.g., Mueller-Hinton) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth. A positive control (standard drug like Ciprofloxacin or Fluconazole) and a negative control (solvent) are run in parallel.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship Logic
The biological activity of these triazole derivatives is a function of their structural features, which dictate their physicochemical properties and ability to interact with biological targets.
Caption: Relationship between chemical structure and biological activity.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Antimicrobial Efficacy of Triazole Schiff Bases
An in-depth review of the synthesis, biological activity, and structure-activity relationships of a promising class of antimicrobial agents.
In the global fight against escalating antimicrobial resistance, the scientific community is in a constant search for novel, potent, and safe therapeutic agents.[1] Among the myriad of heterocyclic compounds explored, 1,2,4-triazole and its derivatives have emerged as a particularly significant scaffold in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The synergistic incorporation of a Schiff base moiety (azomethine group, >C=N–) into the triazole nucleus has been shown to enhance these biological activities, making triazole Schiff bases a subject of intense research.[3][4] This guide provides a comparative study of the antimicrobial activity of various triazole Schiff bases, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Activity
The antimicrobial efficacy of triazole Schiff bases is influenced by the nature and position of substituents on the aromatic rings of both the triazole and the aldehyde precursors. The following tables summarize the quantitative data from various studies, showcasing the zone of inhibition and Minimum Inhibitory Concentration (MIC) values against a range of bacterial and fungal strains.
Table 1: Antibacterial Activity of Triazole Schiff Bases (Zone of Inhibition in mm)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4-(4-Fluorobenzylideneamino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | - | - | - | - | [3] |
| Schiff bases of 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione (5a-h) | Varied inhibition zones | - | Varied inhibition zones | - | [5] |
| Vanillic acid-triazole conjugate with p-chloro substituted Schiff base (Compound 8) | Potent activity | - | - | No activity against K. pneumonia | [6] |
| Isatin/5-nitroisatin and 3-substituted-4-amino-5-mercapto-1,2,4-triazole Schiff bases (3a-h) | 100 µg/mL | 100 µg/mL | 100 µg/mL | 100 µg/mL | [2] |
| Co(II) complexes of Isatin/5-nitroisatin Schiff bases (4i-p) | Higher activity than ligands | Higher activity than ligands | Higher activity than ligands | Higher activity than ligands | [2] |
Table 2: Antifungal Activity of Triazole Schiff Bases (Zone of Inhibition in mm)
| Compound/Derivative | Candida albicans | Aspergillus niger | Microsporum gypseum | Reference |
| Vanillic acid-triazole conjugate (Compound 5) | Low activity | No activity | - | [6] |
| Isatin/5-nitroisatin and 3-substituted-4-amino-5-mercapto-1,2,4-triazole Schiff bases (3a-h) | 100 µg/mL | 100 µg/mL | - | [2] |
| Co(II) complexes of Isatin/5-nitroisatin Schiff bases (4i-p) | Higher activity than ligands | Higher activity than ligands | - | [2] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | No activity | No activity | Strong activity | [7] |
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Triazole Schiff Bases (µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| RO4 (4-methoxyphenyl moiety) | - | - | 62.5 | [8] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | 0.264 mM | - | - | [9] |
| Thiazolyl-triazole Schiff bases (37a-b, 37i, 37j) | - | - | - | [9] |
| Nitro substituted thiophene containing Schiff base (4d) | Lower than ampicillin | Lower than ampicillin | Lower than ampicillin | [10] |
Structure-Activity Relationship
The antimicrobial activity of triazole Schiff bases is intricately linked to their molecular structure. Several key observations can be made from the available data:
-
Electron-withdrawing groups , such as nitro and chloro groups, on the phenyl ring often enhance antibacterial and antifungal activity.[6][10] For instance, a Schiff base with a para-chloro substituted aromatic ring demonstrated potent antibacterial activity.[6] Similarly, derivatives with a nitro group on the thiophene ring showed promising antimicrobial effects, with MIC values lower than the standard drug ampicillin.[10]
-
The presence of a hydroxyl group , particularly in a position that allows for intramolecular hydrogen bonding with the imine nitrogen, has been noted in several active compounds.[5]
-
Lipophilicity plays a crucial role in antimicrobial activity, as it facilitates the transport of the compound across microbial cell membranes. The presence of halogen atoms like chlorine can significantly increase the lipophilicity of the molecule, thereby enhancing its biological activity.[6]
-
Metal complexation of triazole Schiff bases with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) has been shown to augment their antimicrobial properties.[11][12] The metal complexes often exhibit greater potency than the parent Schiff base ligands.[11]
Experimental Protocols
A generalized understanding of the synthesis and antimicrobial evaluation methods is crucial for researchers in this field.
Synthesis of Triazole Schiff Bases
The synthesis of triazole Schiff bases typically involves a multi-step process. A common route begins with the preparation of a 4-amino-1,2,4-triazole derivative.[3][5][8] This is often achieved through the cyclization of a thiosemicarbazide precursor.[5] The resulting aminotriazole is then condensed with a substituted aromatic aldehyde in a suitable solvent, often with an acid catalyst, to yield the final Schiff base.[3][6]
Caption: General synthetic route for triazole Schiff bases.
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized compounds is commonly evaluated using two primary methods: the agar well diffusion method and the broth microdilution method.
Agar Well Diffusion Method: This method provides a qualitative or semi-quantitative measure of antimicrobial activity. A standardized microbial suspension is uniformly spread on an agar plate. Wells are then punched into the agar, and a solution of the test compound at a known concentration is added to each well. After an incubation period, the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured.
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in a multi-well plate where serial dilutions of the test compound are prepared in a liquid growth medium. Each well is then inoculated with a standardized microbial suspension. After incubation, the wells are observed for microbial growth, and the MIC is determined.
Caption: Workflow for antimicrobial activity screening.
Mechanism of Action
The precise mechanism of action of triazole Schiff bases is still under investigation, but it is believed to be multifactorial. The lipophilic nature of these compounds allows them to penetrate the microbial cell wall and membrane, disrupting their integrity.[6] Once inside the cell, they may interfere with various cellular processes. Molecular docking studies have suggested that some triazole Schiff bases can inhibit essential microbial enzymes such as dihydrofolate reductase and glucosamine-6-phosphate synthase, which are crucial for nucleic acid synthesis and cell wall formation, respectively.[9] The presence of the azomethine group is also thought to play a role in their biological activity, potentially by chelating with metal ions essential for microbial enzyme function.
Conclusion
Triazole Schiff bases represent a versatile and promising class of compounds with significant antimicrobial potential. The ease of their synthesis and the ability to readily modify their structure to optimize activity make them attractive candidates for further drug development. The comparative data presented in this guide highlights the importance of specific structural features, such as the presence of electron-withdrawing groups and the potential for metal complexation, in enhancing their antibacterial and antifungal efficacy. Future research should focus on elucidating their detailed mechanisms of action and conducting in vivo studies to validate their therapeutic potential.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Synthesis, characterization, and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol [pharmacia.pensoft.net]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial and antifungal metal based triazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Antimicrobial Screening Methods for Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed antimicrobial screening methods for the evaluation of triazole compounds. The performance of these methods is supported by experimental data from various studies, offering insights into their application for assessing the efficacy of this important class of antimicrobial agents.
Introduction to Triazole Antimicrobial Screening
Triazole compounds are a cornerstone of antifungal therapy and are also investigated for their antibacterial properties.[1][2] Accurate and reproducible screening methods are crucial for the discovery and development of new triazole-based drugs. The most common in vitro methods used to determine the antimicrobial activity of triazoles are disk diffusion and broth microdilution. This guide will delve into the principles, protocols, and comparative performance of these techniques.
Comparison of Key Performance Metrics
The selection of an appropriate screening method depends on various factors, including the specific research question, the required throughput, and the nature of the quantitative data needed. The following table summarizes key performance indicators for the two most prevalent methods used in the screening of triazole compounds.
| Method | Principle | Primary Metric | Throughput | Advantages | Limitations |
| Disk Diffusion | A paper disk impregnated with the triazole compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. Antimicrobial activity is observed as a clear zone of growth inhibition around the disk.[1][3] | Zone of Inhibition (mm) | High | Simple, cost-effective, and suitable for screening large numbers of compounds.[4][5] | Provides qualitative or semi-quantitative results; does not yield a precise Minimum Inhibitory Concentration (MIC).[4] |
| Broth Microdilution | Serial dilutions of the triazole compound are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[1][6] | Minimum Inhibitory Concentration (MIC) (µg/mL) | Moderate to High | Provides quantitative and precise MIC values, which are essential for determining potency and for clinical breakpoint analysis.[2][7] | More labor-intensive and expensive than disk diffusion.[4] |
Quantitative Data Summary
The following tables present a summary of quantitative data from studies that have evaluated the antimicrobial activity of various triazole compounds using disk diffusion and broth microdilution methods.
Table 1: Disk Diffusion - Zone of Inhibition (mm)
This table showcases the zone of inhibition of different triazole derivatives against a selection of bacteria and fungi. The data illustrates the variability in activity based on the chemical structure of the triazole and the target microorganism.
| Compound ID | Organism | Concentration (mg/mL) | Zone of Inhibition (mm) (Mean ± SEM) | Reference Drug | Zone of Inhibition (mm) (Mean ± SEM) | Source |
| T81 | S. aureus | 6.0 | 19.67 ± 0.21 | Ciprofloxacin (1.5) | 18.67 ± 0.21 | [1] |
| T81 | E. coli | 6.0 | 11.00 ± 0.36 | Ciprofloxacin (1.5) | 12.67 ± 0.21 | [1] |
| T83 | C. albicans | - | - | Fluconazole | - | [1] |
| T83 | A. niger | - | - | Fluconazole | - | [1] |
| 7b | E. coli | - | 36.4 ± 1.07 | Cefotaxime | 36 | [8] |
| 7b | P. aeruginosa | - | 11.25 ± 1.02 | Imipenem | 36 | [8] |
Note: Direct comparison between studies may be limited due to variations in experimental conditions.
Table 2: Broth Microdilution - Minimum Inhibitory Concentration (MIC) (µg/mL)
This table provides MIC values for several triazole compounds, demonstrating their potency against various microbial strains. Lower MIC values indicate higher antimicrobial activity.
| Compound ID | Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| 7d | S. aureus | 1-32 | Ciprofloxacin | - | [9] |
| 7d | E. coli | 1-64 | Ciprofloxacin | - | [9] |
| 7d | C. albicans | 1-16 | Fluconazole | - | [9] |
| 12h | MDR E. coli | 0.25 | Ciprofloxacin | >0.25 | [2] |
| 13 | S. aureus | 0.25-1 | Ofloxacin | 0.25-1 | [2] |
| II | E. coli | 0.039-1.25 | Ceftriaxone | >0.097 | [10] |
Note: MIC values can be influenced by the specific methodology (e.g., CLSI vs. EUCAST guidelines).
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validity of antimicrobial screening results. Below are the methodologies for the disk diffusion and broth microdilution assays as described in the cited literature.
Disk Diffusion Method
The disk diffusion method is a widely used technique for preliminary screening of antimicrobial compounds.[1][3]
Protocol:
-
Media Preparation: A suitable agar medium, such as Mueller-Hinton agar for bacteria or Sabouraud Dextrose Agar for fungi, is prepared and poured into sterile Petri plates.[1]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., equivalent to 0.5 McFarland standard, approximately 10⁸ cells/mL) is prepared.[1]
-
Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile swab.[1]
-
Disk Application: Sterile paper disks (typically 5-6 mm in diameter) are impregnated with a known concentration of the triazole compound dissolved in a suitable solvent (e.g., DMSO).[1][3] The disks are then placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35±1°C for 24 hours for bacteria, 28°C for 5-10 days for fungi).[1][5]
-
Measurement: The diameter of the zone of growth inhibition around each disk is measured in millimeters.[1][3]
Broth Microdilution Method
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Protocol:
-
Compound Preparation: A stock solution of the triazole compound is prepared, and serial two-fold dilutions are made in a liquid growth medium (e.g., RPMI-1640 for fungi) in a 96-well microtiter plate.[6]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and diluted to the desired final concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A growth control well (without the compound) and a sterility control well (without inoculum) are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions and for a specified duration (e.g., 24, 48, or 72 hours).[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the triazole compound at which there is no visible growth. This can be assessed visually or using a spectrophotometer.[6]
Method Validation and Correlation
The validation of screening methods involves assessing their ability to produce reliable and reproducible results. Several studies have compared the outcomes of disk diffusion and broth microdilution for antifungal susceptibility testing.
-
Correlation: While some studies have found a good correlation between the zone diameters from disk diffusion and the MIC values from broth microdilution for certain triazoles and organisms, this is not always the case.[4][11] For instance, one study observed a significant correlation for posaconazole and ravuconazole but not for itraconazole and griseofulvin against dermatophytes.[11]
-
Standardization: Standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are crucial for ensuring inter-laboratory reproducibility.[7][12] These guidelines provide specific recommendations for inoculum preparation, media, incubation conditions, and endpoint determination.[12] Differences in these methodologies can lead to variations in results.[13][14]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the disk diffusion and broth microdilution methods.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Comparison between Disk Diffusion and Microdilution Methods for Determining Susceptibility of Clinical Fungal Isolates to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicine.dp.ua [medicine.dp.ua]
- 11. Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.journalagent.com [pdf.journalagent.com]
The Power of Two: A Comparative Guide to Synergistic vs. Individual Corrosion Inhibitors
For researchers, scientists, and professionals in materials science and chemical engineering, understanding the nuances of corrosion inhibition is paramount to developing durable and reliable products. While individual corrosion inhibitors offer a degree of protection, emerging research increasingly points to the significantly enhanced efficacy of synergistic inhibitor combinations. This guide provides an objective comparison of the performance of individual versus synergistic corrosion inhibitors, supported by experimental data and detailed methodologies.
The synergistic effect of corrosion inhibitors occurs when the combined inhibitory effect of two or more substances is greater than the sum of their individual effects.[1][2] This enhanced protection often stems from the complementary mechanisms of the inhibitors, such as one targeting anodic and the other cathodic reactions, or through the formation of a more resilient and stable protective film on the metal surface.[3]
Performance Data: A Quantitative Comparison
The following tables summarize experimental data from various studies, highlighting the superior performance of synergistic inhibitor systems compared to their individual components across different corrosive environments and metal substrates.
| Inhibitor System | Metal | Corrosive Medium | Individual Inhibition Efficiency (%) | Synergistic Inhibition Efficiency (%) | Reference |
| Octyltrimethylammonium Bromide (C8TAB) & 4-Mercaptopyridine (4MP) | A3 Steel | 0.5 M HCl | C8TAB: 67.04MP: 98.9 | 99.4 | [3] |
| Sodium Dodecyl Sulfonate (SDS) & Potassium Iodide (KI) | Carbon Steel | HCl | - | ~96 | [1] |
| M.i-L Extract & Zinc Cations | Mild Steel | - | - | 91 | [1] |
| Walnut Green Husk Extract (WGHE) & Potassium Iodide (KI) | Cold Rolled Steel | Trichloroacetic Acid | - | 97.2 | [4] |
| Sodium Phosphate (Na3PO4) & Sodium Dodecyl Sulphate (SDS) | Magnesium Alloy AZ91 | - | - | 99.70 (after 120h) | [4] |
| 8-hydroxyquinoline (8HQ) & Salicylaldoxime (SAL) | AA2024-T3 | 0.05 M NaCl | - | Identified as highly effective | [5] |
| 2,5-dimercapto-1,3,4-thiadiazolate (DMTD) & 8-hydroxyquinoline (8HQ) | AA2024-T3 | 0.05 M NaCl | - | Identified as highly effective | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficiency of corrosion inhibitors, based on established standards and published research.
Weight-Loss Method (Gravimetric Analysis)
This method provides a direct measure of the average corrosion rate.
Standard: Based on ASTM G1 and G31.[6][7]
Procedure:
-
Specimen Preparation: Metal coupons of a predetermined size are mechanically polished with various grades of emery paper, degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded to the nearest 0.1 mg.[6]
-
Immersion: The coupons are immersed in the corrosive solution with and without the individual and combined inhibitors at specified concentrations for a set duration (e.g., 24, 48, or 72 hours) and temperature.
-
Cleaning: After immersion, the coupons are retrieved, and corrosion products are removed according to ASTM G1 procedures, which may involve chemical cleaning with an appropriate acid solution containing an inhibitor to prevent further attack on the base metal.[6]
-
Final Weighing: The cleaned and dried coupons are weighed again to determine the weight loss.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization
This electrochemical technique is used to determine the corrosion current density (i_corr) and understand the kinetic behavior of the anodic and cathodic reactions.
Standard: Based on ASTM G5 and G59.[4][8]
Procedure:
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode (WE), a platinum or graphite electrode as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[3]
-
Stabilization: The working electrode is immersed in the test solution (with and without inhibitors) for a period (e.g., 1 hour) to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[3]
-
Tafel Extrapolation: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (E_corr).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100 Where i_corr(blank) is the corrosion current density without the inhibitor, and i_corr(inhibitor) is the corrosion current density with the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed on the metal surface.
Standard: Based on ASTM G106.[9]
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.
-
Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[9]
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the corrosion process and extract parameters such as the charge transfer resistance (R_ct) and double-layer capacitance (C_dl). A higher R_ct value indicates better corrosion resistance.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100 Where R_ct(inhibitor) is the charge transfer resistance with the inhibitor, and R_ct(blank) is the charge transfer resistance without the inhibitor.
Visualizing the Process and Mechanism
To better understand the evaluation process and the underlying principles of synergistic inhibition, the following diagrams are provided.
Conclusion
The presented data and methodologies unequivocally demonstrate the advantages of utilizing synergistic combinations of corrosion inhibitors. The enhanced protection offered by these systems can lead to significant improvements in material longevity and performance, particularly in aggressive corrosive environments. For researchers and drug development professionals, the principles of synergism can inspire novel formulations and more effective protective strategies. The detailed experimental protocols provided herein offer a standardized framework for the evaluation and comparison of new and existing inhibitor systems, facilitating further innovation in the field of corrosion science.
References
- 1. tcreng.com [tcreng.com]
- 2. researchgate.net [researchgate.net]
- 3. metrohm.com [metrohm.com]
- 4. metrohm.com [metrohm.com]
- 5. researchgate.net [researchgate.net]
- 6. matestlabs.com [matestlabs.com]
- 7. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 8. biologic.net [biologic.net]
- 9. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
Unveiling the Guardian Molecule: A Comparative Guide to Corrosion Inhibition by 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
An in-depth analysis of the electrochemical performance of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) as a corrosion inhibitor, benchmarked against other key triazole-based alternatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.
In the relentless battle against material degradation, corrosion inhibitors are indispensable tools. Among these, heterocyclic organic compounds, particularly triazole derivatives, have emerged as highly effective agents for protecting various metals and alloys. This guide focuses on the electrochemical validation of this compound (AMTT) and compares its performance with other notable triazole-based inhibitors.
Performance Benchmarking: AMTT vs. Alternative Inhibitors
The efficacy of a corrosion inhibitor is quantified through various electrochemical parameters. The following tables summarize the performance of AMTT and its counterparts in different corrosive environments, offering a clear comparison of their protective capabilities.
Table 1: Corrosion Inhibition Performance on Mild Steel in 0.5 M H₂SO₄
| Inhibitor | Concentration | Icorr (µA/cm²) | Ecorr (mV vs. SCE) | Inhibition Efficiency (IE%) | Reference |
| Blank | - | 1150 | -502 | - | [1] |
| AMTT | 2.5 x 10⁻⁶ M | 741 | -505 | 36% | [1] |
| AMTT + Cu²⁺ | 2.5 x 10⁻⁶ M AMTT + 1.0 x 10⁻⁴ M Cu²⁺ | 403 | -502 | 65% | [1] |
Note: The addition of Cu²⁺ ions demonstrates a synergistic effect, significantly enhancing the inhibition efficiency of AMTT.
Table 2: Corrosion Inhibition Performance on Copper in 3.5% NaCl
| Inhibitor | Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank | - | 1.23 | 197.3 | - | [2] |
| AMTT | 0.05 mM | 8.76 | 28.1 | 85.9% | [2] |
| AMTT | 0.1 mM | 14.21 | 17.3 | 91.3% | [2] |
| AMTT | 0.5 mM | 22.84 | 10.8 | >94% | [2] |
Table 3: Comparative Performance of Triazole Derivatives on Low Carbon Steel in 0.5 M HCl
| Inhibitor | Concentration | Inhibition Efficiency (IE%) | Reference |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | 300 ppm | 89% | [3][4] |
Table 4: Comparative Performance of Triazole Derivatives on Aluminum Alloys in 3.5 wt.% NaCl
| Inhibitor | Concentration | Inhibition Efficiency (IE%) | Reference |
| 3-amino-5-mercapto-1,2,4-triazole (AMT) | 1.5 g/L | ~94% | [5] |
| 3-amino-1,2,4-triazole-5-thiol (ATAT) | 5.0 mM | ~79% | [6] |
The data clearly indicates that AMTT is a highly effective corrosion inhibitor, particularly for copper in saline environments, achieving over 94% efficiency.[2] Its performance can be further enhanced through synergistic combinations. When compared to other triazole derivatives, its efficacy is comparable to that of other high-performing inhibitors like ATFS and AMT on different metals.
Understanding the Protective Mechanism
The corrosion inhibition by AMTT and similar triazole derivatives is attributed to their ability to adsorb onto the metal surface, forming a protective film.[7] This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption process can be influenced by the molecular structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. The presence of heteroatoms like sulfur and nitrogen in the triazole ring of AMTT plays a crucial role in its strong adsorption onto metal surfaces.[2]
Experimental Validation Protocols
The data presented in this guide is derived from standard electrochemical techniques used to evaluate corrosion inhibitor performance. The following are detailed methodologies for the key experiments.
Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and to understand the kinetic behavior of the anodic and cathodic reactions.
Methodology:
-
A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
The working electrode is immersed in the corrosive solution with and without the inhibitor until a stable open circuit potential (OCP) is achieved.
-
The potential of the working electrode is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
The resulting current is measured, and a Tafel plot (log I vs. E) is generated.
-
Corrosion parameters (Icorr, Ecorr, and Tafel slopes) are extrapolated from the Tafel plot.
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] x 100
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the inhibitor film and the kinetics of the electrochemical processes at the metal/solution interface.
Methodology:
-
The same three-electrode setup as in PDP is used.
-
The working electrode is immersed in the test solution at its OCP.
-
A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[8]
-
The impedance data is collected and often represented as Nyquist and Bode plots.
-
The data is then fitted to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
Visualizing the Validation Process
To better understand the workflow and the interplay of different experimental techniques in validating a corrosion inhibitor, the following diagrams are provided.
Caption: Experimental workflow for electrochemical validation of a corrosion inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies [frontiersin.org]
- 6. electrochemsci.org [electrochemsci.org]
- 7. A theoretical study on the corrosion inhibition of Cu surfaces using 4-amino-3-thioxo-6-methyl-1,2,4-triazine-5-one and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Validating Corrosion Inhibition Efficiency: Weight Loss Measurement vs. Electrochemical Techniques
For researchers, scientists, and drug development professionals seeking to quantify the effectiveness of corrosion inhibitors, a variety of analytical techniques are available. This guide provides a detailed comparison of the classical weight loss method with two prominent electrochemical techniques: Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). Understanding the principles, protocols, and data outputs of each method is crucial for selecting the most appropriate approach for a given research objective.
The selection of a suitable analytical method for determining corrosion inhibition efficiency depends on several factors, including the desired level of detail, the time constraints of the study, and the nature of the corrosive system. While the weight loss method offers a direct and intuitive measure of corrosion, electrochemical techniques provide faster results and deeper insights into the inhibition mechanism.
Performance Comparison: Weight Loss vs. Electrochemical Methods
The following table summarizes the key characteristics and performance metrics of the three techniques, drawing from various comparative studies.[1][2][3][4][5]
| Feature | Weight Loss Measurement | Potentiodynamic Polarization (PDP) | Electrochemical Impedance Spectroscopy (EIS) |
| Principle | Measures the change in mass of a metal coupon after exposure to a corrosive environment. | Measures the relationship between the potential applied to a metal and the resulting current response. | Measures the opposition of a system to the flow of an alternating current as a function of frequency. |
| Primary Output | Corrosion rate (e.g., in mm/year or mpy), Inhibition Efficiency (IE%). | Corrosion potential (Ecorr), corrosion current density (icorr), Tafel slopes, IE%. | Charge transfer resistance (Rct), double-layer capacitance (Cdl), impedance plots (Nyquist, Bode), IE%. |
| Speed | Slow (requires long exposure times, typically hours to days).[1] | Fast (measurements can be completed in minutes to hours). | Fast (measurements can be completed in minutes to hours). |
| Information Provided | Average corrosion rate over the entire exposure period.[2] | Provides information on corrosion kinetics and whether the inhibitor is anodic, cathodic, or mixed-type. | Provides information on the corrosion mechanism, protective film properties, and charge transfer processes at the metal/solution interface. |
| Nature of Measurement | Direct measurement of material loss. | Indirect measurement of corrosion rate based on electrochemical parameters. | Indirect measurement based on the electrical properties of the interface. |
| Destructive? | Yes, the coupon is consumed during the test. | Can be considered destructive as it polarizes the sample away from its corrosion potential. | Generally considered non-destructive as it uses a small AC perturbation. |
| Simplicity | Simple to perform and requires basic laboratory equipment. | Requires a potentiostat and specialized electrochemical cell; data analysis can be more complex. | Requires a potentiostat with a frequency response analyzer; data analysis involves fitting to equivalent circuit models. |
Quantitative Data Comparison
The following table presents a compilation of corrosion inhibition efficiency data from various studies, comparing the results obtained from weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy for different inhibitors in acidic media.
| Inhibitor | Corrosive Medium | Concentration | Weight Loss IE (%) | PDP IE (%) | EIS IE (%) | Reference |
| Artemisia vulgaris Alkaloid Extract | 1 M H₂SO₄ | 1000 ppm | 92.58 (6h immersion) | 92.18 (1h immersion) | - | [1] |
| Solanum tuberosum Alkaloid Extract | 1 M H₂SO₄ | 1000 ppm | 90.79 (6h immersion) | 85.29 (as-immersed) | - | [1] |
| N-2-Methylbenzylidene-4-antipyrineamine | 1.0 M HCl | 5 x 10⁻⁴ M | - | - | 91.8 | [3] |
| 1-allyl-5-chloro-indoline-2,3-dione (TZACI) | 1.0 M HCl | 10⁻³ M | 94.7 | 95.8 | 96.2 | [4] |
| 5-chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dione (TZCDI) | 1.0 M HCl | 10⁻³ M | 92.4 | 93.5 | 94.1 | [4] |
| 5-chloro-1-octylindoline-2,3-dione (TZCOI) | 1.0 M HCl | 10⁻³ M | 90.1 | 91.3 | 92.5 | [4] |
| Oxazolone Derivative I | 3.5% NaCl with CO₂ | 200 ppm | 91.30 | - | - | [5] |
Experimental Protocols
Weight Loss Measurement (Gravimetric Method)
This method directly quantifies corrosion by measuring the loss of mass of a metallic specimen after immersion in a corrosive solution. The procedure generally follows the guidelines outlined in ASTM G1.[6][7][8][9]
Procedure:
-
Specimen Preparation: Metal coupons of known dimensions are cleaned, degreased, and precisely weighed.
-
Immersion: The weighed coupons are suspended in the corrosive solution, both with and without the inhibitor, for a predetermined period.
-
Cleaning: After the immersion period, the coupons are removed, and the corrosion products are carefully cleaned off using appropriate chemical or mechanical methods.
-
Re-weighing: The cleaned and dried coupons are weighed again.
-
Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formulas:
-
Corrosion Rate (CR) = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
-
Inhibition Efficiency (IE%) = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
-
Caption: Workflow of the weight loss corrosion measurement technique.
Potentiodynamic Polarization (PDP)
This electrochemical technique provides rapid corrosion rate measurements and information about the inhibition mechanism. The experimental procedure is guided by standards such as ASTM G5.[10][11][12][13][14]
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).[12]
-
Open Circuit Potential (OCP) Measurement: The stable corrosion potential (Ecorr) of the working electrode is measured before polarization.
-
Polarization Scan: The potential of the working electrode is scanned in both the anodic and cathodic directions from the Ecorr at a slow, constant rate.
-
Data Acquisition: The resulting current is measured as a function of the applied potential, generating a polarization curve (Tafel plot).
-
Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the Ecorr. The inhibition efficiency is calculated as:
-
Inhibition Efficiency (IE%) = [(icorr₀ - icorrᵢ) / icorr₀] × 100
-
Where icorr₀ is the corrosion current density without the inhibitor and icorrᵢ is the corrosion current density with the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. The methodology is often based on standards like ASTM G106.[15][16][17][18][19]
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, similar to the PDP setup.
-
Steady-State Condition: The system is allowed to reach a steady state at the open-circuit potential.
-
AC Perturbation: A small amplitude alternating current (AC) signal is applied to the working electrode over a wide range of frequencies.
-
Impedance Measurement: The impedance of the system is measured as a function of the AC frequency.
-
Data Presentation and Analysis: The data is typically presented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined by fitting the impedance data to an appropriate equivalent electrical circuit model. The inhibition efficiency is calculated using the Rct values:
-
Inhibition Efficiency (IE%) = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.
-
-
Caption: Logical relationships between different corrosion measurement methods.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid [scielo.org.mx]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. epoxytileflooring.com [epoxytileflooring.com]
- 7. Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens | Testing Standard | WJE [wje.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. metrohm.com [metrohm.com]
- 13. ASTM G5: Potentiodynamic anodic polarization measurements | Metrohm [metrohm.com]
- 14. farsi.msrpco.com [farsi.msrpco.com]
- 15. store.astm.org [store.astm.org]
- 16. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. randb.co.kr [randb.co.kr]
- 19. fpl.fs.usda.gov [fpl.fs.usda.gov]
A Comparative Analysis of Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria
A fundamental dichotomy in the bacterial world, the distinction between Gram-positive and Gram-negative bacteria, dictates the efficacy of antibacterial agents. This guide provides a comprehensive comparison of their susceptibility to various antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The differential response to antibiotics stems from the structural variance in their cell envelopes. Gram-positive bacteria possess a thick, exposed peptidoglycan cell wall, which is a prime target for many antibiotics. In contrast, Gram-negative bacteria have a thin peptidoglycan layer shielded by an outer membrane, creating a formidable barrier that many antibacterial agents cannot penetrate.[1][2] This structural difference is the primary determinant of the intrinsic resistance of Gram-negative bacteria to many classes of antibiotics.[1]
Unveiling the Difference: The Gram Stain
The classification of bacteria as Gram-positive or Gram-negative is determined by the Gram staining technique, a differential staining method that highlights the differences in their cell wall composition. Gram-positive bacteria, with their thick peptidoglycan layer, retain the crystal violet stain and appear purple under a microscope. Conversely, the thin peptidoglycan layer of Gram-negative bacteria does not retain the crystal violet stain after decolorization and is counterstained with safranin, appearing pink or red.
Comparative Antibacterial Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentrations (MICs) and zones of inhibition for a selection of antibiotics against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. These values are indicative and can vary between strains.
Table 1: Minimum Inhibitory Concentration (MIC) Data (in µg/mL)
| Antibiotic | Class | Staphylococcus aureus (Gram-Positive) | Escherichia coli (Gram-Negative) | Pseudomonas aeruginosa (Gram-Negative) |
| Penicillin G | β-Lactam | 0.015 - >256 | Resistant | Resistant |
| Ampicillin | β-Lactam | 0.12 - >256 | 2 - >256 | Resistant |
| Ciprofloxacin | Fluoroquinolone | 0.12 - 128 | ≤0.008 - >32 | 0.06 - >32 |
| Gentamicin | Aminoglycoside | 0.03 - >128 | 0.06 - >128 | 0.12 - >128 |
| Tetracycline | Tetracycline | 0.06 - >128 | 0.12 - >128 | 2 - >128 |
| Vancomycin | Glycopeptide | 0.25 - 16 | Resistant | Resistant |
| Meropenem | Carbapenem | ≤0.015 - 4 | ≤0.008 - >32 | ≤0.008 - >32 |
Data compiled from various research articles and susceptibility testing guidelines.[3][4][5][6]
Table 2: Zone of Inhibition Diameter Data (in mm) from Kirby-Bauer Test
| Antibiotic (Disk Content) | Class | Staphylococcus aureus (Gram-Positive) | Escherichia coli (Gram-Negative) | Pseudomonas aeruginosa (Gram-Negative) |
| Penicillin (10 units) | β-Lactam | 20 - 45 | Resistant | Resistant |
| Ampicillin (10 µg) | β-Lactam | 18 - 40 | 10 - 20 | Resistant |
| Ciprofloxacin (5 µg) | Fluoroquinolone | 22 - 30 | 25 - 35 | 22 - 30 |
| Gentamicin (10 µg) | Aminoglycoside | 19 - 27 | 19 - 26 | 16 - 21 |
| Tetracycline (30 µg) | Tetracycline | 24 - 32 | 18 - 25 | 0 - 14 |
| Vancomycin (30 µg) | Glycopeptide | 15 - 21 | Resistant | Resistant |
| Meropenem (10 µg) | Carbapenem | 28 - 37 | 28 - 34 | 20 - 28 |
Data compiled from various research articles and susceptibility testing guidelines.[5][7][8]
Visualizing the Fundamentals
To better understand the underlying reasons for these differences, the following diagrams illustrate the key structural and mechanistic aspects.
Caption: Structural differences in Gram-positive and Gram-negative cell walls.
References
- 1. hereditybio.in [hereditybio.in]
- 2. Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Susceptibility Profiling of Gram-Positive and Gram-Negative Bacterial Isolates in a Tertiary Care Hospital: Establishment of an Antibiogram - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idse.net [idse.net]
- 5. researchgate.net [researchgate.net]
- 6. Activity of Specialized Biomolecules against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jelsciences.com [jelsciences.com]
- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]
Comparative Antifungal Activity of Substituted Triazole-3-thiols: A Guide for Researchers
A comprehensive analysis of various substituted 1,2,4-triazole-3-thiol derivatives reveals their potential as potent antifungal agents. This guide provides a comparative evaluation of their efficacy against a range of fungal pathogens, supported by experimental data and detailed methodologies, to inform future drug development endeavors.
The ever-increasing threat of drug-resistant fungal infections necessitates the exploration of novel antifungal compounds. Triazole derivatives, a well-established class of antifungals, continue to be a focal point of research due to their broad-spectrum activity. This guide focuses on the antifungal potential of various substituted triazole-3-thiols, presenting a compilation of in vitro studies that highlight their structure-activity relationships and mechanisms of action.
Quantitative Comparison of Antifungal Efficacy
The antifungal activity of different substituted triazole-3-thiol derivatives has been evaluated against a variety of fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key parameter for this assessment. The following tables summarize the MIC values of several novel triazole-3-thiol series.
Table 1: Antifungal Activity of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives against Microsporum gypseum [1]
| Compound | Substituent on Benzylidene Ring | MIC (µg/mL) |
| 5b | 2-Nitro | < 1.56 |
| 5c | 3-Nitro | < 1.56 |
| 5d | 3-Chloro | < 1.56 |
| 5e | 4-Chloro | < 1.56 |
| 5m | 2-Chloro, 4-Fluoro (on phenyl ring) | < 1.56 |
| 5n | 4-Fluoro | < 1.56 |
| Ketoconazole (Standard) | - | 1.56 |
Table 2: Antifungal Activity of 4-amino-5-substituted-1,2,4-triazole-3-thiols (200 µg/mL) [2]
| Compound | R-group | % Inhibition - Aspergillus flavus | % Inhibition - Mucor species | % Inhibition - Aspergillus niger | % Inhibition - Aspergillus fumigatus |
| 4a | 4-nitrophenyl | 71.32 | 69.87 | 68.32 | 70.43 |
| 4b | 4-chlorophenyl | 70.32 | 68.45 | 67.43 | 69.87 |
| 4d | 2,4-dichlorophenyl | 75.43 | 73.43 | 72.87 | 74.32 |
| 4e | 3,4-dimethoxyphenyl | 74.32 | 72.87 | 71.32 | 73.43 |
| Terbinafine (Standard) | - | 100 | 100 | 100 | 100 |
Table 3: Antifungal Activity of 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols [3]
| Compound | Substituent on Benzylidene Ring | MIC (µg/mL) - C. albicans | MIC (µg/mL) - A. niger |
| 4e | 4-N,N-dimethylamino | 24 | 32 |
| Standard Drug | - | - | - |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)[4]
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on a suitable medium, such as Sabouraud Dextrose Agar (SDA), at an appropriate temperature (e.g., 28 °C).[2] A suspension of fungal spores or cells is prepared in a sterile saline solution and adjusted to a specific concentration, typically using a spectrophotometer or by cell counting.
-
Preparation of Test Compounds: The synthesized triazole-3-thiol derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. A serial dilution of each test compound is prepared in a liquid growth medium (e.g., Sabouraud Dextrose Broth).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated under conditions suitable for fungal growth (e.g., 28-35°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed. A positive control (fungal growth without any compound) and a negative control (medium only) are included. A standard antifungal drug (e.g., ketoconazole, terbinafine) is also tested under the same conditions for comparison.[1][2]
Synthesis of Substituted Triazole-3-thiols
The synthesis of these compounds often involves a multi-step process. A general synthetic route is outlined below.
Caption: General synthesis of Schiff base derivatives of 4-amino-5-substituted-1,2,4-triazole-3-thiol.
A common synthetic pathway involves the fusion of a substituted benzoic acid with thiocarbohydrazide to form the core 4-amino-5-substituted-1,2,4-triazole-3-thiol ring.[1][4] This intermediate can then be reacted with various substituted aldehydes to produce a library of Schiff base derivatives.[1] Another approach involves the cyclization of potassium dithiocarbazinate salt with hydrazine hydrate.[5]
Mechanism of Action: Targeting Fungal Cell Membrane Integrity
The primary mechanism of action for triazole antifungals is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[6] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Inhibition of ergosterol biosynthesis by triazole-3-thiols.
By inhibiting 14α-demethylase, triazoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the structural integrity and function of the fungal cell membrane.[7] This ultimately results in the inhibition of fungal growth and cell death. Some novel triazole-3-thiol derivatives have also been designed to inhibit other essential fungal enzymes, such as enolase 1, which is involved in glycolysis.[8] Furthermore, a secondary mechanism of action for triazoles has been proposed in Aspergillus fumigatus, which involves the negative feedback regulation of HMG-CoA reductase (Hmg1) due to the accumulation of sterol intermediates.[7]
Conclusion
Substituted triazole-3-thiols represent a promising class of antifungal agents with potent activity against a range of fungal pathogens. The data presented in this guide highlights the importance of specific substitutions on the triazole and associated phenyl rings in modulating their antifungal efficacy. The primary mechanism of action, the inhibition of ergosterol biosynthesis, remains a key target for these compounds. Further research into the structure-activity relationships and exploration of alternative fungal targets will be crucial for the development of the next generation of triazole-based antifungal drugs to combat the growing challenge of fungal resistance.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. seejph.com [seejph.com]
Unveiling Surface Integrity: A Comparative Guide to SEM-EDS Analysis for Surface Protection Validation
For researchers, scientists, and drug development professionals, ensuring the efficacy and durability of surface protection is paramount. Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) provides a powerful analytical approach to validate the performance of various protective coatings. This guide offers a comparative overview of different coating types, supported by experimental data, and outlines the methodologies for their evaluation using SEM-EDS.
This document delves into the validation of surface protection technologies, comparing the performance of metallic alloy, ceramic, and polymer-based coatings. By leveraging the high-resolution imaging of SEM and the elemental analysis capabilities of EDS, we can meticulously characterize coating morphology, thickness, composition, and the integrity of the coating-substrate interface.[1][2] This dual capability is indispensable for research and development, quality control, and failure analysis of protective coatings.[1]
Comparative Performance of Surface Protection Coatings
The selection of a surface protection strategy is dictated by the specific application and the operational environment. The following table summarizes quantitative data obtained from SEM-EDS analysis and other complementary techniques for different coating types, offering a comparative look at their performance in terms of corrosion and wear resistance.
| Coating Type | Substrate | Key Performance Metric | Quantitative SEM-EDS & Other Findings | Application Focus |
| Metallic Alloy: Co-Ni | Carbon Steel | Corrosion Resistance | After 25 days of immersion in 3.5 wt.% NaCl, the Co content on the surface increased from 78.2% to ~85.1%, while Ni decreased from 21.8% to 11.2%, with a slight increase in oxygen and iron, indicating some corrosion product formation.[3] The corrosion current density, however, remained significantly lower than the bare substrate.[3] | High-durability applications in corrosive environments. |
| Metallic Alloy: Co-Ni/WC | Carbon Steel | Corrosion Resistance | After 15 days of immersion in 3.5 wt.% NaCl, Co content decreased from 69.0% to ~41.0%, Ni from 21.2% to 8.2%, and WC from 9.8% to 3.3%, suggesting more significant corrosion product formation compared to the Co-Ni coating.[3] | Enhanced wear and corrosion resistance. |
| Ceramic: Al₂O₃ | Aluminum Alloy | Wear Resistance | SEM/EDS analysis of wear tracks after tribological testing against ductile iron pins confirmed the transfer of pin material onto the Al₂O₃ coating, indicating wear of the counter-surface rather than the coating itself.[4] | Solid lubrication and wear-resistant applications.[4] |
| Polymer-Derived Ceramic | Stainless Steel | Corrosion & Oxidation Resistance | After hydrothermal corrosion tests at 200°C, the uncoated steel showed partial oxidation, while the PDC-coated sample was protected with no oxidation of the top coat detected by SEM/EDS.[5] | High-temperature corrosion and oxidation protection.[5] |
| Polymer: Graphene/Epoxy | Not Specified | Corrosion Protection | SEM imaging revealed that different types of graphene nanoplatelets exhibited varied dispersion morphologies within the epoxy matrix, impacting the coating's barrier properties.[6] EDS confirmed the elemental composition of the coatings.[6] | Enhanced barrier protection in polymeric coatings.[6] |
Experimental Protocols
A standardized approach is crucial for obtaining reliable and comparable data from SEM-EDS analysis. The following protocols are based on established methodologies and ASTM standards.[7][8]
Sample Preparation: Cross-Sectioning
Accurate analysis of coating thickness, layer structure, and the coating-substrate interface requires a high-quality cross-section.[9][10]
-
Mechanical Fracturing: The simplest method, involving the physical breaking of the sample. This can be achieved after making the sample brittle, for instance, by immersion in liquid nitrogen. This method is quick but may not be suitable for all materials and can introduce artifacts.[10][11]
-
Metallographic Polishing: Samples are embedded in a resin (e.g., epoxy), sectioned with a precision saw, and then ground and polished to a mirror finish. This method is widely used and provides a smooth surface for analysis.
-
Focused Ion Beam (FIB) Milling: A high-precision technique where a focused beam of ions is used to mill away material to create a clean, precise cross-section. This is particularly useful for multilayered or nanoscale coatings.[9][12]
SEM Imaging
-
Instrument: A Scanning Electron Microscope equipped with secondary electron (SE) and backscattered electron (BSE) detectors.
-
Coating: For non-conductive samples (e.g., polymers, some ceramics), a thin conductive coating of carbon or gold/palladium is applied via sputtering to prevent charging artifacts.[1]
-
Imaging Modes:
-
SE Imaging: Provides high-resolution topographical information of the coating surface and cross-section, revealing features like cracks, pores, and surface roughness.[2]
-
BSE Imaging: Generates contrast based on the atomic number of the elements in the sample. Heavier elements appear brighter, which is useful for visualizing different layers in a multilayer coating and identifying compositional variations.[2]
-
-
Parameters:
-
Accelerating Voltage: Typically 15-20 kV. Lower voltages may be used for sensitive samples to reduce beam damage.
-
Magnification: Ranging from low magnification for an overview to high magnification (e.g., >10,000x) for detailed analysis of microstructures and interfaces.
-
EDS Analysis
-
Instrument: An Energy-Dispersive X-ray Spectrometer attached to the SEM.
-
Analysis Modes:
-
Point Analysis: Provides the elemental composition at a specific point of interest on the sample.
-
Line Scan: Measures the elemental concentration along a defined line across the sample, which is particularly useful for showing compositional changes across an interface.[1]
-
Elemental Mapping: Generates a 2D map showing the spatial distribution of selected elements over a chosen area. This is highly effective for visualizing the distribution of elements within the coating and identifying any inconsistencies or contamination.[2]
-
-
Data Acquisition: Spectra are acquired for a sufficient duration to obtain good signal-to-noise ratios for accurate elemental identification and quantification.
Visualizing the Workflow and Analysis Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow for SEM-EDS analysis and the logical relationship in interpreting the results for surface protection validation.
Caption: Experimental workflow for SEM-EDS analysis of surface coatings.
Caption: Logical relationship for interpreting SEM-EDS data for validation.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. Scanning Electron Microscopy - Coatings Analysis Specialist [houstonem.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the Wear Resistance of Hard Anodic Al2O3/IF-WS2 Coatings Deposited on Aluminium Alloys [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. store.astm.org [store.astm.org]
- 8. wmtr.com [wmtr.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved Methodology of Cross-Sectional SEM Analysis of Thin-Film Multilayers Prepared by Magnetron Sputtering [mdpi.com]
- 11. Preparation of Cross-Sectional Membrane Samples for Scanning Electron Microscopy Characterizations Using a New Frozen Section Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and Its Metal Complexes
A comprehensive guide for researchers and drug development professionals on the enhanced biological potential of metal complexation of a promising heterocyclic scaffold.
The heterocyclic compound 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) has emerged as a molecule of significant interest in medicinal chemistry due to its versatile biological activities. The presence of multiple donor atoms (nitrogen and sulfur) in its structure makes it an excellent chelating agent for various metal ions. Complexation with transition metals has been shown to potentiate its therapeutic effects, opening new avenues for the development of novel antimicrobial, antifungal, and anticancer agents. This guide provides an objective comparison of the biological performance of AMTT and its metal complexes, supported by experimental data and detailed protocols.
Enhanced Biological Efficacy Through Metal Complexation
The coordination of metal ions with this compound often leads to a significant enhancement of its inherent biological activities. This potentiation is generally attributed to Tweedy's chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex. This, in turn, facilitates the penetration of the complex through the lipid layers of microbial and cancer cell membranes, allowing for greater interaction with intracellular targets.
Antimicrobial and Antifungal Activity
Studies have demonstrated that metal complexes of AMTT exhibit superior antimicrobial and antifungal properties compared to the free ligand. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for this comparison.
Table 1: Comparative Antimicrobial and Antifungal Activity (MIC µg/mL) of this compound (AMTT) and its Metal Complexes
| Compound | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Candida albicans | Aspergillus niger |
| AMTT | >100 | >100 | >100 | 12.5 | 12.5 |
| [Ag(AMTT)]NO₃ | 5.6 | 5.6 | 12.5 | 5.6 | 5.6 |
| [Cu(AMTT)]Cl | 10.3 | 10.3 | 10.3 | 10.3 | 10.3 |
Data sourced from a study on the antimicrobial activity of AMTT and its silver(I) and copper(I) complexes.[1]
The data clearly indicates that while the free ligand (AMTT) shows some antifungal activity, its antibacterial efficacy is limited. However, upon complexation with silver(I) and copper(I), a broad-spectrum antimicrobial activity is observed, with significantly lower MIC values against both bacteria and fungi.[1]
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives and their metal complexes is a rapidly growing area of research. While specific data for the 5-methyl derivative is still emerging, studies on analogous 5-substituted triazoles provide strong evidence for the enhanced cytotoxicity of their metal complexes against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is used to quantify this activity.
Table 2: Comparative Anticancer Activity (IC50 µM) of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its Metal Complexes against MCF-7 Breast Cancer Cells
| Compound | IC50 (µM) |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | > 200 |
| [Ni(Ligand)₂]Cl₂ | 159.00 ± 4.44 |
| [Co(Ligand)₂]Cl₂ | 103.27 ± 2.30 |
| [Cd(Ligand)₂]Cl₂ | 28.45 ± 2.34 |
| [Zn(Ligand)₂]Cl₂ | 52.57 ± 4.72 |
Data for the analogous 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[2]
The cadmium(II) and zinc(II) complexes of the 5-phenyl substituted triazole demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values of 28.45 µM and 52.57 µM, respectively.[2] This highlights the potential of metal complexation to transform a relatively inactive organic ligand into a potent anticancer agent.
Experimental Protocols
Synthesis of this compound (AMTT) and its Metal Complexes
The synthesis of the triazole ligand and its subsequent complexation with metal salts is a multi-step process.
References
Comparative Purity Assessment of Synthesized 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
A Guide for Researchers and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and research chemicals is of paramount importance, directly impacting experimental outcomes, product efficacy, and safety. This guide provides a comparative overview of analytical methods for assessing the purity of synthesized 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in various fields, including medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents quantitative data for comparison, and introduces alternative compounds for contextual performance evaluation.
Introduction to this compound and its Alternatives
This compound is a triazole derivative possessing both amino and thiol functional groups, making it a versatile building block for the synthesis of more complex molecules. Its structural features suggest potential utility as a corrosion inhibitor or as a scaffold for developing novel therapeutic agents, particularly antifungals. For the purpose of this guide, we will compare its purity assessment with two commercially available compounds that share some structural or functional similarities:
-
Benzotriazole: A widely used corrosion inhibitor for copper and its alloys. It shares the triazole heterocyclic core.
-
Fluconazole: A triazole-based antifungal drug. This provides a pharmaceutical benchmark for purity standards and analytical methodologies.[1]
Quantitative Purity Analysis: A Comparative Overview
A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity assessment. The following table summarizes the typical performance of several common methods for determining the purity of this compound and its selected alternatives.
| Analytical Method | Target Analyte | Reported Purity (%) | Limit of Detection (LOD) | Key Advantages | Key Limitations |
| HPLC-UV | This compound | > 98% | ~0.01 µg/mL | High resolution, quantitative accuracy, widely available. | Requires chromophoric impurities, method development can be time-consuming. |
| Benzotriazole | > 99% | ~0.1 µg/L | Well-established methods, high sensitivity. | Matrix effects in complex samples. | |
| Fluconazole | 99.6 - 100.3%[2] | 10 µg/mL[3] | Pharmacopoeial methods available, robust and validated.[4][5] | May not detect non-UV active impurities. | |
| GC-MS | This compound | > 99% | ~1 ng/mL | High sensitivity, structural information from mass spectra, suitable for volatile impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Benzotriazole | > 99.5% | 0.007 ng/mL (with derivatization) | Excellent for trace analysis in environmental samples. | Derivatization adds complexity and potential for error. | |
| Fluconazole | Not typically used for primary purity assay. | - | Useful for identifying volatile impurities and degradation products. | Not ideal for non-volatile APIs. | |
| ¹H NMR | This compound | Qualitative | - | Provides detailed structural information, can identify and quantify impurities with distinct signals. | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
| Benzotriazole | Qualitative | - | Confirms structure and can detect major impurities. | Not suitable for trace impurity detection. | |
| Fluconazole | Qualitative | - | Used for structural confirmation and identification of related substances.[1] | Quantitative analysis requires a certified internal standard. | |
| Melting Point | This compound | 202-205 °C[6] | - | Simple, rapid, and provides an indication of purity (a sharp melting point range suggests high purity). | Impurities can sometimes not depress the melting point, not quantitative. |
| Benzotriazole | 96-99 °C | - | Well-defined melting point. | Sensitive to even small amounts of impurities. | |
| Fluconazole | 138-140 °C | - | Pharmacopoeial standard. | Not a standalone purity method. | |
| TLC | This compound | Semi-quantitative | ~100 ng/spot | Simple, inexpensive, and rapid screening tool. | Limited resolution and sensitivity, quantification is less precise than HPLC or GC. |
| Benzotriazole | Semi-quantitative | - | Effective for monitoring reaction progress and initial purity checks. | Not suitable for complex mixtures. | |
| Fluconazole | Semi-quantitative | - | Used for identification and as a limit test for impurities. | Less accurate than HPTLC. | |
| Elemental Analysis | This compound | C: 27.68, H: 4.65, N: 43.04, S: 24.63 (Theoretical) | - | Confirms the elemental composition of the bulk material. | Does not distinguish between the target compound and isomeric impurities. |
| Benzotriazole | C: 60.50, H: 4.23, N: 35.27 (Theoretical) | - | Standard characterization technique. | Insensitive to non-elemental impurities. | |
| Fluconazole | C: 50.98, H: 3.95, F: 12.40, N: 27.44, O: 5.22 (Theoretical) | - | Confirms the elemental composition.[1] | Not a measure of organic purity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative determination of non-volatile organic impurities.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point for method development. For a related compound, 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a binary gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) was used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound and its potential impurities.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile impurities. For non-volatile compounds like the target molecule, derivatization is often necessary.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Derivatization (if necessary): Acetylation is a common derivatization technique for polar compounds to increase their volatility.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
-
Quantification: Purity is assessed by area normalization, assuming all components have a similar response factor. For more accurate quantification, a certified internal standard should be used.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides valuable structural information and can be used for both qualitative and quantitative purity assessment.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this class of compounds.[7][8]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Interpretation: The ¹H NMR spectrum of a derivative, 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol, shows a characteristic peak for the methyl group around 2.3 ppm and a singlet for the thiol proton at approximately 13.7 ppm.[7] For the target compound, one would expect signals for the methyl group, the amino protons, and the thiol proton. Impurities would present as additional, unassigned peaks. Quantitative NMR (qNMR) can be performed by integrating the signals of the analyte against a certified internal standard of known purity and concentration.
Visualizing Experimental Workflows
To ensure a comprehensive and logical approach to purity assessment, a structured workflow is recommended. The following diagrams, generated using Graphviz, illustrate the decision-making process and experimental sequence.
Caption: Workflow for the comprehensive purity assessment of a synthesized compound.
Caption: Logical relationship of analytical methods for purity confirmation.
Conclusion
The purity assessment of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. HPLC-UV stands out as a robust method for quantitative analysis of the main component and non-volatile impurities. GC-MS is a powerful tool for detecting volatile impurities, although derivatization may be required for the target compound. ¹H NMR spectroscopy is indispensable for structural confirmation and identification of impurities with distinct chemical shifts. Simpler methods like melting point and TLC are valuable for rapid, initial purity screening.
For researchers and drug development professionals, a comprehensive approach that utilizes at least one primary quantitative method (HPLC or GC-MS) and an orthogonal method for confirmation (e.g., ¹H NMR) is highly recommended to ensure the quality and reliability of the synthesized material. The choice of specific methods should be guided by the intended application of the compound and the regulatory requirements.
References
- 1. Fluconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Quality assessment of fluconazole capsules and oral suspensions compounded by pharmacies located in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 8. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
Safety Operating Guide
Proper Disposal of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, a compound commonly used in pharmaceutical research and organic synthesis. Adherence to these protocols is critical for personal safety, environmental protection, and regulatory compliance.
Immediate Safety and Logistical Information
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS contains comprehensive information regarding the specific hazards, handling precautions, and emergency measures for this chemical.
Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Harmful) | H302: Harmful if swallowed | Chemical-resistant gloves (e.g., nitrile), Safety glasses or goggles, Lab coat, Dust mask (type N95) |
| Skin Irritation | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile), Lab coat |
| Serious Eye Irritation | H319: Causes serious eye irritation | Safety glasses or goggles |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Use only in a well-ventilated area or with appropriate respiratory protection (e.g., fume hood) |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that ensures safety from collection to final disposal. The primary method of disposal is to transfer the waste to an approved and licensed hazardous waste disposal facility.[1]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: As soon as the decision is made to discard the chemical, it must be treated as hazardous waste.
-
Segregate from Incompatible Materials: Do not mix this compound waste with other waste streams, especially strong oxidizing agents, strong acids, and strong bases, to prevent dangerous reactions.[2] Solid waste should be collected separately from liquid waste.
Step 2: Waste Collection and Container Management
-
Use Appropriate Containers: Collect solid this compound waste in a clearly labeled, compatible, and sealable container. The original container is often a suitable option if it is in good condition.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
-
Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and the lid seals tightly. Keep the container closed except when adding waste.
Step 3: Waste Storage
-
Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, cool, and dry area. This area should be away from heat, sparks, and open flames.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the disposal of hazardous waste.
-
Licensed Waste Disposal Contractor: The EHS office will coordinate with a licensed hazardous waste disposal company for the pickup and final disposal of the chemical waste.
-
Provide Documentation: Be prepared to provide the SDS for this compound to the EHS office or the disposal contractor.
Step 5: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be decontaminated before being discarded as regular trash. Triple rinse the container with a suitable solvent that can dissolve the chemical residue (e.g., ethanol or acetone, as the compound is soluble in these).
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly. Subsequent rinses may also need to be collected as hazardous waste, depending on local regulations and the toxicity of the chemical.
-
Drying and Disposal: Allow the rinsed container to air dry completely in a well-ventilated area (e.g., a fume hood) before disposal as non-hazardous waste. Deface the original label before discarding.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Experimental Protocols
As direct chemical neutralization or deactivation of this compound in a standard laboratory setting is not recommended without specific, validated protocols, no experimental procedures for this are provided. The established and safest protocol is collection and transfer to a specialized hazardous waste facility. The "Triple Rinsing" protocol for container decontamination, as described above, is a standard and safe procedure for laboratory personnel.
References
Personal protective equipment for handling 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. The following procedures for safe operation and disposal are based on available safety data for the compound and its structural analogs.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as follows:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves. For specific material and breakthrough times, consult the glove manufacturer's data. |
| Eye and Face Protection | Safety glasses or goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[3] |
| Skin and Body Protection | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[3] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.
Step-by-Step Handling Procedures
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and any other available safety information before beginning work.
-
Ensure a properly functioning eyewash station and safety shower are readily accessible.[5]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling the Compound:
-
Handle the solid material carefully to avoid the formation of dust.[3]
-
If transferring the powder, use appropriate tools (e.g., a spatula) and minimize agitation.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[3]
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory and protecting the environment.
-
Storage:
-
Disposal:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
